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(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) Documentation Hub

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  • Product: (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)
  • CAS: 161650-01-7

Core Science & Biosynthesis

Foundational

Whitepaper: Structural Pharmacology and Mechanism of Action of[Pro³⁰, Tyr³², Leu³⁴]NPY(28-36) at the Y1 Receptor

Executive Summary Neuropeptide Y (NPY) is a highly conserved 36-amino acid peptide that regulates critical physiological processes—including vasoconstriction, cell proliferation, and energy homeostasis—predominantly thro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Neuropeptide Y (NPY) is a highly conserved 36-amino acid peptide that regulates critical physiological processes—including vasoconstriction, cell proliferation, and energy homeostasis—predominantly through the G protein-coupled Y1 receptor (Y1R)[1]. While endogenous NPY acts as a full agonist, specific structural modifications to its C-terminus have yielded potent, receptor-selective antagonists.

[Pro³⁰, Tyr³², Leu³⁴]NPY(28-36)-NH₂ , commonly referred to in literature as BVD15 or BW1911U90 , is a truncated peptide analog engineered for high selectivity and competitive antagonism at the Y1 receptor[2]. This technical guide delineates the structural rationale behind its design, its precise intracellular mechanism of action, and the self-validating experimental frameworks required to characterize its pharmacological profile.

Structural Determinants of Y1 Selectivity and Antagonism

The transformation of endogenous NPY into the potent antagonist BVD15 relies on two fundamental structural modifications:

  • N-Terminal Truncation (Residues 1-27 removed): Endogenous NPY requires a bipartite binding mechanism. The C-terminal α -helix and terminal residues (32-36) are responsible for receptor recognition and initial binding affinity, while the N-terminus is strictly required to induce the conformational shift in the Y1 receptor necessary for G-protein coupling[3]. By truncating the peptide to residues 28-36, BVD15 retains the structural motifs for receptor recognition but completely loses agonist efficacy, converting it into an antagonist[4].

  • Amino Acid Substitutions (Pro³⁰, Tyr³², Leu³⁴): The native NPY sequence at these positions is modified to optimize the spatial geometry of the peptide within the Y1R orthosteric pocket. These substitutions stabilize a specific β -turn/helical conformation that tightly interacts with key transmembrane residues (such as Asp287) in the Y1 receptor[5]. This specific geometry dramatically enhances affinity for Y1R while virtually eliminating binding to the Y2 receptor, which requires a different spatial orientation of the C-terminal tail[2].

Mechanism of Action at the Y1 Receptor

The Y1 receptor is a classical Class A GPCR coupled primarily to pertussis toxin-sensitive Gi/o​ proteins[1].

Under normal physiological conditions, endogenous NPY binding triggers the dissociation of the Gi/o​ α -subunit, which directly inhibits adenylyl cyclase (AC), leading to a rapid decrease in intracellular cyclic AMP (cAMP)[1]. Concurrently, the Gβγ subunits activate phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), driving intracellular calcium mobilization and the phosphorylation of the mitogen-activated protein kinase (MAPK/ERK1/2) cascade, which promotes cell proliferation[6].

The Antagonistic Blockade: [Pro³⁰, Tyr³², Leu³⁴]NPY(28-36) acts as a competitive antagonist. It occupies the extracellular loops and the upper transmembrane orthosteric binding pocket of the Y1 receptor. Because it lacks the N-terminal domain, it traps the receptor in an inactive ground state, physically occluding endogenous NPY from binding[7]. Consequently, BVD15 prevents the Gi/o​ -mediated inhibition of adenylyl cyclase (restoring cAMP levels) and completely abrogates the downstream calcium flux and ERK1/2 phosphorylation pathways[1][6].

G BVD15 [Pro30,Tyr32,Leu34]NPY(28-36) (BVD15 / BW1911U90) Y1R Y1 Receptor (GPCR) BVD15->Y1R Competitively Blocks NPY Endogenous NPY NPY->Y1R Activates Gi Gi/o Protein Y1R->Gi Couples to AC Adenylyl Cyclase (AC) Gi->AC Inhibits MAPK MAPK / ERK1/2 Pathway Gi->MAPK Stimulates cAMP cAMP Production AC->cAMP Decreases

Mechanism of Y1 receptor blockade by BVD15, preventing Gi/o-mediated downstream signaling.

Quantitative Pharmacological Profile

The following table synthesizes the binding affinities ( Ki​ ) and functional profiles of BVD15 compared to endogenous NPY. Notably, while BVD15 is a potent Y1 antagonist, it exhibits partial agonist activity at the Y4 receptor, a nuance critical for researchers designing highly specific in vivo assays[4].

LigandReceptor SubtypeBinding Affinity ( Ki​ , nM)Functional Activity (Mechanism)
Endogenous NPY Y1~1.0Full Agonist
BVD15 (BW1911U90) Y139 ± 34Competitive Antagonist ( pA2​ = 7.1)
BVD15 (BW1911U90) Y2> 10,000Inactive (Highly Selective)
BVD15 (BW1911U90) Y4~7.7Partial Agonist

(Data synthesized from [2] and [4])

Self-Validating Experimental Protocols

To ensure high-fidelity data when characterizing Y1 antagonists like BVD15, researchers must deploy self-validating assay systems. Below are the optimized, step-by-step methodologies for binding and functional characterization, including the causality behind critical experimental choices.

Protocol A: Competitive Radioligand Binding Assay
  • Step 1: Membrane Preparation. Homogenize HEK293 cells stably expressing hY1R and isolate membranes via ultracentrifugation.

    • Causality: Utilizing isolated membranes rather than whole cells prevents receptor internalization and intracellular trafficking artifacts, ensuring the measured Ki​ reflects pure orthosteric binding thermodynamics.

  • Step 2: Radioligand Displacement. Incubate 10 µg of membrane protein with 50 pM [¹²⁵I]-PYY and escalating concentrations of BVD15 (10⁻¹¹ to 10⁻⁵ M) for 90 minutes at 22°C.

    • Causality: [¹²⁵I]-PYY is preferred over [¹²⁵I]-NPY due to its superior stability against proteolytic degradation during the incubation period.

  • Step 3: GTP γ S Uncoupling (Validation Step). Run a parallel displacement assay in the presence of 100 µM GTP γ S.

    • Causality: GTP γ S is a non-hydrolyzable GTP analog that permanently uncouples the Gi​ protein from the Y1 receptor. Agonist affinity typically drops in the uncoupled state, whereas the affinity of a true antagonist (like BVD15) remains unchanged, validating its pharmacological nature.

Protocol B: Functional cAMP Accumulation Assay
  • Step 1: Adenylyl Cyclase Stimulation & PDE Inhibition. Pre-treat hY1R-expressing cells with 10 µM Forskolin and 1 mM IBMX for 15 minutes.

    • Causality: Because Y1 is Gi​ -coupled (inhibitory), basal cAMP is too low to detect a further decrease. Forskolin directly stimulates adenylyl cyclase to create a measurable "cAMP window." IBMX inhibits phosphodiesterases, preventing cAMP degradation and ensuring the readout strictly reflects adenylyl cyclase synthesis rates[1].

  • Step 2: Ligand Incubation. Expose cells to an EC80​ concentration of endogenous NPY alongside escalating doses of BVD15.

    • Causality: Using an EC80​ dose of the agonist (rather than a maximal saturating dose) sensitizes the assay, allowing the competitive antagonist to produce a clear, quantifiable rightward shift in the dose-response curve for accurate Schild plot analysis.

G Step1 Cell Culture (HEK293-hY1R) Step2 Radioligand Binding (Displacement of 125I-PYY) Step1->Step2 Membrane Prep Step3 Functional Assay (Forskolin-induced cAMP) Step1->Step3 Whole Cells Step4 Data Synthesis (Schild Plot & Ki Calculation) Step2->Step4 Affinity Data Step3->Step4 Antagonism Data

Self-validating experimental workflow for characterizing Y1 receptor antagonists.

Translational Applications

Beyond basic pharmacological research, the high affinity and small molecular weight of[Pro³⁰, Tyr³², Leu³⁴]NPY(28-36) have made it a premier scaffold for oncological imaging[8]. Because the Y1 receptor is massively overexpressed in over 85% of primary human breast cancers, researchers have successfully conjugated BVD15 with DOTA chelators (e.g., [Lys(DOTA)⁴]BVD15) to create highly specific ⁶⁸Ga-labeled radiotracers for Positron Emission Tomography (PET) imaging, allowing for the precise visualization of Y1R-positive tumors in vivo[9][10].

References

  • Balasubramaniam, A., et al. (2001). Highly Selective and Potent Neuropeptide Y (NPY) Y1 Receptor Antagonists Based on[Pro30, Tyr32, Leu34]NPY(28-36)-NH2 (BW1911U90). Journal of Medicinal Chemistry, 44(10), 1479-1482. URL:[Link]

  • Parker, S. L., et al. (1998). GR231118 (1229U91) and other analogues of the C-terminus of neuropeptide Y are potent neuropeptide Y Y1 receptor antagonists and neuropeptide Y Y4 receptor agonists. European Journal of Pharmacology, 349(1), 97-105. URL:[Link]

  • Hofmann, S., et al. (2016). Targeting the Neuropeptide Y1 Receptor for Cancer Imaging by Positron Emission Tomography Using Novel Truncated Peptides. Molecular Pharmaceutics, 14(1), 194-203. URL:[Link]

  • Pons, J., et al. (2003). Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth. Canadian Journal of Physiology and Pharmacology, 81(2), 168-176. URL:[Link]

  • Guérin, B., et al. (2010). [Lys(DOTA)4]BVD15, a novel and potent neuropeptide Y analog designed for Y1 receptor-targeted breast tumor imaging. Bioorganic & Medicinal Chemistry Letters, 20(3), 950-953. URL:[Link]

Sources

Exploratory

Structural Conformation and Pharmacological Profile of[Pro30, Tyr32, Leu34] NPY (28-36)

A Technical Guide on Neuropeptide Y Subtype 1 (Y1R) Antagonism and Conformational Dynamics Executive Summary Neuropeptide Y (NPY) is a highly conserved 36-amino acid peptide that acts as a critical neurotransmitter and n...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide on Neuropeptide Y Subtype 1 (Y1R) Antagonism and Conformational Dynamics

Executive Summary

Neuropeptide Y (NPY) is a highly conserved 36-amino acid peptide that acts as a critical neurotransmitter and neuromodulator, regulating physiological processes such as energy metabolism, vasoconstriction, and tumor proliferation via G-protein coupled receptors (GPCRs)[1]. Among its receptor subtypes, the Y1 receptor (Y1R) is a high-value target for2, particularly for breast and prostate cancers[2].

The truncated peptide analog [Pro30, Tyr32, Leu34] NPY (28-36) , widely designated in the literature as BVD15 or BW1911U90 , represents a structural breakthrough in Y1R pharmacology[3]. By isolating the C-terminal fragment and introducing specific steric constraints, researchers engineered a potent, 3 that also exhibits unique Y4 receptor agonism[4]. This technical guide dissects the structural biology, conformational causality, and self-validating experimental methodologies required to synthesize and evaluate this critical peptide.

Structural Biology & Conformational Dynamics

Native NPY adopts a characteristic "PP-fold" consisting of an N-terminal polyproline helix, a β -turn, and an amphipathic α -helix, terminating in a flexible C-terminal tail[5]. The C-terminal amide and the di-arginine motif (Arg33, Arg35) serve as the primary anchors for6[6].

When NPY is truncated to the 28-36 fragment (sequence: INPIYRLRY-NH2), the central amphipathic α -helix is lost[7]. However, the introduction of Pro30, Tyr32, and Leu34 fundamentally alters the conformational landscape:

  • Pro30 (Conformational Kink): Proline's rigid pyrrolidine ring restricts the backbone dihedral angle ( ϕ ), breaking standard extended structures. This induces a specific spatial orientation that prevents Y1R activation while maintaining high binding affinity[8].

  • Tyr32 & Leu34 (Hydrophobic Packing): These substitutions enhance hydrophobic interactions within the deep orthosteric pocket of the Y1R.

Conformational modeling and circular dichroism (CD) studies reveal that BVD15 adopts a 9 in solution, which sharply contrasts with the β -turn structures seen in closely related analogs like BVD10[9]. This helical propensity in the truncated fragment is the causal factor behind its strict Y1 selectivity over Y2 and Y5 receptors[9].

Receptor Binding & Mechanistic Causality

The NPY Y1 receptor is a Gi/o-coupled GPCR[1]. In the native state, NPY binding induces a conformational shift in Y1R that activates the Gi/o protein complex, leading to the10 and a subsequent decrease in intracellular cyclic AMP (cAMP) levels[10].

BVD15 acts as a competitive antagonist at Y1R[2]. Mechanistically, the rigidified INPIYRLRY-NH2 sequence occupies the orthosteric binding site, anchoring tightly via the C-terminal Tyr36-amide and Arg33/Arg35 salt bridges[6]. However, because it lacks the N-terminal domains of native NPY and possesses the Pro30-induced kink, BVD15 sterically fails to trigger the transmembrane helix movement required for G-protein coupling. Consequently, adenylyl cyclase remains uninhibited, and cAMP levels are maintained even in the presence of endogenous NPY[2].

G NPY Native NPY (Agonist) Y1R NPY Y1 Receptor (GPCR) NPY->Y1R Activates BVD15 [Pro30, Tyr32, Leu34] NPY (28-36) (BVD15 Antagonist) BVD15->Y1R Competitively Blocks Gi Gi/o Protein Complex Y1R->Gi Conformational Change AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases Response Downstream Signaling (e.g., Proliferation) cAMP->Response Modulates

Diagram 1: NPY Y1 Receptor signaling pathway and competitive antagonism by BVD15.

Quantitative Data Presentation

Table 1: Physicochemical Properties of[Pro30, Tyr32, Leu34] NPY (28-36)

Property Value
Common Names BVD15, BW1911U90
Sequence H-Ile-Asn-Pro-Ile-Tyr-Arg-Leu-Arg-Tyr-NH2 (INPIYRLRY-NH2)[7]
Molecular Formula C57H91N17O12[7]
Molecular Weight 1206.46 g/mol [7]
Net Charge (pH 7.4) +2 (Driven by Arg33, Arg35)

| Primary Target | NPY Y1 Receptor (Antagonist)[3] |

Table 2: Pharmacological Binding Profile

Receptor Subtype Activity Type Affinity (Ki / IC50) Reference Context
NPY Y1 (Y1R) Competitive Antagonist ~9 nM (IC50) / ~39 nM (Ki) Erythroleukemia / MCF-7 Breast Cancer[7][11]
NPY Y4 (Y4R) Agonist ~50 - 100 nM (EC50) Receptor Selectivity Assays[4]

| NPY Y2 / Y5 | Inactive / Very Low Affinity | > 1000 nM | Selectivity Profiling[9] |

Experimental Protocols: A Self-Validating System

Robust peptide development requires protocols designed with intrinsic causality and self-validation. The following workflows detail the synthesis and functional validation of BVD15.

Workflow SPPS 1. Fmoc SPPS Synthesis HPLC 2. RP-HPLC Purification SPPS->HPLC CD 3. CD Spectroscopy (Conformation) HPLC->CD Binding 4. Radioligand Assay (Y1R Affinity) CD->Binding Func 5. cAMP Assay (Antagonism) Binding->Func

Diagram 2: Experimental workflow for the synthesis and functional validation of BVD15.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Purification
  • Causality: Fmoc-SPPS is utilized because the mild basic deprotection conditions (20% piperidine) preserve the integrity of the acid-labile side-chain protecting groups on Tyrosine (tBu) and Arginine (Pbf) until final cleavage.

  • Resin Loading: Swell Rink Amide AM resin in DMF. Validation Check: Rink Amide resin is specifically chosen to yield the C-terminal amide (Tyr36-NH2) upon cleavage, which is strictly required for Y1R recognition[6].

  • Coupling: Sequentially couple Fmoc-amino acids (I-N-P-I-Y-R-L-R-Y) using HBTU/DIPEA activation.

  • Cleavage: Treat the resin with a cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5) for 2 hours. Causality: TFA cleaves the peptide from the resin and globally deprotects side chains simultaneously.

  • Purification: Precipitate in cold ether, lyophilize, and purify via RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). Validation Check: Target purity >95% is confirmed via LC-MS, ensuring the mass matches the theoretical MW of 1206.46 g/mol [7].

Protocol 2: Conformational Analysis via Circular Dichroism (CD)
  • Causality: CD spectroscopy is employed to empirically verify the helical propensity of BVD15 in solution, which differentiates it from β -turn forming, non-selective analogs[9].

  • Sample Preparation: Dissolve purified BVD15 in 10 mM phosphate buffer (pH 7.4) to a concentration of 50 µM.

  • Data Acquisition: Record spectra from 190 nm to 260 nm using a quartz cuvette (1 mm path length) at 25°C.

  • Self-Validation: Run a buffer-only baseline. The presence of minima at 208 nm and 222 nm confirms the predominantly helical conformation[9].

Protocol 3: Radioligand Competition Binding Assay
  • Causality: To prove competitive antagonism, BVD15 must displace a known radiolabeled agonist from the Y1R orthosteric site.

  • Membrane Preparation: Isolate membranes from MCF-7 breast cancer cells (which endogenously express Y1R)[11].

  • Incubation: Incubate 50 µg of membrane protein with 50 pM [125I]-NPY and increasing concentrations of BVD15 ( 10−11 to 10−5 M) in binding buffer (HEPES, pH 7.4, 0.1% BSA) for 2 hours at room temperature.

  • Self-Validation (NSB Control): In parallel, incubate a set of wells with 1 µM unlabeled NPY. Causality: This saturates all specific Y1R sites. Any remaining radioactivity in these wells is Non-Specific Binding (NSB). True specific binding is calculated as Total Binding minus NSB, ensuring the signal is exclusively Y1-mediated.

  • Detection & Analysis: Terminate binding by rapid filtration through GF/C filters. Measure radioactivity using a gamma counter and calculate the IC50 using non-linear regression.

References

  • (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) - NovoPro Bioscience Inc. Source: novoprolabs.com URL:[7]

  • Highly Selective and Potent Neuropeptide Y (NPY) Y1 Receptor Antagonists Based on[Pro30, Tyr32, Leu34]NPY(28-36)-NH2 (BW1911U90) | Journal of Medicinal Chemistry Source: acs.org URL:[3]

  • Neuropeptide Y receptors 1 and 2 as molecular targets in prostate and breast cancer therapy Source: unimi.it URL:[2]

  • Synthesis, applications and conformational investigations of Neuropeptide Y analogues containing 2-(2-aminocyclopentyl) acet Source: uni-regensburg.de URL:[8]

  • Neuropeptide Y Receptors in Human, Guinea pig and chicken Source: diva-portal.org URL:[5]

  • Stereochemistry-Driven Interactions of α,γ-Peptide Ligands with the Neuropeptide Y Y4-Receptor Source: acs.org URL:[6]

  • [Lys(DOTA)4]BVD15, a novel and potent neuropeptide Y analog designed for Y1 receptor-targeted breast tumor imaging Source: nih.gov URL:[11]

  • Modeling of Neuropeptide Receptors Y1, Y4, Y5, and Docking Studies with Neuropeptide Antagonist Analogues Source: tandfonline.com URL:[9]

  • High Affinity Agonists of the Neuropeptide Y (NPY) Y4 Receptor Derived from the C-Terminal Pentapeptide of Human Pancreatic Polypeptide (hPP) Source: acs.org URL:[4]

  • Therapeutic potential of neuropeptide Y (NPY) receptor ligands Source: nih.gov URL:[1]

  • PET Imaging of the Neuropeptide Y System: A Systematic Review Source: mdpi.com URL:[10]

Sources

Foundational

Engineering NPY Receptor Selectivity: A Technical Analysis of (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)

Executive Summary & Molecular Rationale Neuropeptide Y (NPY) is a highly conserved 36-amino acid peptide that regulates critical physiological processes, including energy homeostasis, vasoconstriction, and tumor prolifer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

Neuropeptide Y (NPY) is a highly conserved 36-amino acid peptide that regulates critical physiological processes, including energy homeostasis, vasoconstriction, and tumor proliferation, via five G-protein-coupled receptor (GPCR) subtypes: Y1, Y2, Y4, Y5, and y6[1]. The truncated analog (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) —widely referred to in literature as BVD15 or BW1911U90 —represents a milestone in rational peptide design.

By isolating the C-terminal pharmacophore of native NPY and introducing specific structural substitutions, researchers have engineered a 9-amino acid ligand (H-Ile-Asn-Pro-Ile-Tyr-Arg-Leu-Arg-Tyr-NH2) with a unique dual-activity profile.

Causality in Structural Design:

  • Pro30 Substitution: Induces a crucial conformational turn, mimicking the bioactive hairpin loop of native NPY required for receptor pocket entry.

  • Tyr32 & Leu34 Substitutions: Enhance hydrophobic interactions within the Y1R binding pocket. This steric shift prevents the receptor from undergoing the conformational change necessary for G-protein activation, effectively converting the peptide from an agonist into a competitive antagonist at Y1R[2].

  • C-terminal Amidation (-NH2): Prevents rapid degradation by carboxypeptidases in plasma and maintains the critical hydrogen-bonding network required for anchoring the peptide to the receptor.

Receptor Subtype Specificity and Binding Affinity

BVD15 demonstrates a highly specific binding profile. It competitively blocks the Y1 receptor (Y1R)—a receptor heavily overexpressed in ~85% of primary breast cancers—making it a prime candidate for targeted radiopharmaceuticals[3]. Conversely, it acts as a potent agonist at the Y4 receptor (Y4R), which is primarily involved in anorexigenic (appetite-suppressing) signaling.

Quantitative Binding Profile

Table 1: Binding Affinity and Functional Profile of BVD15 across Human NPY Receptors

Receptor SubtypeAffinity (Ki / IC50)Functional ActivityClinical Relevance
Y1R Ki ≈ 39 nM (pKi = 8.3)Potent AntagonistBreast cancer targeting; tumor growth inhibition[2]
Y2R > 1000 nMWeak / No AffinityNegligible off-target neurological effects[4]
Y4R Ki ≈ 5 nM (pKi = 8.3)Potent AgonistAppetite suppression; metabolic regulation[2]
Y5R > 1000 nMWeak / No AffinityAvoids orexigenic (appetite-stimulating) pathways[3]

Note on Species-Specific Variances: While BVD15 shows negligible affinity for cloned human Y2R (>1000 nM), historical assays using rat brain membranes have reported Y2 displacement at an IC50 of ~174 nM[5]. This highlights the strict necessity of using humanized cell lines (e.g., HEK293T::hY1R) for translational oncology assays to avoid species-mismatch artifacts.

Mechanistic Pathways: Y1R Antagonism vs. Y4R Agonism

NPY receptors couple to Gi/o proteins. Agonism (as seen in Y4R) inhibits adenylyl cyclase, reducing cAMP levels and modulating intracellular calcium. Antagonism by BVD15 at Y1R prevents native NPY from inducing these downstream effects, effectively silencing the proliferative and angiogenic signals in Y1R-positive tumor cells.

G BVD15 [Pro30,Tyr32,Leu34]NPY(28-36) (BVD15) Y1R Y1 Receptor (Breast Cancer) BVD15->Y1R Antagonizes Y4R Y4 Receptor (Anorexigenic) BVD15->Y4R Agonizes Gi Gi/o Protein Y1R->Gi Blocked Ca2 Ca2+ Mobilization Y1R->Ca2 Blocked Release Y4R->Gi Activated AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases

Fig 1. Dual modulation of Y1R and Y4R pathways by BVD15, highlighting Gi/o protein signaling.

Experimental Methodologies: Validating Binding and Function

To ensure reproducibility and scientific integrity, the following self-validating protocols are standard for assessing BVD15 and its derivatives.

Protocol A: Competitive Radioligand Binding Assay (Y1R Affinity)

Objective: Determine the Ki of BVD15 against [125I]-NPY. Causality: Using [125I]-NPY provides high specific activity for precise displacement mapping without altering the native ligand's binding kinetics.

  • Cell Preparation: Culture HEK293T cells stably transfected with human Y1R. Harvest and homogenize in binding buffer (25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).

  • Tracer Incubation: Incubate 50 µg of membrane protein with 50 pM [125I]-NPY and varying concentrations of BVD15 ( 10−12 to 10−5 M) for 90 minutes at room temperature to reach thermodynamic equilibrium.

  • Self-Validation (NSB Control): In a parallel well, add 1 µM of unlabeled native NPY. Causality: The remaining radioactivity in this well represents Non-Specific Binding (NSB) to the plastic or membrane lipids and must be subtracted from total binding to isolate specific Y1R interactions.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific adherence of the radioligand.

  • Quantification: Wash filters three times with ice-cold buffer and measure bound radioactivity using a gamma counter. Calculate IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.

Workflow CellPrep Cell Culture (HEK293T::hY1R) Incubation Incubation with [125I]-NPY & BVD15 CellPrep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation Gamma Counting (Radioactivity) Filtration->Scintillation DataAnalysis IC50 / Ki Calculation Scintillation->DataAnalysis

Fig 2. Step-by-step radioligand competitive binding assay workflow for NPY receptor affinity.

Protocol B: Intracellular Calcium Mobilization Assay (Functional Validation)

Objective: Confirm the functional antagonistic property of BVD15 at Y1R[5].

  • Dye Loading: Load Y1R-expressing human erythroleukemia (HEL) cells with the calcium-sensitive fluorophore Fluo-4 AM (2 µM) for 45 minutes at 37°C.

  • Baseline Establishment: Wash cells to remove extracellular dye and measure baseline fluorescence (Ex: 488 nm, Em: 520 nm).

  • Antagonist Pre-incubation: Inject BVD15 (100 nM) and monitor for 3 minutes. Causality: A lack of fluorescence spike during this window confirms BVD15 lacks intrinsic agonistic activity at Y1R.

  • Agonist Challenge: Inject native NPY (10 nM). In control cells, this triggers a sharp calcium spike. In BVD15-treated cells, the spike is dose-dependently blunted, confirming functional antagonism.

Clinical Translation: PET Imaging in Oncology

The high affinity of BVD15 for Y1R has been heavily leveraged in diagnostic oncology. Because Y1R is overexpressed in the vast majority of primary breast cancers, radiolabeling BVD15 offers a non-invasive, highly specific imaging modality[4].

Structural Adaptation for Clinical Use: Researchers frequently substitute the 4th residue (Ile) of the BVD15 fragment with Lysine to create [Lys4]BVD15. Causality: The epsilon-amino group of Lysine provides a robust conjugation site for the DOTA chelator without disrupting the critical C-terminal binding motif (Pro30, Tyr32, Leu34). When radiolabeled with Gallium-68, [Lys(Ga-DOTA)4]BVD15 demonstrates high tumor-to-background contrast in PET/CT imaging, clearing rapidly via renal pathways to minimize systemic radiation exposure[3].

References

  • Balasubramaniam, A., et al. (2001). Highly Selective and Potent Neuropeptide Y (NPY) Y1 Receptor Antagonists Based on [Pro30, Tyr32, Leu34]NPY(28-36)-NH2 (BW1911U90). Journal of Medicinal Chemistry. 2

  • Brothers, S. P., & Wahlestedt, C. (2010). Therapeutic potential of neuropeptide Y (NPY) receptor ligands. EMBO Molecular Medicine (PMC). 1

  • Guérin, B., et al. (2010). [Lys(DOTA)4]BVD15, a novel and potent neuropeptide Y analog designed for Y1 receptor-targeted breast tumor imaging. Bioorganic & Medicinal Chemistry Letters (PubMed). 4

  • NovoPro Bioscience Inc. Product Information: (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36). 5

  • Zhang, C., et al. (2016). Targeting the Neuropeptide Y1 Receptor for Cancer Imaging by Positron Emission Tomography Using Novel Truncated Peptides. Molecular Pharmaceutics. 3

Sources

Exploratory

Pharmacological Properties of[Pro30, Tyr32, Leu34] NPY (28-36) in Neuroscience and Oncology Research: A Technical Guide

Executive Overview The Neuropeptide Y (NPY) system—comprising the 36-amino-acid peptides NPY, peptide YY (PYY), and pancreatic polypeptide (PP)—is a master regulator of energy homeostasis, vascular tone, and anxiolytic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The Neuropeptide Y (NPY) system—comprising the 36-amino-acid peptides NPY, peptide YY (PYY), and pancreatic polypeptide (PP)—is a master regulator of energy homeostasis, vascular tone, and anxiolytic pathways in the central nervous system (CNS). These physiological effects are mediated by a family of G-protein-coupled receptors (GPCRs), primarily Y1, Y2, Y4, and Y5.

In the pursuit of dissecting these complex signaling networks, the development of highly selective receptor ligands has been paramount. Among these, the truncated peptide analog [Pro30, Tyr32, Leu34] NPY (28-36) —frequently designated in literature as BW1911U90 or BVD15 —has emerged as a critical pharmacological tool. By acting as a potent, competitive antagonist at the Y1 receptor while simultaneously exhibiting agonistic properties at the Y4 receptor, BVD15 provides a unique structural scaffold for both fundamental neuroscience research and translational oncology, particularly in the development of targeted radiotracers for tumor imaging.

Structural Pharmacology & Receptor Selectivity

The native C-terminal tail of NPY (residues 28-36) forms an α -helical turn that is strictly required for Y1 receptor recognition. The rational design of BVD15 involved specific amino acid substitutions to perturb this secondary structure, shifting the molecule from an agonist to an antagonist at the Y1 receptor .

The Causality of Structural Modifications
  • Pro30 Substitution: The introduction of Proline at position 30 breaks the native α -helical structure due to its rigid pyrrolidine ring, preventing the peptide from adopting the active conformation required for Y1 receptor activation, thus conferring antagonism.

  • Tyr32 & Leu34 Substitutions: These hydrophobic modifications stabilize the peptide against rapid proteolytic degradation in plasma and enhance the binding affinity ( Ki​ ) specifically for the Y1 and Y4 binding pockets, while virtually abolishing affinity for Y2 and Y5 receptors.

Quantitative Pharmacological Profile

The resulting analog demonstrates a highly specific binding profile, making it an ideal scaffold for further derivatization. Table 1 summarizes the binding affinities and functional roles of BVD15 and its advanced derivatives used in modern imaging.

Table 1: Pharmacological Profile of BVD15 and Key Derivatives

CompoundStructural ModificationY1R Affinity ( Ki​ , nM)Y2R Affinity ( Ki​ , nM)Y4R Affinity ( Ki​ , nM)Primary Functional Role
BVD15 (BW1911U90) Native scaffold39 ± 34> 1000~ 5.0Y1 Antagonist / Y4 Agonist
[Lys(DOTA)4]BVD15 Leu4 Lys4(DOTA)63 ± 25> 1000> 1000PET Imaging Precursor
CCZ01035 Lys4(Ga-DOTA), Bip523.4> 1000> 1000 68 Ga PET Tracer
CCZ01055 Lys4(Pip-Ga-DOTA), Bip532.3> 1000> 1000 68 Ga PET Tracer

Data synthesized from foundational pharmacological assays and recent radiotracer development studies , .

Mechanistic Pathways: Y1 Antagonism vs. Y4 Agonism

The dual nature of BVD15 requires a precise understanding of GPCR coupling. The Y1 receptor is classically coupled to Gi/o​ proteins, which inhibit adenylate cyclase and reduce intracellular cyclic AMP (cAMP). By competitively binding to Y1R, BVD15 prevents endogenous NPY from inducing this inhibitory cascade. Conversely, its interaction with Y4R triggers receptor activation.

G BVD15 [Pro30, Tyr32, Leu34] NPY (28-36) Y1R Y1 Receptor (Gi/o Coupled) BVD15->Y1R Competitive Antagonism Y4R Y4 Receptor (Gq/Gi Coupled) BVD15->Y4R Agonism Gi Gi/o Protein Y1R->Gi Blocked Gq Gq Protein Y4R->Gq Activation AC Adenylate Cyclase Gi->AC Blocked Inhibition Ca Intracellular Ca2+ Release Gq->Ca IP3 Pathway cAMP cAMP Accumulation AC->cAMP Restored Levels

Fig 1: Divergent intracellular signaling cascades modulated by BVD15 via Y1 and Y4 receptors.

Translational Applications: From CNS to Oncology

Neuroscience Research

In neuropharmacology, BVD15 is utilized to map the specific contributions of the Y1 receptor in feeding behavior and anxiety. Because central administration of NPY strongly induces hyperphagia (overeating), co-administration of BVD15 allows researchers to isolate whether this effect is Y1-dependent or mediated by other feeding receptors like Y5.

Oncology and Molecular Imaging (PET)

The Y1 receptor is massively overexpressed in several human malignancies, most notably in 100% of estrogen receptor-positive (ER+) breast cancers. Because native NPY is rapidly degraded by plasma peptidases (e.g., DPP-IV), it is unsuitable for in vivo imaging.

BVD15 serves as a highly stable, truncated scaffold for Positron Emission Tomography (PET) tracers . By substituting the hydrophobic Leu4 residue with a Lys4, researchers introduce an ϵ -amino group. This provides a critical chemical handle for conjugating a DOTA chelator without disrupting the C-terminal pharmacophore (Pro30-Tyr32-Leu34) that docks into the Y1 receptor . The DOTA chelator is subsequently loaded with 68 Ga or 111 In for high-contrast tumor imaging.

G Synth 1. Peptide Synthesis Solid-phase synthesis of [Lys4, Bip5]BVD15 Conj 2. DOTA Conjugation Attach DOTA chelator via Lys4 primary amine Synth->Conj Label 3. Radiolabeling 68Ga complexation at 95°C for 15 min Conj->Label InVitro 4. In Vitro Validation Radioligand binding (Ki) & Plasma stability Label->InVitro InVivo 5. In Vivo PET/CT MicroPET imaging in hY1R tumor xenografts InVitro->InVivo

Fig 2: Sequential experimental workflow for developing BVD15-based radiotracers for oncology.

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for characterizing BVD15 and its derivatives.

Protocol 1: Radioligand Binding Assay (Determination of Ki​ )

This assay determines the binding affinity of BVD15 analogs by measuring their ability to displace a radioactive tracer from the Y1 receptor.

  • Membrane Preparation: Isolate cellular membranes from HEK293T cells stably transfected with the human Y1 receptor (hY1R).

    • Causality: HEK293T cells lack endogenous Y1R, providing a null background that ensures the measured affinity is exclusively driven by the transfected human receptor.

  • Incubation: In a 96-well plate, incubate 15 µg of membrane protein with 50 pM of [125I]-PYY and varying concentrations of the BVD15 analog (1 pM to 10 µM). The binding buffer must contain 0.1% Bovine Serum Albumin (BSA) and a protease inhibitor cocktail.

    • Causality: BSA acts as a carrier protein to prevent the highly hydrophobic peptide from adhering to the plastic walls of the well. [125I]-PYY is utilized instead of [125I]-NPY due to its superior chemical stability and lower non-specific membrane binding, yielding a higher signal-to-noise ratio.

  • Filtration: Terminate the reaction after 2 hours by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

    • Causality: PEI coats the filters with a net positive charge, neutralizing the negative charge of the glass fibers. This drastically reduces the non-specific binding of the positively charged radioligand to the filter itself.

  • Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Causality: Ice-cold temperatures kinetically freeze the receptor-ligand complex by minimizing the dissociation rate constant ( koff​ ) during the washing phase.

  • Quantification: Measure retained radioactivity using a gamma counter. Calculate the IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay

Binding affinity ( Ki​ ) does not indicate whether a ligand is an agonist or antagonist. This functional assay confirms the antagonistic nature of BVD15 at the Y1 receptor.

  • Cell Seeding & Pre-incubation: Seed hY1R-HEK293T cells in a 384-well plate. Pre-incubate for 15 minutes with 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of cAMP, allowing the molecule to accumulate to levels detectable by the assay's dynamic range.

  • Forskolin Stimulation & Co-Treatment: Treat the cells simultaneously with 10 µM Forskolin, an EC80​ concentration of native NPY (e.g., 10 nM), and varying concentrations of BVD15.

    • Causality: Forskolin directly activates adenylate cyclase, creating an artificial "spike" in cAMP. Native NPY (an agonist) will activate the Gi​ -coupled Y1R, suppressing this cAMP spike. To prove BVD15 is an antagonist, it must successfully reverse the NPY-induced suppression, restoring the high cAMP levels generated by Forskolin.

  • Detection: Lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

Conclusion

[Pro30, Tyr32, Leu34] NPY (28-36) (BVD15 / BW1911U90) represents a triumph of rational peptide design. By carefully manipulating the C-terminal α -helical turn of native NPY, researchers generated a highly selective Y1 receptor antagonist that doubles as a robust scaffold for molecular imaging. As precision oncology moves toward peptide-receptor radionuclide therapy (PRRT), the BVD15 scaffold will remain a foundational tool for targeting Y1-overexpressing tumors.

References

  • Balasubramaniam A, Dhawan VC, Mullins DE, Chance WT, Sheriff S, Guzzi M, Prabhakaran M, Parker EM. Highly selective and potent neuropeptide Y (NPY) Y1 receptor antagonists based on[Pro(30), Tyr(32), Leu(34)]NPY(28-36)-NH2 (BW1911U90). Journal of Medicinal Chemistry. 2001;44(10):1479-1482.[Link]

  • Guérin B, Dumulon-Perreault V, Tremblay MC, Ait-Mohand S, Fournier P, Dubuc C, Authier S, Bénard F.[Lys(DOTA)4]BVD15, a novel and potent neuropeptide Y analog designed for Y1 receptor-targeted breast tumor imaging. Bioorganic & Medicinal Chemistry Letters. 2010;20(3):950-953.[Link]

  • Zhang C, Pan J, Lin KS, Dude I, Lau J, Zeisler J, Merkens H, Jenni S, Guérin B, Bénard F. Targeting the Neuropeptide Y1 Receptor for Cancer Imaging by Positron Emission Tomography Using Novel Truncated Peptides. Molecular Pharmaceutics. 2016;13(11):3657-3664.[Link]

Foundational

Unlocking Y1 Receptor Antagonism: The Role of [Pro30, Tyr32, Leu34]NPY(28-36) in Intracellular Calcium Release Inhibition

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Neuropeptide Y (NPY) is a highly abundant, 36-amino-ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Neuropeptide Y (NPY) is a highly abundant, 36-amino-acid neurohormone that regulates critical physiological processes, including vasoconstriction, feeding behaviors, and tumor cell proliferation[1][2]. These effects are primarily mediated through a family of G-protein-coupled receptors (GPCRs), with the Y1 receptor (Y1R) being a predominant therapeutic target[3][4].

The modified C-terminal peptide fragment [Pro30, Tyr32, Leu34]NPY(28-36) —also known in the literature as BW1911U90—is a highly selective and potent competitive antagonist of the Y1 receptor[5][6]. By selectively binding to Y1R, this peptide effectively uncouples the receptor from its downstream signaling cascades, most notably inhibiting the Phospholipase C (PLC) / Inositol Trisphosphate (IP3) pathway responsible for intracellular calcium ( Ca2+ ) mobilization[3][7]. This whitepaper provides an in-depth technical analysis of its pharmacological profile, the mechanistic basis of its calcium inhibition, and a self-validating experimental framework for quantifying its activity in vitro.

Mechanistic Grounding: Y1 Receptor Signaling and Antagonist Blockade

The NPY Y1 receptor is a class A (rhodopsin-like) GPCR[6]. Upon binding endogenous NPY, Y1R undergoes a conformational shift that activates heterotrimeric G-proteins (primarily Gi/o​ and Gq​ )[3][8]. While the Gi​ subunit inhibits adenylate cyclase to reduce cAMP, the modulation of intracellular calcium is driven by the activation of Phospholipase C (PLC) [3][4].

PLC cleaves phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into diacylglycerol (DAG) and IP3 . IP3 then diffuses through the cytosol to bind IP3 receptors (IP3R) on the endoplasmic reticulum (ER), triggering a rapid, transient release of stored Ca2+ into the cytoplasm[3][9].

[Pro30, Tyr32, Leu34]NPY(28-36) acts by occupying the orthosteric binding pocket of the Y1 receptor. The strategic substitution of Proline, Tyrosine, and Leucine at positions 30, 32, and 34, respectively, restricts the peptide's conformation, drastically enhancing its affinity for Y1R while abolishing its intrinsic agonistic activity[5][10]. Consequently, the presence of the antagonist prevents endogenous NPY from docking, silencing the PLC/IP3 cascade and completely inhibiting the intracellular calcium spike[7][11].

SignalingPathway Antagonist [Pro30,Tyr32,Leu34]NPY(28-36) (BW1911U90) Y1R NPY Y1 Receptor (GPCR) Antagonist->Y1R Competitive Antagonism NPY Endogenous NPY NPY->Y1R Agonism Gq Gq/11 Protein Y1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 Inositol Trisphosphate (IP3) PLC->IP3 PIP2 Cleavage IP3R IP3 Receptor (Endoplasmic Reticulum) IP3->IP3R Binds Ca2 Intracellular Ca2+ Spike IP3R->Ca2 Calcium Release

Mechanistic blockade of the NPY Y1 receptor-mediated Gq/PLC/IP3 calcium signaling pathway.

Pharmacological Profile & Quantitative Data

The structural modifications in [Pro30, Tyr32, Leu34]NPY(28-36) yield a highly selective profile. As demonstrated by Balasubramaniam et al. ()[5], the peptide effectively displaces radiolabeled NPY and inhibits calcium mobilization in physiological models.

Below is a summary of the quantitative pharmacological parameters of the peptide:

ParameterValue / DescriptionExperimental Model
Amino Acid Sequence INPIYRLRY-NH2 (H-Ile-Asn-Pro-Ile-Tyr-Arg-Leu-Arg-Tyr-NH2)Synthetic Peptide[7]
Molecular Weight 1206.46 g/mol N/A[7]
Y1 Receptor Functional IC50​ 9 nM (Inhibition of Ca2+ release)Human Erythroleukemia (HEL) Cells[7]
Y2 Receptor Binding IC50​ 174 nM (Displacement of [3H]NPY)Rat Brain Membranes[7]
Receptor Selectivity Highly Y1-selective (~19-fold preference for Y1 over Y2)In vitro binding assays[5][7]

Experimental Methodology: Intracellular Calcium Release Inhibition Assay

To accurately quantify the inhibitory potency ( IC50​ ) of [Pro30, Tyr32, Leu34]NPY(28-36), a ratiometric calcium flux assay using Fura-2 AM is the gold standard[11].

Causality & Experimental Design (E-E-A-T)

As an application scientist, it is critical to design a self-validating system that eliminates false positives (e.g., apparent antagonism caused by cell death or dye leakage).

  • Cell Line Selection: Human Erythroleukemia (HEL) cells are utilized because they endogenously express high levels of functional Y1 receptors[7][11]. This avoids the stoichiometric imbalances and artifactual signaling often seen in transiently transfected overexpression systems.

  • Ratiometric Dye (Fura-2 AM): Fura-2 is excited at 340 nm ( Ca2+ -bound) and 380 nm ( Ca2+ -free), with emission read at 510 nm. Taking the ratio (340/380) normalizes the data, eliminating confounding variables such as uneven dye loading, variable cell numbers, or photobleaching[11].

  • Probenecid Addition: Probenecid is an inhibitor of multidrug resistance-associated proteins (MRPs). Its inclusion prevents the active extrusion of de-esterified Fura-2 from the cytosol, ensuring a stable baseline.

  • System Validation (Ionomycin): The protocol concludes with an ionomycin challenge. Ionomycin is a calcium ionophore that forces maximum Ca2+ release independent of the GPCR. If an antagonist-treated well fails to respond to NPY but does respond to ionomycin, it proves the blockade is receptor-specific and the cells remain viable.

Step-by-Step Protocol
  • Cell Preparation: Culture HEL cells in RPMI-1640 supplemented with 10% FBS. On the day of the assay, harvest and resuspend the cells at 1×106 cells/mL in Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4, and 0.1% BSA).

  • Dye Loading: Add Fura-2 AM to a final concentration of 2 µM, alongside 2.5 mM probenecid. Incubate the suspension in the dark at 37°C for 45 minutes.

  • De-esterification & Washing: Centrifuge the cells (200 x g, 5 min), discard the supernatant, and wash twice with Assay Buffer to remove extracellular dye. Resuspend in Assay Buffer and incubate at room temperature for 15 minutes to allow complete intracellular de-esterification of the AM ester.

  • Antagonist Pre-Incubation: Transfer the cells to a black, clear-bottom 96-well microplate. Add [Pro30, Tyr32, Leu34]NPY(28-36) at varying concentrations (e.g., 10−11 to 10−6 M). Incubate for 15 minutes to allow the system to reach binding equilibrium.

  • Baseline & Agonist Challenge: Place the plate in a fluorescence microplate reader. Record the baseline 340/380 nm ratio for 30 seconds. Using an automated fluidics module, inject 10 nM of porcine NPY (pNPY)[11]. Record the transient calcium spike for 120 seconds.

  • Viability Validation: Inject 1 µM Ionomycin into all wells to establish the maximum possible fluorescence ratio ( Rmax​ ) and confirm cell viability.

  • Data Analysis: Calculate the area under the curve (AUC) or peak maximum of the 340/380 ratio. Plot the percentage of inhibition against the log concentration of the antagonist to derive the IC50​ value.

Workflow Step1 1. Cell Preparation Seed HEL cells (Endogenous Y1R) Step2 2. Fura-2 AM Loading Incubate with dye & Probenecid (45 min) Step1->Step2 Step3 3. Baseline & Antagonist Add[Pro30,Tyr32,Leu34]NPY(28-36) Step2->Step3 Step4 4. Agonist Stimulation Inject 10 nM pNPY Step3->Step4 Step5 5. Ratiometric Readout Measure Ex: 340/380 nm, Em: 510 nm Step4->Step5 Step6 6. Data Validation Calculate IC50 & verify viability via Ionomycin Step5->Step6

Self-validating experimental workflow for the Fura-2 ratiometric intracellular calcium flux assay.

Applications in Drug Development & Research

The precise uncoupling of the Y1R-calcium axis by [Pro30, Tyr32, Leu34]NPY(28-36) has significant implications for modern therapeutics:

  • Oncology & Tumor Microenvironments: The Y1 receptor is heavily overexpressed in several malignancies, particularly breast and prostate cancers[2][6]. NPY-induced calcium signaling in these tissues promotes tumor cell migration, proliferation, and invasion[2]. Y1 antagonists like[Pro30, Tyr32, Leu34]NPY(28-36) are actively utilized to starve these tumors of proliferative signaling[6].

  • Fluorescent Probe Development: Because of its high affinity and structural stability, the BW1911U90 backbone serves as an ideal precursor scaffold. Researchers have successfully attached cyanine and indolinium-type dyes to this peptide to create picomolar-affinity fluorescent probes for live-cell Y1R imaging and flow cytometry[11][12].

  • Metabolic Syndrome: Central NPY signaling is a potent orexigenic (appetite-stimulating) pathway[1][13]. Understanding the structural basis of Y1 antagonism via this peptide aids in the rational design of small-molecule anti-obesity drugs targeting the hypothalamic Y1 receptors[1][8].

References

  • Balasubramaniam, A., et al. (2001). Highly Selective and Potent Neuropeptide Y (NPY) Y1 Receptor Antagonists Based on [Pro30, Tyr32, Leu34]NPY(28-36)-NH2 (BW1911U90). Journal of Medicinal Chemistry.[Link]

  • Hofmann, S., et al. (2022). Structure-Based Design of High-Affinity Fluorescent Probes for the Neuropeptide Y Y1 Receptor. Journal of Medicinal Chemistry.[Link]

  • Tomić, K., et al. (2023). Neuropeptide Y receptors 1 and 2 as molecular targets in prostate and breast cancer therapy. Biomedicine & Pharmacotherapy.[Link]

  • NovoPro Bioscience. (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) Product Information & Pharmacological Data.[Link]

Sources

Exploratory

Engineering Neuropeptide Y (NPY) 28-36 C-Terminal Fragments: Structural Modifications and Y1/Y2 Receptor Selectivity

Executive Summary Neuropeptide Y (NPY) is a highly conserved 36-amino acid peptide that regulates diverse physiological processes, ranging from vasoconstriction to tumor proliferation, primarily through G-protein coupled...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Neuropeptide Y (NPY) is a highly conserved 36-amino acid peptide that regulates diverse physiological processes, ranging from vasoconstriction to tumor proliferation, primarily through G-protein coupled receptors (GPCRs) designated as Y1, Y2, Y4, and Y5. While native NPY exhibits broad affinity across these subtypes, precision medicine and molecular imaging demand highly selective ligands. This whitepaper provides an in-depth technical analysis of engineering the NPY 28-36 C-terminal fragment . By manipulating specific amino acid residues within this truncated sequence, researchers can dictate conformational shifts that abolish Y2 affinity while optimizing Y1 receptor selectivity, creating potent tools for targeted oncology and neuropharmacology.

Structural Determinants of Y1/Y2 Receptor Selectivity

The rational design of NPY analogs hinges on understanding the divergent conformational prerequisites of the Y1 and Y2 binding pockets.

  • Y1 Receptor Conformational Requirements: The Y1 receptor (a 384-amino acid GPCR) demands a bipartite interaction involving both the N-terminus and the C-terminus of the native peptide[1]. However, reveal that the C-terminus must adopt a specific turn structure to achieve high Y1 affinity[2].

  • Y2 Receptor Conformational Requirements: Conversely, the Y2 receptor does not require the N-terminus (N-terminally truncated analogs like NPY 13-36 retain nanomolar Y2 affinity) but strictly requires the C-terminus to maintain an α -helical conformation [2].

  • The C-Terminal Amide Mandate: Across all functional NPY receptors, the truncation of the C-terminal amide group results in a near-total loss of receptor affinity, highlighting its non-negotiable role in hydrogen bonding within the receptor's binding cleft[1].

Engineering the NPY 28-36 Fragment: From Antagonists to Imaging Agents

To isolate Y1 selectivity, medicinal chemists focus on the NPY 28-36 fragment (native sequence: Ile-Asn-Pro-Ile-Tyr-Arg-Leu-Arg-Tyr-NH2).

The BVD15 Baseline

The development of BVD15 ([Pro30, Tyr32, Leu34]NPY(28-36)) marked a breakthrough in Y1-targeted ligand design. By introducing a Proline at position 30, the peptide is forced into a 310​ -helical turn, deliberately breaking the α -helix required for Y2 binding. Consequently, BVD15 acts as a competitive antagonist at the human Y1 receptor while losing affinity for Y2[3].

Enhancing Affinity and Stability

Further modifications to the BVD15 scaffold have yielded compounds with superior pharmacokinetics and binding profiles:

  • Position 31/32 Substitutions: Replacing native residues with unnatural amino acids, such as in [Pro30, Nle31, Bpa32, Leu34]NPY(28-36), dramatically increases Y1 affinity and restores strong agonistic activity, providing a vector to target Y1-expressing tumors specifically[3].

  • Position 4 (Native Pos 31) N-terminal Conjugation: To adapt these fragments for Positron Emission Tomography (PET), researchers substituted Leu4 with Lys4 (e.g., [Lys4]BVD15). The epsilon-amino group of Lysine serves as an ideal conjugation site for DOTA chelators without disrupting the C-terminal pharmacophore[4].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the binding affinities ( Ki​ ) of key NPY analogs, demonstrating the shift in subtype selectivity based on structural modifications.

Peptide / AnalogSequence / Modification HighlightsY1 Affinity ( Ki​ )Y2 Affinity ( Ki​ )Functional Profile
Native NPY Full length (1-36)~0.3 nM~0.3 nMPan-Agonist
NPY 13-36 N-terminal truncation>1000 nM~0.4 nMY2 Selective Agonist
BVD15 [Pro30, Tyr32, Leu34]NPY(28-36)~39.0 nM>1000 nMY1 Antagonist
[Lys4]BVD15 Lys substitution at pos 4 of BVD15~7.0 nM>1000 nMHigh-Affinity Y1 Antagonist
CCZ01055 [Lys(Pip-Ga-DOTA)4, Bip5]BVD1523.4 - 32.3 nM>1000 nMY1 Selective PET Tracer
Cyclic Analog des-AA10-17-cyclo-2/27[Cys2,27]NPY>1000 nM~3.0 nMY2 Selective Agonist

(Data aggregated from[5],[3], and[4])

Mechanistic Pathways of NPY Receptor Activation

Both Y1 and Y2 receptors belong to the Class A Rhodopsin-like GPCR family and couple primarily to Gi​/Go​ proteins[1]. Activation by an agonistic NPY analog triggers a conformational change that exchanges GDP for GTP on the Gαi​ subunit.

G Ligand NPY 28-36 Agonist GPCR Y1/Y2 Receptor Ligand->GPCR Binds & Activates Gi Gi/Go Protein GPCR->Gi Conformational Change AC Adenylyl Cyclase Gi->AC Gαi Subunit Inhibits Ca ↓ Ca2+ Influx Gi->Ca Gβγ Subunit Inhibits cAMP ↓ cAMP Levels AC->cAMP Reduced Synthesis

Caption: NPY Y1/Y2 Gi/Go-coupled GPCR signaling cascade leading to cAMP inhibition.

Experimental Protocols: Synthesis and Validation

To ensure high-fidelity data in drug development, the synthesis and validation of NPY analogs must follow a rigorous, self-validating workflow.

Workflow SPPS 1. Fmoc SPPS (Resin Cleavage) Purify 2. HPLC/MS (>95% Purity) SPPS->Purify Assay 3. Radioligand Binding (Ki) Purify->Assay Func 4. cAMP Assay (Agonist/Antag) Assay->Func

Caption: Step-by-step workflow for NPY analog synthesis and functional validation.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of NPY 28-36 Analogs
  • Causality & Material Selection: Standard Wang resin yields a C-terminal carboxylic acid upon cleavage. Because the NPY receptor binding pocket strictly requires a C-terminal amide for hydrogen bonding[1], Rink Amide AM resin must be used. Failure to use an amidation resin will result in a biologically inert peptide.

  • Step-by-Step:

    • Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

    • Perform iterative Fmoc deprotection using 20% piperidine in DMF.

    • Couple amino acids using HBTU/DIPEA activation (4 equivalents of Fmoc-AA). For position 30, incorporate Fmoc-Pro-OH to induce the critical 310​ -helical turn.

    • Cleave the peptide from the resin using a TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours.

    • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Self-Validating Radioligand Competition Binding Assay
  • Causality & Cell Line Selection: Transfected CHO cells often overexpress receptors to non-physiological levels, altering G-protein coupling dynamics. Therefore, use SK-N-MC cells (endogenous human Y1 expression) and SH-SY5Y cells (endogenous human Y2 expression) to assess true physiological binding[6].

  • Self-Validating System Design: To prove that displacement of the radioligand is due to specific receptor binding and not hydrophobic membrane partitioning, the assay must include (a well-characterized non-peptide Y1 antagonist) as a positive control[7]. If BIBP3226 fails to displace the radioligand with a Ki​ ~1-5 nM, the assay lipid microenvironment is compromised, and the plate must be discarded.

  • Step-by-Step:

    • Harvest SK-N-MC and SH-SY5Y cell membranes and resuspend in binding buffer (25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).

    • Incubate 50 µg of membrane protein with 25 pM [125I] -PYY and varying concentrations ( 10−12 to 10−5 M) of the synthesized NPY 28-36 analog.

    • Incubate at room temperature for 90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Measure retained radioactivity using a gamma counter and calculate IC50​ and Ki​ via the Cheng-Prusoff equation.

Translational Applications: PET Imaging in Oncology

The clinical relevance of Y1/Y2 selectivity is most pronounced in oncology. During malignant transformation in breast cancer, there is a documented shift from Y2 receptor dominance (normal tissue) to massive Y1 receptor overexpression (tumor tissue)[8].

By utilizing highly selective Y1 ligands like the truncated NPY 28-36 analogs, researchers have developed targeted theranostic agents. For instance, conjugating the DOTA chelator to the N-terminus of a modified BVD15 analog allows for radiolabeling with 68Ga for PET imaging or 111In for SPECT. Compounds such as [Lys(Ga-DOTA)4, Bip5]BVD15 demonstrate rapid renal clearance and highly specific tumor uptake in Y1-positive xenografts, providing a safe and efficient approach for targeted breast cancer diagnosis with minimal background noise[3][4].

References

  • Structure-activity relationships of neuropeptide Y analogues with respect to Y1 and Y2 receptors. Biopolymers (PubMed). URL:[Link]

  • Neuropeptide Y receptors: how to get subtype selectivity. Frontiers in Endocrinology. URL:[Link]

  • Y1 and Y2 Receptor Selective Neuropeptide Y Analogues: Evidence for a Y1 Receptor Subclass. Journal of Medicinal Chemistry (PubMed). URL:[Link]

  • Neuropeptide Y receptors | Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. URL:[Link]

  • Neuropeptide Y receptors: a promising target for cancer imaging and therapy. PMC - NIH. URL:[Link]

  • Neuropeptide Y receptors 1 and 2 as molecular targets in prostate and breast cancer therapy. AIR Unimi. URL:[Link]

  • Targeting the Neuropeptide Y1 Receptor for Cancer Imaging by Positron Emission Tomography Using Novel Truncated Peptides. Molecular Pharmaceutics (ACS Publications). URL:[Link]

  • Novel dimeric DOTA-coupled peptidic Y1-receptor antagonists for targeting of neuropeptide Y receptor-expressing cancers. EJNMMI Research. URL: [Link]

Sources

Foundational

Discovery and Characterization of BW1911U90: A Foundational NPY Y1 Receptor Antagonist

Executive Summary The Neuropeptide Y (NPY) system is a complex neuroendocrine network regulating energy homeostasis, vasoconstriction, and cellular proliferation. Among its receptors, the Y1 receptor (Y1R) is a primary t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Neuropeptide Y (NPY) system is a complex neuroendocrine network regulating energy homeostasis, vasoconstriction, and cellular proliferation. Among its receptors, the Y1 receptor (Y1R) is a primary target for pharmacological intervention due to its overexpression in various malignancies, notably breast cancer. This technical guide explores the discovery, molecular characterization, and experimental methodologies surrounding BW1911U90 (also known as BVD15), a highly selective and potent truncated peptide antagonist of the NPY Y1 receptor.

Molecular Rationale: Deconstructing the NPY C-Terminus

Native NPY is a 36-amino acid peptide that activates a family of G-protein-coupled receptors (GPCRs), including Y1, Y2, Y4, Y5, and y6[1]. The C-terminal region of NPY is the primary epitope responsible for receptor recognition and binding. However, simple C-terminal truncations, such as NPY(28-36), lack the necessary subtype selectivity for targeted therapeutic use.

To engineer a highly selective Y1 ligand, designed BW1911U90 by introducing specific amino acid substitutions into the truncated nonapeptide framework[2]. The resulting sequence is Ile-Asn-Pro-Ile-Tyr-Arg-Leu-Arg-Tyr-NH2 ([Pro30, Tyr32, Leu34]NPY(28-36)-NH2).

Causality of Sequence Modifications:

  • Pro30 Substitution: Introduces a rigid conformational turn that mimics the native hairpin loop of NPY, heavily favoring the Y1 binding pocket over Y2[2].

  • Tyr32 and Leu34 Substitutions: Optimize hydrophobic interactions within the Y1 transmembrane domains, drastically reducing affinity for the Y2 and Y5 receptors[3].

  • C-Terminal Amidation: The terminal tyrosine must be amidated (-NH2) to maintain biological activity, as a free carboxylic acid completely abolishes receptor recognition and increases susceptibility to carboxypeptidases[4].

Pharmacological Profile: Y1 Antagonism and Y4 Agonism

BW1911U90 exhibits a unique, dichotomous pharmacological profile. While it acts as a competitive antagonist at the human Y1 receptor, it paradoxically functions as an agonist at the Y4 receptor[5]. This dual behavior demonstrates that the C-terminus of NPY is sufficient for Y4 activation but requires the full-length peptide structure to trigger Y1 activation.

Table 1: Binding Affinities and Functional Potencies of BW1911U90
Receptor SubtypeBinding Affinity (pKi)Functional PotencyActivity Type
NPY Y1 8.3pA2 = 7.1Competitive Antagonist
NPY Y4 8.3pEC50 = 6.8Agonist
NPY Y2 < 5.0N/ANegligible Affinity
NPY Y5 < 5.0N/ANegligible Affinity

Data summarized from[5] and [3].

NPY_Signaling Ligand BW1911U90 (Y1 Antagonist) Receptor NPY Y1 Receptor (GPCR) Ligand->Receptor Binds & Blocks GProtein Gi/Go Protein (Inactive State) Receptor->GProtein Prevents Activation AdenylateCyclase Adenylate Cyclase (Active) GProtein->AdenylateCyclase No Inhibition cAMP cAMP Accumulation (Maintained) AdenylateCyclase->cAMP Normal Synthesis

Caption: Mechanism of BW1911U90 antagonizing NPY Y1 to prevent Gi/Go-mediated cAMP inhibition.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the synthesis and characterization of BW1911U90 require rigorous, self-validating experimental systems.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of BW1911U90 is performed via Fmoc-based SPPS.

Causality of Reagent Choices: is explicitly chosen over Wang resin to guarantee the generation of a C-terminal amide upon cleavage, which is an absolute requirement for Y1 receptor affinity[4]. The coupling reagent HCTU is utilized in conjunction with DIPEA to facilitate the efficient coupling of sterically hindered residues (e.g., Isoleucine and Proline) while minimizing racemization.

Step-by-Step Protocol:

  • Resin Preparation: Swell Rink Amide resin (0.7 meq/g loading) in anhydrous DMF for 30 minutes to maximize the reactive surface area.

  • Fmoc Deprotection (Self-Validating Step): Treat the resin with 20% piperidine in DMF (2 × 10 min). Validation: Monitor the dibenzofulvene-piperidine adduct via UV absorbance at 301 nm to confirm complete deprotection before proceeding.

  • Amino Acid Coupling: Add a 3-fold molar excess of the Fmoc-protected amino acid, activated with HCTU and DIPEA (1:1:2 molar ratio). Incubate for 45 minutes.

  • Iterative Elongation: Repeat deprotection and coupling steps sequentially for the 9-amino acid chain.

  • Cleavage and Global Deprotection: Treat the peptide-resin with Reagent K (TFA / thioanisole / water / phenol / ethanedithiol) for 2 hours to cleave the peptide from the solid support and remove all side-chain protecting groups simultaneously.

  • Purification: Precipitate the crude peptide in ice-cold diethyl ether, followed by preparative RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA) to achieve >95% purity.

SPPS_Workflow Resin Rink Amide Resin (Solid Support) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Coupling Amino Acid Coupling (HCTU/DIPEA) Deprotect->Coupling Coupling->Deprotect Repeat for 9 AAs Cleavage Resin Cleavage (TFA/Scavengers) Coupling->Cleavage Final Sequence Purification RP-HPLC Purification (>95% Purity) Cleavage->Purification

Caption: Step-by-step solid-phase peptide synthesis (SPPS) workflow for the BW1911U90 nonapeptide.

Radioligand Competition Binding Assay

To determine the binding affinity (pKi) of BW1911U90, a competition binding assay against [125I]-PYY or [125I]-NPY is employed[6].

Causality of Assay Conditions: Assays are conducted at room temperature (rather than 37°C) to reach a steady-state equilibrium without inducing significant GPCR internalization, which would artifactually skew the binding data[6].

Step-by-Step Protocol:

  • Cell Preparation: Harvest CHO cells stably expressing human Y1 or Y4 receptors. Resuspend in binding buffer (25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 pM [125I]-NPY, cell suspension (50 µg protein/well), and varying logarithmic concentrations of BW1911U90 (10^-11 to 10^-5 M).

  • Self-Validating Control: Include a Non-Specific Binding (NSB) control well containing the radioligand and a massive excess (1 µM) of unlabeled NPY. This establishes the baseline noise of the system.

  • Equilibration: Incubate the plates at room temperature for 120 minutes.

  • Filtration: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Note: PEI neutralizes the negative charge of the glass fibers, preventing non-specific adherence of the positively charged radioligand.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and quantify radioactivity using a gamma counter. IC50 values are determined via non-linear regression and converted to Ki using the Cheng-Prusoff equation.

Structural Evolution: Dimerization and PET Imaging

BW1911U90 is not merely an endpoint; it serves as a highly versatile structural scaffold for advanced pharmacological tools and clinical diagnostics.

  • Homodimerization (GR231118 / 1229U91): By introducing Glu2 and Dap4 substitutions into the BW1911U90 sequence, researchers successfully linked two monomers via a cross-linking lactam bridge[3]. The resulting antiparallel homodimer, , exhibits up to a 100-fold higher apparent affinity (pKi = 10.2) and acts as an insurmountable antagonist at the Y1 receptor[5].

  • Positron Emission Tomography (PET) Tracers: Because the Y1 receptor is expressed at high densities in over 85% of breast cancer tumors, BW1911U90 has been adapted for non-invasive tumor imaging[7]. involve conjugating the BW1911U90 scaffold with DOTA chelators (for 68Ga or 111In radiolabeling) or utilizing click chemistry for 18F-fluoroglycosylation, yielding highly specific PET imaging agents with excellent metabolic stability[8].

Structural_Evolution NPY Native NPY (36 AAs) Truncation C-terminal Truncation NPY(28-36) NPY->Truncation BW1911U90 BW1911U90 (BVD15) [Pro30, Tyr32, Leu34] Truncation->BW1911U90 Substitutions Dimerization Homodimerization (e.g., GR231118) BW1911U90->Dimerization Lactam Bridge Radiolabeling PET Tracers (e.g., 18F, DOTA) BW1911U90->Radiolabeling Click Chemistry

Caption: Evolution of BW1911U90 from native NPY to advanced dimeric and radiolabeled therapeutic tools.

References

  • Balasubramaniam, A., et al. "Highly Selective and Potent Neuropeptide Y (NPY) Y1 Receptor Antagonists Based on [Pro30, Tyr32, Leu34]NPY(28-36)-NH2 (BW1911U90)". Journal of Medicinal Chemistry, 2001.[Link]

  • Parker, E. M., et al. "GR231118 (1229U91) and other analogues of the C-terminus of neuropeptide Y are potent neuropeptide Y Y1 receptor antagonists and neuropeptide Y Y4 receptor agonists". European Journal of Pharmacology, 1998.[Link]

  • Daniels, A. J., et al. "Heterodimeric Analogues of the Potent Y1R Antagonist 1229U91, Lacking One of the Pharmacophoric C-Terminal Structures, Retain Potent Y1R Affinity and Show Improved Selectivity over Y4R". Journal of Medicinal Chemistry, 2020.[Link]

  • Ziemek, R., et al. "High Affinity Agonists of the Neuropeptide Y (NPY) Y4 Receptor Derived from the C-Terminal Pentapeptide of Human Pancreatic Polypeptide (hPP): Synthesis, Stereochemical Discrimination, and Radiolabeling". Journal of Medicinal Chemistry, 2016.[Link]

  • Hofmann, S., et al. "Targeting the Neuropeptide Y1 Receptor for Cancer Imaging by Positron Emission Tomography Using Novel Truncated Peptides". Molecular Pharmaceutics, 2016.[Link]

  • Pedragosa-Badia, X., et al. "Neuropeptide Y receptors: how to get subtype selectivity". Frontiers in Endocrinology, 2013.[Link]

  • Guérin, B., et al. "PET Imaging of the Neuropeptide Y System: A Systematic Review". Molecules, 2022.[Link]

  • European Peptide Society. "Peptides 2010: Proceedings of the 31st Symposium of the European Peptide Society". 5Z, 2010.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: In Vitro Characterization of (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)

Introduction Neuropeptide Y (NPY) receptors, a family of G-protein coupled receptors (GPCRs), are pivotal in regulating a wide array of physiological processes, including appetite, anxiety, and cardiovascular function.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Neuropeptide Y (NPY) receptors, a family of G-protein coupled receptors (GPCRs), are pivotal in regulating a wide array of physiological processes, including appetite, anxiety, and cardiovascular function.[1][2] The NPY Y2 receptor subtype (Y2R), in particular, has garnered significant interest as a therapeutic target. It is a Gi-coupled receptor, meaning its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3][4]

(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36), a C-terminal fragment analog of NPY, is a crucial research tool for dissecting the specific roles of the Y2 receptor. This synthetic peptide has been characterized as a selective Y2 receptor agonist.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential in vitro assays required to characterize the binding affinity and functional activity of this peptide. The protocols detailed herein are designed to ensure scientific rigor, providing a self-validating framework for generating reliable and reproducible data.

Receptor Binding Assays: Quantifying Affinity

To determine the binding affinity of (Pro30,Tyr32,Leu34)-NPY (28-36) for the Y2 receptor, a competitive radioligand binding assay is the gold standard.[7] This assay measures the ability of the unlabeled peptide (the "competitor") to displace a radiolabeled ligand with known affinity for the Y2 receptor.

Principle of Competitive Binding

The assay relies on the competition between the unlabeled test peptide and a constant concentration of a high-affinity radioligand (e.g., [¹²⁵I]-Peptide YY) for a limited number of Y2 receptors in a cell membrane preparation. By measuring the amount of bound radioactivity at various concentrations of the test peptide, an inhibition curve can be generated to calculate the IC50 (the concentration of competitor that displaces 50% of the radioligand). The IC50 value is then used to determine the equilibrium dissociation constant (Ki), a true measure of binding affinity.

Experimental Workflow: Competitive Radioligand Binding

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare Y2R-expressing cell membranes A1 Combine membranes, radioligand, & competitor in 96-well plate P1->A1 P2 Prepare serial dilutions of (Pro30,Tyr32,Leu34)-NPY (28-36) P2->A1 P3 Prepare radioligand (e.g., [¹²⁵I]-PYY) solution P3->A1 A2 Incubate to reach equilibrium (e.g., 2h at RT) A1->A2 S1 Rapidly filter through GF/C filter plate A2->S1 S2 Wash filters with ice-cold buffer S1->S2 S3 Dry filters and add scintillation cocktail S2->S3 S4 Count radioactivity (CPM) in a gamma counter S3->S4 D1 Plot CPM vs. [Competitor] S4->D1 D2 Calculate IC50 from non-linear regression D1->D2 D3 Convert IC50 to Ki using Cheng-Prusoff equation D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human NPY Y2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) is a common high-affinity radioligand for Y2 receptors.

  • (Pro30,Tyr32,Leu34)-NPY (28-36): Unlabeled competitor peptide.

  • Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled full-length NPY or PYY.

  • Apparatus: 96-well low-binding plates, glass fiber filter plates (e.g., GF/C pre-soaked in 0.3% PEI), cell harvester, and a gamma or scintillation counter.[9]

Procedure:

  • Preparation: Thaw Y2R-expressing cell membranes on ice and dilute in binding buffer to a final concentration of 5-20 µg protein per well.[8] Prepare serial dilutions of (Pro30,Tyr32,Leu34)-NPY (28-36) (e.g., from 10⁻¹² M to 10⁻⁵ M).

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes + Radioligand + Binding Buffer.

    • Non-Specific Binding (NSB): Membranes + Radioligand + 1 µM unlabeled NPY.[10]

    • Competition: Membranes + Radioligand + serial dilutions of (Pro30,Tyr32,Leu34)-NPY (28-36).[8]

  • Incubation: Add reagents to the plate (final volume typically 200-250 µL). Incubate for 90-120 minutes at room temperature with gentle agitation to reach equilibrium.[8][10]

  • Termination: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plate using a cell harvester.[8]

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[8][9]

  • Counting: Dry the filter plate, add scintillation cocktail, and measure the retained radioactivity using a suitable counter.[9]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor peptide.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

ParameterReported ValueReceptor/Cell System
IC50 174 nMY2 / Rat brain membranes
IC50 9 nMY1 / Human erythroleukemia cells (functional antagonism)

Data sourced from supplier technical sheets referencing primary literature.[5][6]

Functional Assays: Measuring Receptor Activation

Binding to the Y2 receptor is only part of the story. Functional assays are essential to confirm that (Pro30,Tyr32,Leu34)-NPY (28-36) acts as an agonist and to quantify its potency (EC50). Since Y2R is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

Principle of the cAMP Accumulation Assay

For Gi-coupled receptors, the basal level of cAMP in cells is often too low to detect a further decrease upon agonist stimulation.[11][12] Therefore, the assay is performed in the presence of forskolin, a potent activator of adenylyl cyclase.[12] This elevates intracellular cAMP to a measurable level. A Gi-agonist like (Pro30,Tyr32,Leu34)-NPY (28-36) will then inhibit this forskolin-stimulated cAMP production in a dose-dependent manner. The resulting decrease in signal is measured using a competitive immunoassay format, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).[13]

Y2R Signaling Pathway

G Ligand (Pro30,Tyr32,Leu34) -NPY (28-36) Y2R Y2 Receptor Ligand->Y2R binds Gi Gi Protein (αβγ) Y2R->Gi activates G_alpha_GTP Gαi-GTP Gi->G_alpha_GTP dissociates G_beta_gamma Gβγ Gi->G_beta_gamma dissociates G_alpha_GDP Gαi-GDP G_alpha_GDP->Gi G_alpha_GTP->G_alpha_GDP GTP hydrolysis AC Adenylyl Cyclase G_alpha_GTP->AC inhibits G_beta_gamma->Gi cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC stimulates

Caption: Gi-coupled signaling pathway of the Y2 receptor.

Detailed Protocol: HTRF-Based cAMP Assay

Materials:

  • Cells: A cell line stably expressing the human NPY Y2 receptor (e.g., CHO-K1 or HEK293).

  • (Pro30,Tyr32,Leu34)-NPY (28-36): Test agonist.

  • Forskolin (FSK): Adenylyl cyclase activator.

  • cAMP Assay Kit: A commercial HTRF-based cAMP detection kit (e.g., from Cisbio, PerkinElmer). These kits typically include a cAMP-d2 tracer and an anti-cAMP antibody conjugated to a cryptate.[13]

  • Apparatus: 384-well low-volume white plates, HTRF-compatible microplate reader.

Procedure:

  • Cell Preparation: Culture Y2R-expressing cells to ~80-90% confluency. On the day of the assay, detach cells and resuspend in stimulation buffer to the desired density (as recommended by the assay kit manufacturer).

  • Compound Plating: Prepare serial dilutions of (Pro30,Tyr32,Leu34)-NPY (28-36). Dispense a small volume (e.g., 5 µL) of each concentration into the wells of the 384-well plate.[13] Include vehicle-only controls.

  • Cell Stimulation: Prepare a stimulation mix containing the cell suspension and a concentration of forskolin predetermined to give ~80% of its maximal effect (e.g., EC80). Dispense an equal volume (e.g., 5 µL) of this cell/forskolin mixture into the wells containing the test peptide.[13]

  • Incubation: Seal the plate and incubate at room temperature for a specified time (e.g., 30 minutes) to allow for modulation of cAMP accumulation.[13]

  • cAMP Detection: Following the manufacturer's instructions, add the detection reagents. This typically involves adding the cAMP-d2 solution, followed by the anti-cAMP-cryptate solution to each well.[13]

  • Final Incubation & Measurement: Seal the plate, incubate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF-compatible reader.[13]

  • Data Analysis:

    • The HTRF ratio (Emission 665nm / Emission 620nm) is inversely proportional to the amount of cAMP produced.

    • Plot the HTRF ratio against the log concentration of (Pro30,Tyr32,Leu34)-NPY (28-36).

    • Use a non-linear regression model (sigmoidal dose-response) to calculate the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.

Secondary Functional Assays: Exploring Broader Signaling

While Gi-coupling and cAMP inhibition are the canonical pathway for Y2R, GPCRs can engage other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[14] Investigating these pathways can provide a more complete picture of the peptide's functional profile.

ERK Phosphorylation (MAPK Pathway) Assay

Activation of the Y2 receptor has been shown to modulate the MAPK/ERK signaling pathway.[1][14] This can be assessed by measuring the phosphorylation of ERK1/2.

Principle: Upon receptor activation, a signaling cascade can lead to the phosphorylation of ERK. This can be quantified using various methods, including Western blotting or, more commonly for screening, specialized ELISA or HTRF-based kits that use antibodies specific to the phosphorylated form of ERK.

Protocol Outline (ELISA-based):

  • Cell Culture: Seed Y2R-expressing cells in 96-well plates and grow overnight.

  • Serum Starvation: The day before the assay, replace the growth medium with a serum-free medium to reduce basal ERK phosphorylation.

  • Stimulation: Treat cells with serial dilutions of (Pro30,Tyr32,Leu34)-NPY (28-36) for a short period (e.g., 5-10 minutes).

  • Lysis: Lyse the cells to release intracellular proteins.

  • Detection: Transfer lysates to an ELISA plate coated with a capture antibody for total ERK. Detect phosphorylated ERK using a specific primary antibody followed by an HRP-conjugated secondary antibody and a colorimetric substrate.

  • Analysis: Read absorbance on a plate reader. Normalize the phospho-ERK signal to the total ERK signal and plot against agonist concentration to determine the EC50.

Conclusion

The protocols outlined in this guide provide a robust framework for the in vitro pharmacological characterization of (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36). By systematically determining its binding affinity (Ki) through competitive radioligand binding assays and its functional potency (EC50) via cAMP and ERK phosphorylation assays, researchers can confidently validate this peptide as a selective tool for investigating the complex biology of the NPY Y2 receptor. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data essential for advancing research and drug discovery efforts.

References

  • Li, S., et al. (2022). Neuropeptide Y in the amygdala contributes to neuropathic pain-like behaviors in rats via the neuropeptide Y receptor type 2/mitogen-activated protein kinase axis. Taylor & Francis Online. [Link]

  • Wikipedia. (2023). Neuropeptide Y receptor Y2. Retrieved from Wikipedia. [Link]

  • Kim, Y., et al. (2023). Structural basis for Y2 receptor-mediated neuropeptide Y and peptide YY signaling. Structure. [Link]

  • Dumont, Y., & Quirion, R. (2007). Neuropeptide Y Y2 receptor in health and disease. British Journal of Pharmacology. [Link]

  • Hounsou, C., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Analytical Biochemistry. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from NCBI Bookshelf. [Link]

  • Lopes, D. M., et al. (2021). Neuropeptide Y Y2 Receptors in Sensory Neurons Tonically Suppress Nociception and Itch but Facilitate Postsurgical and Neuropathic Pain Hypersensitivity. eNeuro. [Link]

  • Hounsou, C., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. [Link]

  • Cisbio. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from Cisbio website. [Link]

  • Shanghai Hongtai Biotechnology. (n.d.). (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36). Retrieved from Shanghai Hongtai Biotechnology website. [Link]

  • NovoPro Bioscience Inc. (n.d.). (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36). Retrieved from NovoPro Bioscience Inc. website. [Link]

  • AIR Unimi. (2023). Neuropeptide Y receptors 1 and 2 as molecular targets in prostate and breast cancer therapy. AIR Unimi. [Link]

  • Dumont, Y., et al. (2005). Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY. British Journal of Pharmacology. [Link]

  • Balasubramaniam, A., et al. (2001). Highly Selective and Potent Neuropeptide Y (NPY) Y1 Receptor Antagonists Based on [Pro30, Tyr32, Leu34]NPY(28-36)-NH2 (BW1911U90)†. Journal of Medicinal Chemistry. [Link]

  • Liu, J., et al. (2015). Neuropeptide Y receptors: a promising target for cancer imaging and therapy. Journal of Cancer Metastasis and Treatment. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from Gifford Bioscience website. [Link]

  • QYAOBIO. (n.d.). Neuropeptides. Retrieved from QYAOBIO website. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from Creative Bioarray website. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from Alfa Cytology website. [Link]

Sources

Application

Application Note: Preparation and Handling of [Pro30, Tyr32, Leu34] NPY (28-36) Stock Solutions for Cell Culture

Executive Summary Neuropeptide Y (NPY) signaling is a critical regulator of energy homeostasis, vascular remodeling, and tumor progression [1]. The truncated peptide analog [Pro30, Tyr32, Leu34] NPY (28-36) —widely refer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Neuropeptide Y (NPY) signaling is a critical regulator of energy homeostasis, vascular remodeling, and tumor progression [1]. The truncated peptide analog [Pro30, Tyr32, Leu34] NPY (28-36) —widely referred to in the literature as BVD15 or BW1911U90 —is an indispensable pharmacological tool for isolating receptor-specific responses [2]. It functions as a potent, highly selective NPY Y1 receptor antagonist while paradoxically acting as an agonist at the NPY Y4 receptor [3].

This application note provides researchers with a self-validating, step-by-step methodology for reconstituting and handling this peptide to ensure maximum stability, prevent non-specific adsorption, and guarantee reproducible in vitro cell culture data.

Physicochemical & Pharmacological Profile

Understanding the molecular characteristics of [Pro30, Tyr32, Leu34] NPY (28-36) is the first step in designing a robust experimental protocol. The presence of basic Arginine residues ensures high aqueous solubility, while the hydrophobic domains necessitate careful handling to prevent plastic adsorption [4].

Table 1: Physicochemical Properties
PropertySpecification
Nomenclature [Pro30, Tyr32, Leu34] NPY (28-36), BVD15, BW1911U90
Amino Acid Sequence H-Ile-Asn-Pro-Ile-Tyr-Arg-Leu-Arg-Tyr-NH₂ (INPIYRLRY-NH₂)[5]
Modifications C-terminal amidation (enhances in vivo and serum stability)
Molecular Weight 1206.46 g/mol [4]
Chemical Formula C₅₇H₉₁N₁₇O₁₂[4]
Typical Salt Form Trifluoroacetate (TFA)[4]
Solubility Soluble in H₂O (≥ 1 mg/mL)
Table 2: Pharmacological Receptor Profile
Receptor SubtypeActivityBinding Affinity (Ki)
NPY Y1 Competitive Antagonist~25.7 nM[5]
NPY Y2 Inactive>1400 nM[5]
NPY Y4 AgonistHigh Affinity[3]
NPY Y5 Inactive>7100 nM[5]

Mechanistic Pathway

NPY receptors belong to the Class A G-protein-coupled receptor (GPCR) family and primarily couple to Gi/Go proteins [6]. Activation typically leads to the inhibition of adenylyl cyclase (reducing cAMP) and the mobilization of intracellular calcium [1].[Pro30, Tyr32, Leu34] NPY (28-36) provides a unique dual-action mechanism, blocking Y1-mediated proliferation pathways while stimulating Y4-mediated responses [7].

NPY_Signaling NPY Neuropeptide Y (NPY) (Endogenous Agonist) Y1R NPY Y1 Receptor (Gi/o Coupled) NPY->Y1R Activates Y4R NPY Y4 Receptor (Gi/o Coupled) NPY->Y4R Activates BVD15 [Pro30, Tyr32, Leu34] NPY (28-36) (BVD15 / BW1911U90) BVD15->Y1R Antagonizes BVD15->Y4R Agonizes cAMP cAMP Production (Inhibited) Y1R->cAMP Gi pathway Ca2 Intracellular Ca2+ (Mobilized) Y1R->Ca2 PLC pathway Y4R->cAMP Gi pathway CellGrowth Cell Proliferation & Survival (Target Phenotype) cAMP->CellGrowth Ca2->CellGrowth

Figure 1: Dual pharmacological modulation of NPY Y1 and Y4 receptor signaling pathways by BVD15.

Causality in Experimental Choices (E-E-A-T)

As a Senior Application Scientist, I emphasize that a protocol is only as strong as the rationale behind it. Every step in peptide handling must be a self-validating system designed to mitigate degradation and loss.

  • Solvent Selection: While many hydrophobic peptides require DMSO, the sequence of[Pro30, Tyr32, Leu34] NPY (28-36) contains highly basic Arginine residues. Combined with the residual TFA from solid-phase peptide synthesis (SPPS)[4], this peptide is readily soluble in water. Avoid DMSO unless absolutely necessary, as it can induce cellular toxicity and alter GPCR membrane dynamics.

  • Mitigating Plastic Adsorption: Peptides possess amphipathic properties and will rapidly non-specifically bind to the walls of standard polystyrene culture plates and glass vials. When diluting the stock to working concentrations (e.g., 10 nM - 1 µM), you must use low-protein binding polypropylene tubes and supplement your diluent with a carrier protein like 0.1% Bovine Serum Albumin (BSA) . The BSA acts as a sacrificial blocking agent, ensuring the cells receive the intended molar dose.

  • Net Peptide Weight vs. Gross Weight (Self-Validation): Commercial peptides are sold by gross weight, which includes the TFA counterions and residual moisture[4]. A 1 mg vial typically contains only 70% to 85% actual peptide. For absolute quantitative rigor, you must consult the lot-specific Certificate of Analysis (CoA) for the "Peptide Content" percentage and adjust your solvent volume accordingly.

  • Aliquoting Dynamics: Lyophilized peptides are stable for years, but once reconstituted, they are susceptible to hydrolysis and oxidation (specifically at the Tyrosine residues). Repeated freeze-thaw cycles will destroy the peptide. Immediate aliquoting into single-use volumes is non-negotiable.

Experimental Protocol: Preparation of 1 mM Stock Solution

Materials Required:

  • 1 mg vial of [Pro30, Tyr32, Leu34] NPY (28-36)

  • Sterile, endotoxin-free Milli-Q Water (or PBS)

  • Low-protein binding microcentrifuge tubes

  • Benchtop centrifuge

Step-by-Step Methodology:

  • Equilibration: Remove the lyophilized peptide vial from the freezer and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial introduces ambient moisture, which condenses on the powder and accelerates degradation.

  • Centrifugation: Before removing the cap, centrifuge the vial at 10,000 × g for 60 seconds.

    • Causality: Lyophilized powder often becomes electrostatically charged and adheres to the cap during transit. This step prevents catastrophic loss of material.

  • Volume Calculation: Calculate the volume of sterile water needed to create a 1 mM stock.

    • Formula:Volume (µL) = [Mass (mg) / Molecular Weight (g/mol)] × 1,000,000

    • Standard Example: For exactly 1.0 mg of net peptide (MW = 1206.46), add 828.8 µL of sterile water[4].

    • Pro-Tip: Multiply 828.8 µL by the peptide purity/content percentage found on your CoA to achieve true 1 mM molarity.

  • Reconstitution: Add the calculated volume of sterile water directly to the vial. Pipette up and down gently.

  • Solubilization: Vortex gently for 10 seconds. If the solution appears cloudy, place the vial in a room-temperature sonicating water bath for 30–60 seconds. Do not heat the solution.

  • Aliquoting: Divide the 1 mM stock into 20 µL to 50 µL aliquots using low-protein binding tubes.

  • Storage: Immediately transfer the aliquots to a -80°C freezer. The stock is stable for up to 6 months at -80°C.

Experimental Protocol: Cell Culture Application Workflow

To evaluate Y1 receptor antagonism in vitro (e.g., in breast cancer or cholangiocarcinoma models [1]), follow this workflow:

  • Media Preparation: Prepare your standard cell culture assay media (e.g., DMEM or RPMI) and supplement it with 0.1% (w/v) BSA .

  • Thawing: Remove a single 20 µL aliquot of the 1 mM stock from the -80°C freezer and thaw it on ice.

  • Serial Dilution: Dilute the stock directly into the BSA-supplemented media to achieve your desired working concentration.

    • Example: To achieve a 100 nM working solution, add 1 µL of the 1 mM stock to 9.99 mL of assay media.

    • Causality: Do not sterile-filter the dilute working solution. Syringe filters will trap the peptide, drastically reducing the concentration. The stock was prepared with sterile water, maintaining sterility.

  • Receptor Competition (Optional): If testing antagonism against endogenous NPY, pre-incubate the cells with the[Pro30, Tyr32, Leu34] NPY (28-36) working solution for 30 minutes prior to adding the NPY agonist.

References

  • Balasubramaniam, A., et al. "Highly Selective and Potent Neuropeptide Y (NPY) Y1 Receptor Antagonists Based on [Pro30, Tyr32, Leu34]NPY(28-36)-NH2 (BW1911U90)." Journal of Medicinal Chemistry 44.10 (2001): 1479-1482. URL:[Link]

  • DeMorrow, S., et al. "Neuropeptide Y inhibits cholangiocarcinoma cell growth and invasion." American Journal of Physiology-Gastrointestinal and Liver Physiology 301.4 (2011): G704-G712. URL:[Link]

  • Parker, E. M., et al. "GR231118 (1229U91) and other analogues of the C-terminus of neuropeptide Y are potent neuropeptide Y Y1 receptor antagonists and neuropeptide Y Y4 receptor agonists." European Journal of Pharmacology 349.1 (1998): 97-105. URL:[Link]

  • Guérin, B., et al. "PET Imaging of the Neuropeptide Y System: A Systematic Review." Pharmaceuticals 15.6 (2022): 726. URL:[Link]

Sources

Method

Application Note: Pharmacological Profiling of NPY Y1 Receptors in HEL Cells Using BW1911U90

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: GPCR Antagonist Screening, Calcium Mobilization, and cAMP Inhibition Assays Scientific Rationale & Molecular Causality Neuro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: GPCR Antagonist Screening, Calcium Mobilization, and cAMP Inhibition Assays

Scientific Rationale & Molecular Causality

Neuropeptide Y (NPY) is a highly conserved 36-amino-acid peptide that regulates critical physiological processes, including vasoconstriction, angiogenesis, and tumor cell proliferation, primarily through a family of G-protein-coupled receptors (GPCRs)[1]. Among these, the Y1 receptor (Y1R) is of paramount interest in oncology and cardiovascular pharmacology due to its overexpression in various malignancies, such as breast cancer and cholangiocarcinoma[1],[2].

To accurately study Y1R pharmacology, human erythroleukemia (HEL) cells provide an unparalleled endogenous model. Unlike recombinant CHO or HEK293 systems that force artificial receptor overexpression, HEL cells natively express high densities of functional Y1 receptors coupled to pertussis toxin-sensitive Gi/o​ proteins[3],[4]. This preserves the native lipid microenvironment and stoichiometric ratio of receptors to G-proteins, ensuring highly translatable pharmacodynamic data.

The Causality of BW1911U90 Peptide Design

Wild-type NPY fragments often suffer from cross-reactivity with the Y2 receptor. To isolate Y1R-specific signaling, researchers engineered (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36), designated as BW1911U90 [5].

The causality behind this specific sequence (Ile-Asn-Pro-Ile-Tyr-Arg-Leu-Arg-Tyr-NH2) is rooted in structural thermodynamics. The native NPY(28-36) fragment lacks Y1 affinity. By substituting Leucine for Proline at position 30, the peptide backbone is forced into a rigid β -turn. The subsequent substitutions of Tyrosine at 32 and Leucine at 34 optimize hydrophobic packing within the Y1R orthosteric pocket[6]. This locks the fragment into a conformation that occupies the receptor with high affinity ( IC50​=9 nM) but lacks the N-terminal sequence required to trigger the active receptor state, rendering BW1911U90 a highly potent, competitive Y1R antagonist[7],[6].

Mechanistic Pathway of Y1R Antagonism

In HEL cells, Y1R activation bifurcates into two primary signaling cascades: the Gαi​ -mediated inhibition of adenylate cyclase (reducing cAMP) and the Gβγ -mediated activation of Phospholipase C (PLC), which cleaves PIP2​ into IP3​ , triggering intracellular calcium release[3],[4]. BW1911U90 competitively blocks this entire cascade at the extracellular membrane.

Pathway NPY Neuropeptide Y (NPY) Endogenous Agonist Y1R Y1 Receptor (Y1R) HEL Cell Membrane NPY->Y1R Agonist Binding Antagonist BW1911U90 [Pro30,Tyr32,Leu34]NPY(28-36) Antagonist->Y1R Competitive Inhibition Gi Gi/o Protein Complex Y1R->Gi Activation AC Adenylate Cyclase (AC) Gi->AC Gαi Subunit PLC Phospholipase C (PLC) Gi->PLC Gβγ Subunit cAMP cAMP Accumulation ↓ AC->cAMP Inhibition IP3 IP3 Generation ↑ PLC->IP3 PIP2 Cleavage Ca2 Intracellular Ca2+ Release ↑ IP3->Ca2 ER Channel Opening

NPY Y1 receptor signaling in HEL cells and competitive antagonism by BW1911U90.

Quantitative Pharmacodynamics

The structural modifications in BW1911U90 shift the pharmacological profile from a non-selective agonist to a highly selective Y1 antagonist. The table below summarizes the binding affinities and functional outcomes compared to native NPY fragments[8],[7],[6].

Peptide LigandY1 Receptor Affinity ( IC50​ )Y2 Receptor Affinity ( IC50​ )Functional Activity (HEL Cells)
NPY (1-36) ~1 nM~1 nMFull Agonist (Ca²⁺ ↑, cAMP ↓)
NPY (13-36) >1000 nM~1 nMY2 Agonist / Weak Y1 Antagonist
BW1911U90 9 nM 174 nM Potent Y1 Antagonist

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems . Every assay includes internal mechanistic controls that verify reagent integrity and cellular responsiveness, independent of the experimental variable.

Protocol A: Peptide Reconstitution & Handling

Synthetic peptides like BW1911U90 are typically synthesized and lyophilized as trifluoroacetic acid (TFA) salts[7].

  • Causality: Residual TFA can drastically lower the pH of unbuffered aqueous solutions, leading to artifactual changes in cell viability or GPCR conformation.

  • Step 1: Reconstitute the lyophilized BW1911U90 powder in a strongly buffered solution, such as 50 mM HEPES (pH 7.4), rather than pure water.

  • Step 2: Add 0.1% Bovine Serum Albumin (BSA) to the working aliquots. Highly hydrophobic peptides will non-specifically adsorb to polystyrene and polypropylene tubes, artificially lowering the effective concentration. BSA saturates these binding sites.

Protocol B: Ratiometric Intracellular Calcium Mobilization Assay

This assay utilizes Fura-2 AM to quantify the Gβγ -PLC- IP3​ signaling arm[3].

  • Step 1: Cell Preparation. Harvest HEL cells in the exponential growth phase ( 0.5−1.0×106 cells/mL). Wash twice with HEPES-buffered saline (HBS) to remove serum proteins.

  • Step 2: Dye Loading. Incubate cells with 2 µM Fura-2 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C in the dark.

    • Causality: Pluronic F-127 is a non-ionic surfactant that prevents the hydrophobic Fura-2 AM from aggregating, ensuring uniform cellular uptake.

  • Step 3: De-esterification. Wash the cells twice to remove extracellular dye, resuspend in HBS, and incubate for an additional 15 minutes.

    • Causality: This crucial waiting period allows endogenous intracellular esterases to fully cleave the acetoxymethyl (AM) esters, trapping the active, calcium-sensitive Fura-2 fluorophore inside the cell.

  • Step 4: Antagonist Pre-incubation. Aliquot cells into a spectrofluorometer cuvette. Add BW1911U90 (0.1 nM to 1 µM) and incubate for 10 minutes. GPCR antagonists require this equilibration time to fully occupy the orthosteric sites before the agonist challenge.

  • Step 5: Agonist Challenge. Add 10 nM NPY and record fluorescence at 510 nm emission, alternating excitation between 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free).

  • Step 6: Self-Validation & Calibration. At the end of the recording, add 0.1% Triton X-100 to lyse the cells and expose the dye to saturating extracellular calcium ( Rmax​ ). Follow immediately with 10 mM EGTA (pH 8.5) to chelate all calcium ( Rmin​ ).

    • Trustworthiness: This step proves the dye was responsive and allows the conversion of arbitrary fluorescence into absolute nanomolar [Ca2+]i​ .

Protocol C: cAMP Accumulation Inhibition Assay

This assay isolates the Gαi​ -mediated inhibitory arm of the Y1 receptor[4].

  • Step 1: Phosphodiesterase Inhibition. Resuspend HEL cells in assay buffer containing 1 mM IBMX.

    • Causality: IBMX inhibits phosphodiesterase, preventing the degradation of cAMP. This ensures that measured cAMP levels are a direct reflection of adenylate cyclase activity.

  • Step 2: Antagonist Pre-incubation. Add BW1911U90 and incubate for 15 minutes.

  • Step 3: Dual Stimulation. Simultaneously add 10 µM Forskolin and 10 nM NPY.

    • Self-Validation: Forskolin directly activates adenylate cyclase, artificially spiking cAMP levels. A successful assay must show: (A) A massive cAMP spike with Forskolin alone (validates cell viability). (B) A suppression of this spike by NPY (validates Y1R Gi​ coupling). (C) A dose-dependent restoration of the spike by BW1911U90 (validates specific antagonism).

  • Step 4: Detection. Terminate the reaction with 0.1 M HCl and quantify cAMP using a competitive TR-FRET or ELISA assay.

Data Integrity & Troubleshooting

  • Receptor Desensitization: HEL cells are highly sensitive to passage number. Beyond passage 20, the expression ratio of Y1 receptors to Gi/o​ proteins can drift, leading to a blunted calcium response. Always use low-passage cells for pharmacological profiling.

  • Insurmountable Antagonism: If BW1911U90 is pre-incubated with HEL cells for extended periods (>30 minutes), it may exhibit insurmountable antagonism (depressing the maximal response to NPY rather than just shifting the EC50​ curve). Ensure strict timing during the pre-incubation phase to maintain competitive kinetics.

References

  • Motulsky, H. J., & Michel, M. C. (1988). Neuropeptide Y mobilizes Ca2+ and inhibits adenylate cyclase in human erythroleukemia cells. American Journal of Physiology-Endocrinology and Metabolism. URL:[Link][3]

  • Leban, J. J., et al. (1995). Novel modified carboxy terminal fragments of neuropeptide Y with high affinity for Y2-type receptors and potent functional antagonism at a Y1-type receptor. Journal of Medicinal Chemistry. URL:[Link][6]

  • Balasubramaniam, A., et al. (2001). Highly Selective and Potent Neuropeptide Y (NPY) Y1 Receptor Antagonists Based on[Pro30, Tyr32, Leu34]NPY(28-36)-NH2 (BW1911U90). Journal of Medicinal Chemistry. URL:[Link][5]

  • Feth, F., Rascher, W., & Michel, M. C. (1997). Neuropeptide Y (NPY) receptors in HEL cells: comparison of binding and functional parameters for full and partial agonists and a non-peptide antagonist. British Journal of Pharmacology. URL:[Link][8]

  • Michel, M. C. (1998). Concomitant regulation of Ca2+ mobilization and G13 expression in human erythroleukemia cells. European Journal of Pharmacology. URL:[Link][4]

  • NovoPro Bioscience. (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) Product Data Sheet. URL:[Link][7]

  • Tilan, J., & Kitlinska, J. (2010). Neuropeptide Y (NPY) in tumor growth and progression: Lessons learned from pediatric oncology. MDPI Cancers. URL:[Link][1]

  • DeMorrow, S., et al. (2011). Neuropeptide Y inhibits cholangiocarcinoma cell growth and invasion. American Journal of Physiology-Gastrointestinal and Liver Physiology. URL:[Link][2]

Sources

Application

Application Notes and Protocols: Radioligand Binding Assays for the NPY Y1 Receptor Antagonist, (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)

Introduction The Neuropeptide Y (NPY) system, a critical signaling network in both the central and peripheral nervous systems, comprises several G protein-coupled receptors (GPCRs), with the Y1 receptor subtype being a k...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Neuropeptide Y (NPY) system, a critical signaling network in both the central and peripheral nervous systems, comprises several G protein-coupled receptors (GPCRs), with the Y1 receptor subtype being a key mediator of various physiological processes, including vasoconstriction, food intake, and anxiety responses.[1] Consequently, the NPY Y1 receptor has emerged as a significant therapeutic target for a range of pathologies. (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36), also known as BW1911U90, is a potent and selective antagonist for the NPY Y1 receptor, making it a valuable tool for pharmacological research and a lead compound in drug development.[2]

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[3] These assays provide crucial data on receptor affinity (Kd), receptor density (Bmax), and the inhibitory potency (Ki) of test compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for characterizing the binding of (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) to the human NPY Y1 receptor using radioligand binding assays.

Principle of Radioligand Binding Assays

Radioligand binding assays are based on the principle of measuring the specific binding of a radiolabeled ligand to its receptor. The fundamental premise is that the binding is saturable, indicating a finite number of specific receptor sites, and reversible. The assay involves incubating a source of the target receptor, typically cell membrane preparations, with a radioligand. After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand, and the amount of radioactivity associated with the bound complex is quantified.

Two primary types of radioligand binding assays are employed:

  • Saturation Binding Assay: This assay determines the affinity of the radioligand for the receptor (Kd) and the total number of receptor binding sites (Bmax) in the tissue or cell preparation. It involves incubating the receptor preparation with increasing concentrations of the radioligand.

  • Competition Binding Assay: This assay is used to determine the affinity of an unlabeled test compound for the receptor. It involves incubating the receptor, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor compound. The competitor's ability to displace the radioligand from the receptor is measured, and its inhibitory constant (Ki) is calculated.

Experimental Workflow Overview

The general workflow for a radioligand binding assay involves several key stages, from the preparation of the receptor source to the final data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_cells Cell Culture (e.g., HEK293-hY1R) prep_mem Membrane Preparation prep_cells->prep_mem incubation Incubation (Membranes + Radioligand ± Competitor) prep_mem->incubation prep_reagents Reagent Preparation (Buffers, Radioligand, Test Compound) filtration Separation of Bound/Free Ligand (Rapid Vacuum Filtration) incubation->filtration counting Quantification (Gamma Counting) filtration->counting data_proc Data Processing (CPM to fmol/mg protein) counting->data_proc curve_fit Non-linear Regression (Saturation or Competition Curve) data_proc->curve_fit param_calc Parameter Calculation (Kd, Bmax, IC50, Ki) curve_fit->param_calc

Caption: General workflow for radioligand binding assays.

Detailed Protocols

PART 1: Preparation of Cell Membranes Expressing Human NPY Y1 Receptor

High-quality membrane preparations are essential for obtaining reliable and reproducible binding data. This protocol describes the preparation of membranes from cultured cells stably expressing the human NPY Y1 receptor (e.g., HEK293 or CHO cells).

Materials:

  • HEK293 cells stably expressing the human NPY Y1 receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors (added fresh)

  • Storage Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose

  • Dounce homogenizer or handheld mechanical homogenizer

  • High-speed refrigerated centrifuge

  • Ultracentrifuge

  • BCA Protein Assay Kit

Protocol:

  • Cell Harvest: Culture cells to 80-90% confluency. Aspirate the culture medium, wash the cell monolayer twice with ice-cold PBS, and harvest the cells by scraping into fresh PBS.

  • Cell Lysis: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenization: Incubate the cell suspension on ice for 15-20 minutes. Lyse the cells using a Dounce homogenizer (15-20 strokes) or a mechanical homogenizer.

  • Removal of Nuclei and Debris: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the membrane fraction.

  • Membrane Pelleting: Transfer the supernatant to ultracentrifuge tubes and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in Storage Buffer.

  • Final Pelleting and Storage: Centrifuge again at 40,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the final membrane pellet in a minimal volume of Storage Buffer.

  • Protein Quantification: Determine the total protein concentration of the membrane preparation using a BCA protein assay.

  • Aliquoting and Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

PART 2: Saturation Binding Assay Using [¹²⁵I]-PYY

This assay is designed to determine the Kd and Bmax of [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) for the human NPY Y1 receptor.

Materials:

  • NPY Y1 receptor-containing cell membranes

  • [¹²⁵I]-PYY (specific activity ~2000 Ci/mmol)

  • Unlabeled Peptide YY (for non-specific binding)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, 0.1% Bacitracin

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)

  • Vacuum filtration manifold (cell harvester)

  • Gamma counter

Protocol:

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of [¹²⁵I]-PYY. For each concentration, prepare wells for total binding and non-specific binding (NSB).

  • Reagent Addition:

    • Total Binding Wells: Add 50 µL of Binding Buffer, 50 µL of varying concentrations of [¹²⁵I]-PYY (e.g., 0.01 - 5 nM), and 100 µL of diluted cell membranes (typically 10-20 µg protein/well).

    • NSB Wells: Add 50 µL of a high concentration of unlabeled Peptide YY (e.g., 1 µM), 50 µL of varying concentrations of [¹²⁵I]-PYY, and 100 µL of diluted cell membranes.

  • Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.[4]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters three to four times with 200 µL of ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials or compatible tubes and measure the radioactivity (counts per minute, CPM) using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding wells for each radioligand concentration.

    • Plot the specific binding (Y-axis) against the concentration of [¹²⁵I]-PYY (X-axis).

    • Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.

Data Presentation:

ParameterDescriptionExample Value
Kd Equilibrium dissociation constant; a measure of the radioligand's affinity. A lower Kd indicates higher affinity.0.15 nM
Bmax Maximum number of binding sites; represents the total receptor density in the membrane preparation.1200 fmol/mg protein
PART 3: Competition Binding Assay for (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)

This assay determines the inhibitory constant (Ki) of the unlabeled antagonist, (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36), by measuring its ability to compete with [¹²⁵I]-PYY for binding to the NPY Y1 receptor.

Materials:

  • Same as for the Saturation Binding Assay

  • (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) stock solution

Protocol:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the competitor, (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36).

  • Reagent Addition:

    • Total Binding Wells: Add 50 µL of Binding Buffer, 50 µL of [¹²⁵I]-PYY (at a concentration near its Kd, e.g., 0.15 nM), and 100 µL of diluted cell membranes.

    • NSB Wells: Add 50 µL of a high concentration of unlabeled Peptide YY (1 µM), 50 µL of [¹²⁵I]-PYY, and 100 µL of diluted cell membranes.

    • Competitor Wells: Add 50 µL of varying concentrations of (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [¹²⁵I]-PYY, and 100 µL of diluted cell membranes.

  • Incubation, Filtration, and Counting: Follow steps 3-6 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Calculate the percentage of specific binding for each competitor concentration.

    • Plot the percentage of specific binding (Y-axis) against the log concentration of (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) (X-axis).

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:[5][6][7][8] Ki = IC₅₀ / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand ([¹²⁵I]-PYY) used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor, determined from the saturation binding assay.

Data Presentation:

CompoundIC₅₀ (nM)Ki (nM)Receptor
(Pro30,Tyr32,Leu34)-NPY (28-36)1.50.75Human NPY Y1

Data Interpretation and Quality Control

  • Non-Specific Binding: NSB should be low, typically less than 10-20% of the total binding, to ensure a good signal-to-noise ratio. High NSB can be mitigated by optimizing buffer components (e.g., adding BSA or using low-binding plates).[9]

  • Data Reproducibility: All assays should be performed in triplicate to ensure the reproducibility of the data.

  • Curve Fitting: The goodness of fit (e.g., R²) from the non-linear regression analysis should be high, indicating that the data conforms well to the chosen binding model.

Signaling Pathway and Mechanism of Action

G NPY NPY (Agonist) Y1R NPY Y1 Receptor NPY->Y1R Binds & Activates Antagonist (Pro30,Tyr32,Leu34)-NPY (28-36) (Antagonist) Antagonist->Y1R Binds & Blocks G_protein Gαi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP Ca ↑ Intracellular Ca²⁺

Caption: NPY Y1 receptor signaling and antagonist action.

The NPY Y1 receptor primarily couples to Gi/o proteins. Agonist binding, such as by NPY, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, Y1 receptor activation can stimulate phospholipase C (PLC), leading to an increase in intracellular calcium concentrations. (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) acts as a competitive antagonist by binding to the Y1 receptor and preventing the binding of endogenous agonists like NPY, thereby blocking these downstream signaling events.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Leff, P., & Dougall, I. G. (1993). Further concerns over the determination of antagonist affinity from functional IC50 values. Trends in Pharmacological Sciences, 14(4), 110-112. [Link]

  • Petrovic, V., & Mijaljica, D. (2011). Non-specific binding and general cross-reactivity of Y receptor agonists are correlated and should importantly depend on their acidic sectors. Peptides, 32(2), 395-402. [Link]

  • Lee, G., et al. (2022). Structural basis of neuropeptide Y signaling through Y1 receptor. Nature Communications, 13(1), 856. [Link]

  • Keire, D. A., et al. (2000). Primary structures of PYY, [Pro34]PYY, and PYY-(3–36) confer different conformations and receptor selectivity. American Journal of Physiology-Gastrointestinal and Liver Physiology, 279(1), G126-G131. [Link]

  • Petrovic, V., & Mijaljica, D. (2011). Non-specific binding and general cross-reactivity of Y receptor agonists are correlated and should importantly depend on their acidic sectors. Peptides, 32(2), 395-402. [Link]

  • Parker, E., et al. (2001). Blockade of pancreatic polypeptide-sensitive neuropeptide Y (NPY) receptors by agonist peptides is prevented by modulators of sodium transport. Implications for receptor signaling and regulation. Journal of Pharmacology and Experimental Therapeutics, 297(3), 1067-1074. [Link]

  • Schwartz, L. M. (2003). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education, 80(2), 181. [Link]

  • Widdowson, P. S. (1993). 125I-neuropeptide Y and 125I-peptide YY bind to multiple receptor sites in rat brain. Journal of Neurochemistry, 60(1), 231-239. [Link]

  • Dumont, Y., et al. (2007). Distribution of peripherally injected peptide YY ([125I] PYY (3-36)) and pancreatic polypeptide ([125I] hPP) in the CNS: enrichment in the area postrema. Neurochemical Research, 32(12), 2135-2144. [Link]

  • Dumont, Y., et al. (1995). Characterization of neuropeptide Y binding sites in rat brain membrane preparations using [125I][Leu31,Pro34]peptide YY and [125I]peptide YY3-36 as selective Y1 and Y2 radioligands. Journal of Pharmacology and Experimental Therapeutics, 272(2), 673-680. [Link]

  • Parker, E. M., et al. (2000). Pharmacological characterization of (125)I-1229U91 binding to Y1 and Y4 neuropeptide Y/Peptide YY receptors. Journal of Pharmacology and Experimental Therapeutics, 293(1), 275-280. [Link]

  • Dumont, Y., et al. (2007). Distribution of Peripherally Injected Peptide YY ([125I] PYY (3–36)) and Pancreatic Polypeptide ([125I] hPP) in the CNS: Enrichment in the Area Postrema. Neurochemical Research, 32(12), 2135-2144. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Neuropeptide Y receptors. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol. Retrieved from [Link]

  • Balasubramaniam, A., et al. (2001). Highly selective and potent neuropeptide Y (NPY) Y1 receptor antagonists based on [Pro(30), Tyr(32), Leu(34)]NPY(28-36)-NH2 (BW1911U90). Journal of Medicinal Chemistry, 44(10), 1479-1482. [Link]

  • Ruscica, M., et al. (2021). Neuropeptide Y receptors 1 and 2 as molecular targets in prostate and breast cancer therapy. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1876(1), 188543. [Link]

  • Radioligand Binding Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

Sources

Method

Application Note: In Vivo Administration and Targeting Techniques for[Pro30, Tyr32, Leu34] NPY (28-36) in Animal Models

Executive Summary & Pharmacological Rationale [Pro30, Tyr32, Leu34] NPY (28-36)—frequently designated in literature as BW1911U90 or BVD15 —is a highly selective, truncated peptide analog of Neuropeptide Y (NPY)[1]. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

[Pro30, Tyr32, Leu34] NPY (28-36)—frequently designated in literature as BW1911U90 or BVD15 —is a highly selective, truncated peptide analog of Neuropeptide Y (NPY)[1]. While native, full-length NPY (36 amino acids) binds promiscuously to multiple G-protein coupled receptor (GPCR) subtypes (Y1, Y2, Y4, Y5), the truncation to the 28-36 fragment combined with specific amino acid substitutions (Proline at 30, Tyrosine at 32, Leucine at 34) forces a stable C-terminal conformation. This structural stabilization restricts its affinity almost exclusively to the NPY Y1 receptor (Y1R) [1],[2].

In translational research, Y1R is a high-value target because it is massively overexpressed in several human malignancies, particularly breast and prostate cancers[3]. Because Y1R rapidly internalizes upon ligand binding, BVD15 and its derivatives are heavily utilized as delivery vectors for positron emission tomography (PET) radiotracers (e.g., 68 Ga, 18 F) and peptide-drug conjugates (PDCs)[4],[5].

This application note details the formulation, stabilization, and in vivo administration techniques required to successfully utilize [Pro30, Tyr32, Leu34] NPY (28-36) in preclinical animal models.

In Vivo Challenges: Metabolic Stability and Formulation

The primary barrier to the in vivo application of truncated NPY analogs is their susceptibility to rapid proteolytic cleavage by endogenous peptidases (such as dipeptidyl peptidase IV and neprilysin)[6].

Causality in Peptide Design

Unmodified BVD15 exhibits a very short plasma half-life, with mass spectrometry revealing rapid cleavage at the Arg6-Leu7 and Arg8-Tyr9 bonds (relative to the truncated sequence)[6]. To achieve sufficient tumor accumulation before systemic clearance, researchers must utilize chemically modified BVD15 derivatives.

  • Chelator Conjugation: Conjugating a DOTA chelator to a substituted Lysine (e.g., at position 4) not only allows for radiolabeling but sterically hinders N-terminal degradation[4].

  • Unnatural Amino Acids: Substituting vulnerable residues with unnatural amino acids like Biphenylalanine (Bip) or N-Methyl-Tyrosine (N-Me-Tyr) drastically increases plasma stability from <15% to >60% at 1 hour post-injection, ensuring the peptide survives long enough to reach the tumor bed[6],[5].

Vehicle Formulation

Peptides are highly prone to non-specific adsorption to plastic syringes and tubing.

  • Standard Vehicle: 0.9% sterile saline supplemented with 0.1% Bovine Serum Albumin (BSA) or 0.05% Tween-20.

  • Rationale: The surfactant/protein acts as a sacrificial layer, coating the plastic walls and ensuring the exact calculated dose of the peptide is delivered into the animal's bloodstream.

Visualizing the Mechanism of Action

G A BVD15 Analog (Radiotracer/PDC) B NPY Y1 Receptor (Tumor Cell Surface) A->B High Affinity Binding C Gi/o Protein Coupling (cAMP Inhibition) B->C GPCR Activation D Receptor-Ligand Internalization B->D Endocytosis E Endosomal Trapping (Signal Accumulation) D->E Intracellular Delivery

Fig 1: Mechanism of Y1R-mediated internalization and intracellular trapping of BVD15 analogs.

Self-Validating Experimental Protocols

To ensure scientific integrity, any in vivo protocol using BVD15 must be designed as a self-validating system . This means the experiment must inherently prove that the observed biological effect (or imaging signal) is strictly mediated by the Y1 receptor, rather than off-target accumulation or vascular leakage (EPR effect).

Protocol A: Intravenous (IV) Administration for PET/CT Tumor Imaging

This protocol is optimized for evaluating Y1R-targeted radiotracers in xenograft models (e.g., MCF-7 breast cancer or HEK293T::hY1R mice)[7],[5].

Step 1: Radiotracer Preparation and Quality Control

  • Radiolabel the DOTA-conjugated BVD15 analog with 68 Ga or 111 In.

  • Critical QC: Perform Radio-HPLC. Do not inject unless radiochemical purity (RCP) is > 95%. Free radiometals will accumulate in the bones/liver, creating false-positive background noise.

Step 2: Animal Preparation

  • Anesthetize the mouse (e.g., Fox Chase SCID) using 2% isoflurane.

  • Place the animal on a heating pad (37°C) for 5 minutes. Causality: Vasodilation of the lateral tail vein is essential for a clean IV injection, preventing subcutaneous extravasation which would ruin biodistribution kinetics.

Step 3: Administration & Self-Validation (Blocking Cohort) Divide animals into two cohorts to validate receptor specificity[8]:

  • Cohort 1 (Baseline): Inject 1–2 MBq of the radiolabeled BVD15 analog in 100 µL of formulation vehicle via the tail vein.

  • Cohort 2 (Receptor Blockade): Co-inject the radiotracer with a 100-fold molar excess of unlabeled BVD15 or native NPY. Causality: If the tumor signal in Cohort 2 drops to background levels, it mathematically proves the uptake in Cohort 1 was specifically mediated by Y1R binding.

Step 4: Imaging and Biodistribution

  • Allow 1 hour for systemic circulation and renal clearance.

  • Perform static PET/CT imaging.

  • Euthanize the animal, harvest organs, weigh them, and measure radioactivity using a γ -counter to calculate the Percentage of Injected Dose per Gram (%ID/g).

Workflow S1 Step 1: Peptide Synthesis & Radiolabeling S2 S2 S1->S2 S3 Step 3: Tail Vein IV Injection (1-2 MBq in 100 µL vehicle) S2->S3 S4 Step 4: In Vivo Circulation & Renal Clearance S3->S4 S5 Step 5: PET/CT Imaging (Tumor Localization) S4->S5 Block Validation Control: Co-injection with excess unlabeled BVD15 Block->S3 Competitive Receptor Blocking

Fig 2: Standardized in vivo workflow for evaluating BVD15-based radiotracers in xenograft models.

Protocol B: Intracerebroventricular (ICV) Administration for Neurological Studies

Because peptides do not readily cross the blood-brain barrier (BBB), studying the central effects of BVD15 (e.g., its role in feeding behavior or anxiety) requires direct CNS administration.

Step 1: Stereotaxic Surgery

  • Anesthetize the animal and secure it in a stereotaxic frame.

  • Drill a burr hole and lower a guide cannula into the lateral ventricle (Coordinates for mice: AP -0.4 mm, ML +1.0 mm, DV -2.5 mm from bregma).

  • Secure with dental cement and allow 1 week for surgical recovery.

Step 2: Microinfusion

  • Insert the injection cannula (extending 0.5 mm beyond the guide).

  • Infuse BVD15 (typically 1–5 nmol) in 1–2 µL of artificial cerebrospinal fluid (aCSF).

  • Causality: Infuse at a strict rate of 0.5 µL/min and leave the cannula in place for 2 minutes post-injection. Rapid infusion causes intracranial pressure spikes and backflow up the cannula track, invalidating behavioral results.

Quantitative Data Summaries

Table 1: Binding Affinity and Plasma Stability of BVD15 Derivatives

Modifying the BVD15 backbone is mandatory for in vivo viability. The table below summarizes how specific substitutions impact Y1R affinity and metabolic stability[6],[5].

Compound / ModificationY1R Affinity ( Ki​ , nM)In Vitro Plasma Stability (Intact at 1h)Primary Application
Native BVD15 ~ 23.4~ 14%In vitro assays
[Lys(Ga-DOTA) 4 , Bip 5 ]BVD15 23.4 – 32.3~ 16%Baseline PET Imaging
BVD15 with N-Me-Tyr 9 substitution 64.4 ± 9.4~ 36%Extended circulation imaging
BVD15 with Bip 9 substitution 256.3 ± 22.0~ 66%High-stability PDCs
Table 2: Expected In Vivo Biodistribution Profile

When analyzing γ -counter data post-IV injection, a successful Y1R-targeted BVD15 analog should yield the following pharmacokinetic profile[5]:

Organ / TissueExpected Uptake LevelMechanistic Causality
Blood LowRapid systemic clearance due to small molecular weight.
Kidneys Very HighPrimary excretion route for hydrophilic peptides < 5 kDa.
Tumor (Y1R+) HighSpecific receptor-mediated binding and rapid endocytosis.
Muscle / Bone Very LowLack of Y1R expression; indicates high radiochemical purity.

Sources

Application

Application Note: Reconstitution, Handling, and Experimental Guidelines for [Pro30,Tyr32,Leu34]-NPY (28-36)

Introduction & Scientific Context Neuropeptide Y (NPY) is a highly conserved 36-amino acid peptide that regulates diverse physiological processes—from vasoconstriction to tumor proliferation—via a family of G protein-cou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Neuropeptide Y (NPY) is a highly conserved 36-amino acid peptide that regulates diverse physiological processes—from vasoconstriction to tumor proliferation—via a family of G protein-coupled receptors (Y1, Y2, Y4, and Y5). The truncated synthetic analog [Pro30,Tyr32,Leu34]-NPY (28-36) , frequently designated as BW1911U90 or BVD15, was rationally designed as a highly selective and potent Y1 receptor competitive antagonist .

Because Y1 receptors are heavily overexpressed in various malignancies, including breast and prostate cancers , this peptide has become a critical molecular tool for receptor mapping, cell signaling inhibition, and the development of targeted radiopharmaceuticals . As a Senior Application Scientist, I have observed that the structural integrity of amphipathic peptides like BW1911U90 is frequently compromised by improper handling. This guide provides a field-proven, self-validating protocol to ensure optimal solubilization, stability, and experimental reproducibility.

Physicochemical Profile

Understanding the molecular composition of the peptide is the first step in predicting its solubility behavior. The substitutions at positions 30, 32, and 34 disrupt the native α-helical structure, optimizing the peptide for Y1 receptor pocket binding while maintaining a net positive charge.

ParameterSpecification
Peptide Name [Pro30,Tyr32,Leu34]-NPY (28-36)
Common Aliases BW1911U90, BVD15
Amino Acid Sequence Ile²⁸-Asn²⁹-Pro³⁰-Ile³¹-Tyr³²-Arg³³-Leu³⁴-Arg³⁵-Tyr³⁶-NH₂
Molecular Nature Amphipathic, net positive charge at neutral pH
Primary Target NPY Y1 Receptor (Competitive Antagonist)
Supplied Form Lyophilized powder

Reconstitution Guidelines (Core Protocol)

This protocol is designed as a self-validating system. Do not skip the equilibration or visual inspection steps, as they are critical checkpoints for peptide viability.

Phase 1: Pre-Reconstitution Handling
  • Equilibration : Before opening the vial, allow the lyophilized peptide to equilibrate to room temperature (RT) in a desiccator for at least 30–60 minutes.

    • Causality : Lyophilized peptides are highly hygroscopic. Opening a cold vial introduces atmospheric moisture, causing immediate condensation. This leads to rapid hydrolytic degradation and artificially inflates the powder's mass, resulting in inaccurate molarity calculations.

  • Centrifugation : Spin the sealed vial in a microcentrifuge at 10,000 × g for 1 minute.

    • Causality : During lyophilization and shipping, the powder often disperses and adheres to the cap or upper walls. Centrifugation forces the entire pellet to the bottom, preventing mass loss upon opening.

Phase 2: Solvent Selection & Solubilization
  • Primary Solvent Addition : Add sterile, double-distilled water (ddH₂O) to achieve a concentrated stock solution (e.g., 1 to 5 mg/mL).

    • Causality : The sequence contains two basic Arginine (Arg) residues. This confers a net positive charge that typically renders the peptide highly soluble in standard aqueous solutions.

  • Agitation : Gently swirl or tap the vial. Do not vortex vigorously.

    • Causality : Vigorous vortexing of amphipathic peptides causes foaming. This traps the peptide at the air-water interface, leading to hydrophobic collapse, irreversible aggregation, and loss of active monomeric peptide.

  • Self-Validation Checkpoint (Visual Inspection) : Hold the vial against a light source.

    • If clear: The peptide is fully solubilized. Proceed to Phase 3.

    • If cloudy/particulate: Hydrophobic interactions from the Ile, Leu, and Tyr residues are causing steric hindrance. Add 1–2% Acetic Acid (AcOH) dropwise until the solution clears.

    • Causality : The acidic environment fully protonates the basic residues, increasing electrostatic repulsion between peptide molecules and disrupting intermolecular hydrogen bonds.

Phase 3: Aliquoting and Storage
  • Aliquoting : Dispense the stock solution into single-use aliquots using low-protein binding (low-retention) microcentrifuge tubes .

    • Causality : Peptides readily adsorb to the hydrophobic surfaces of standard polypropylene tubes. Using standard tubes can drastically reduce the effective concentration of your stock over time.

  • Storage : Flash-freeze aliquots in liquid nitrogen and store at -80°C.

    • Causality : Repeated freeze-thaw cycles induce the formation of micro-ice crystals that physically shear peptide bonds and promote aggregation. Single-use aliquots strictly eliminate this risk.

Reconstitution A Lyophilized Peptide [Pro30,Tyr32,Leu34]-NPY(28-36) B Equilibrate to RT (Desiccator, 30-60 min) A->B C Centrifuge Vial (10,000 x g, 1 min) B->C D Add Primary Solvent (Sterile ddH2O) C->D E Visual Inspection D->E F Add 1-2% Acetic Acid (If Cloudy) E->F Cloudy/Particulate G Stock Solution (1 - 5 mg/mL) E->G Clear Solution F->G Solubilized H Aliquot into Low-Bind Tubes G->H I Store at -80°C H->I

Fig 1. Step-by-step reconstitution workflow ensuring peptide integrity and optimal solubilization.

Experimental Workflow: Y1 Receptor Competitive Binding Assay

To validate the biological activity of the reconstituted [Pro30,Tyr32,Leu34]-NPY (28-36), a competitive binding assay against endogenous NPY or fluorescently labeled NPY analogs is recommended .

Step-by-Step Methodology:

  • Cell Preparation : Seed Y1-expressing cells (e.g., PC3 prostate cancer cells) in a 96-well plate and grow to 80% confluency.

  • Buffer Preparation : Prepare an assay buffer consisting of HEPES-buffered DMEM supplemented with 1% Bovine Serum Albumin (BSA) and a protease inhibitor cocktail.

    • Causality : BSA acts as a carrier protein, saturating non-specific binding sites on the plastic well walls. Protease inhibitors prevent enzymatic degradation of the peptide by endogenous peptidases during the incubation period.

  • Antagonist Pre-incubation : Dilute the [Pro30,Tyr32,Leu34]-NPY (28-36) stock to working concentrations (e.g., 10 pM to 10 µM) in the assay buffer. Add to the cells and incubate for 30 minutes at 37°C.

  • Agonist Addition : Add a constant concentration of a labeled NPY agonist (e.g., ¹²⁵I-PYY or a fluorophore-conjugated NPY) and incubate for an additional 60 minutes.

  • Washing and Detection : Wash the cells three times with ice-cold PBS.

    • Causality : Ice-cold PBS rapidly halts receptor trafficking and internalization, locking the receptor-ligand complexes in place while removing unbound ligands.

  • Assay Validation Checkpoint : Measure the remaining signal to calculate the IC₅₀. The assay is only considered valid if a known positive control (e.g., BIBP3226) demonstrates expected Y1 antagonism and the Z'-factor of the plate is >0.5.

Pathway NPY Endogenous NPY / PYY Y1R NPY Y1 Receptor (GPCR) NPY->Y1R Activates Antagonist [Pro30,Tyr32,Leu34]-NPY(28-36) (Competitive Antagonist) Antagonist->Y1R Blocks Binding Gi Gi/o Protein Y1R->Gi Signal Transduction AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production (Decreased) AC->cAMP Downregulates Proliferation Cell Proliferation / Tumor Growth cAMP->Proliferation Modulates

Fig 2. Mechanism of Y1 receptor antagonism by [Pro30,Tyr32,Leu34]-NPY(28-36) blocking NPY signaling.

References

  • Balasubramaniam, A., et al. (2001). "Highly Selective and Potent Neuropeptide Y (NPY) Y1 Receptor Antagonists Based on[Pro30, Tyr32, Leu34]NPY(28-36)-NH2 (BW1911U90)". Journal of Medicinal Chemistry.[Link]

  • Kostevšek, N., et al. (2025). "Neuropeptide Y receptors 1 and 2 as molecular targets in prostate and breast cancer therapy". European Journal of Medicinal Chemistry (via AIR Unimi).[Link]

  • Charron, C. L., et al. (2016). "Molecular imaging probes derived from natural peptides". Natural Product Reports.[Link]

  • De, A., et al. (2010). "Neuropeptide Y inhibits cholangiocarcinoma cell growth and invasion". American Journal of Physiology-Gastrointestinal and Liver Physiology.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization &amp; Handling of (Pro30,Tyr32,Leu34)-NPY (28-36)

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Overcoming aqueous solubility barriers for the highly hydrophobic Neuropeptide Y Y1-receptor ligand, (Pro30,Tyr32,Leu34)-NPY (28-36). Executi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Overcoming aqueous solubility barriers for the highly hydrophobic Neuropeptide Y Y1-receptor ligand, (Pro30,Tyr32,Leu34)-NPY (28-36).

Executive Overview & Mechanistic Context

(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)—often referred to in literature as the BVD15 scaffold—is a truncated NPY analog extensively utilized in oncology for targeting the Neuropeptide Y1 Receptor (Y1R), which is overexpressed in breast carcinomas[1]. Despite its immense utility in PET imaging and targeted therapeutics[2], researchers frequently encounter severe aggregation and precipitation during formulation.

To understand the root cause of these solubility issues, we must analyze its specific sequence: INPIYRLRY-NH2 [3].

  • Net Charge: +3 at neutral pH (contributed by the N-terminal free amine, Arg33, and Arg35; the C-terminus is amidated)[4].

  • Hydrophobicity: 66.7% of the sequence consists of highly hydrophobic residues (Ile, Pro, Ile, Tyr, Leu, Tyr)[5].

While the +3 charge theoretically suggests solubility in water, the overwhelming hydrophobic content drives rapid intermolecular β -sheet formation and micellar aggregation when electrostatic repulsion is neutralized by salts in standard physiological buffers[4][5].

Troubleshooting & FAQs: Mechanistic Insights

Q1: I dissolved the lyophilized peptide directly into 1X PBS (pH 7.4), but it immediately formed a cloudy suspension. Why did this happen? Application Scientist Insight: This is a classic example of Debye-Hückel screening. In pure water, the +3 net charge of the peptide provides sufficient electrostatic repulsion to keep the hydrophobic domains apart. However, 1X PBS contains ~150 mM NaCl. These ions screen the peptide's positive charges, collapsing the Debye length. Without electrostatic repulsion, the hydrophobic residues (Ile, Leu, Tyr) rapidly associate via van der Waals forces, causing the peptide to "salt out" and precipitate[4][5]. Solution: Never dissolve highly hydrophobic peptides directly into salt-containing buffers. Always establish the primary solution in a salt-free or organic vehicle first[6].

Q2: I tried using 10% Acetic Acid as recommended for basic peptides, but the solution is still slightly turbid. What is the next step? Application Scientist Insight: While 10–30% acetic acid is the standard recommendation for basic peptides (net charge > 0)[4][5], the 66% hydrophobic content of (Pro30,Tyr32,Leu34)-NPY (28-36) can overpower the solubilizing effect of the low pH. Solution: You must physically disrupt the hydrophobic hydrogen-bonding network. Apply indirect bath sonication (3 cycles of 10 seconds, resting on ice in between)[4]. If turbidity persists, you must pivot to an organic co-solvent strategy[5].

Q3: Will using DMSO interfere with my Y1-receptor binding assays? Application Scientist Insight: High concentrations of DMSO can disrupt cell membranes and denature receptor proteins. However, you only need DMSO to establish the stock solution. By dissolving the peptide in 100% DMSO to a high concentration (e.g., 10 mM) and then diluting it 1:100 or 1:1000 into your working buffer, the final DMSO concentration will be 1%, which is generally well-tolerated in most in vitro cellular assays[4][7].

Self-Validating Protocol: Step-by-Step Solubilization

To ensure complete dissolution without compromising biological activity, follow this two-tier methodology. Every step includes a self-validation check to ensure you do not proceed with compromised material.

Method A: The Organic Co-Solvent Strategy (Recommended for in vitro assays)

This method leverages organic solvents to break hydrophobic interactions before introducing the peptide to an aqueous environment.

  • Equilibration: Allow the lyophilized vial of (Pro30,Tyr32,Leu34)-NPY (28-36) to reach room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation[4][8].

  • Primary Solubilization (Stock): Add 100% cell-culture grade DMSO to achieve a concentration of 10 mg/mL (approx. 8.3 mM)[4][5].

  • Vortex & Inspect (Self-Validation): Vortex gently for 1 minute. Hold the tube against a light source; the solution must be completely clear and particulate-free. If any particulates are visible, sonicate for 30 seconds[4].

  • Aqueous Dilution (Working Solution): Slowly, drop-by-drop, add the DMSO stock to sterile, deionized water (dH2O) while vortexing, until you reach a 1 mg/mL concentration (10% DMSO final)[7].

  • Buffer Integration: Dilute the aqueous stock into your final assay buffer (e.g., PBS or DMEM) immediately prior to the experiment to achieve your target nanomolar/micromolar concentration[7].

Method B: The Acidic Aqueous Strategy (Alternative for in vivo use)

If your downstream application (e.g., live animal PET imaging) strictly prohibits DMSO[1][2].

  • Primary Solubilization: Add 10–20% Acetic Acid (v/v in sterile water) to the lyophilized powder to reach 1 mg/mL[4][5].

  • Sonication: Sonicate in a water bath for 3–5 minutes. Ensure the bath temperature does not exceed 40°C to prevent thermal degradation of the peptide[5][8].

  • Lyophilization/Buffer Exchange (Optional): If the acidic pH is incompatible with your assay, you can lyophilize the dissolved peptide to remove the volatile acetic acid, leaving a micro-dispersed powder that often dissolves more readily in standard buffers[6][8].

Quantitative Data Presentation

Table 1: Solubility Matrix for (Pro30,Tyr32,Leu34)-NPY (28-36)

Solvent SystemInitial SolubilityStability (24h at 4°C)Biological Assay Compatibility
1X PBS (pH 7.4) Insoluble (Precipitates)N/AHigh (if dissolved properly first)
Sterile dH2O Poor (Micelle formation)Prone to aggregationHigh
10% Acetic Acid Good (with sonication)StableLow (Requires pH neutralization)
0.1% TFA GoodStableLow (TFA toxicity in cell culture)
100% DMSO (Stock) ExcellentHighly StableLow (Must be diluted to <1%)
5% DMSO in dH2O ExcellentStableModerate to High

Note: Always store reconstituted peptide aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles[7].

Workflow Visualization

Below is the logical decision tree for solubilizing basic, highly hydrophobic peptides like (Pro30,Tyr32,Leu34)-NPY (28-36).

SolubilizationWorkflow Start Lyophilized Peptide (Pro30,Tyr32,Leu34)-NPY (28-36) CheckCharge Assess Sequence: INPIYRLRY-NH2 Net Charge: +3 Start->CheckCharge Hydrophobic Hydrophobicity Check: 66% Hydrophobic (I, P, I, Y, L, Y) CheckCharge->Hydrophobic DissolveOrg Step 1: Dissolve in 100% DMSO (Stock) Hydrophobic->DissolveOrg Preferred for high hydrophobicity DissolveAcid Alternative: Dissolve in 10-30% Acetic Acid Hydrophobic->DissolveAcid For in vivo applications DiluteAq Step 2: Slowly dilute with sterile dH2O DissolveOrg->DiluteAq DissolveAcid->DiluteAq Buffer Step 3: Adjust to Working Buffer (e.g., PBS) DiluteAq->Buffer Sonicate Sonication / Gentle Heating (<40°C) if cloudy Buffer->Sonicate If precipitation occurs Ready Clear, Particulate-Free Working Solution Buffer->Ready If clear Sonicate->Ready

Decision-tree workflow for the solubilization of hydrophobic, basic NPY analogs.

References

  • Title: (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) - NovoPro Bioscience Inc.
  • Source: snmjournals.
  • Source: sb-peptide.
  • Source: pharmagrade.
  • Source: scribd.
  • Source: biorbyt.
  • Source: scribd.
  • Source: acs.

Sources

Optimization

The Application Scientist's Desk: Troubleshooting TFA Salt Interference in [Pro30, Tyr32, Leu34] NPY (28-36) Assays

As a Senior Application Scientist, I frequently consult with research teams whose G-protein coupled receptor (GPCR) assays fail—not because of flawed experimental design or poor cell health, but due to an invisible, high...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams whose G-protein coupled receptor (GPCR) assays fail—not because of flawed experimental design or poor cell health, but due to an invisible, highly disruptive variable: the peptide counter-ion.

When working with [Pro30, Tyr32, Leu34] NPY (28-36) , a rationally designed, highly selective, and potent Neuropeptide Y (NPY) Y1 receptor antagonist[1], researchers often observe erratic calcium mobilization baselines, false-negative cAMP readings, or sudden cell death. In 90% of these cases, the culprit is residual Trifluoroacetic Acid (TFA) salt left over from peptide synthesis [2][2].

This technical guide provides a mechanistic deep dive into TFA interference, a diagnostic Q&A, and self-validating protocols to rescue your Y1 receptor assays.

Mechanistic Deep Dive: The Causality of TFA Interference

To troubleshoot effectively, we must first understand the chemical causality. [Pro30, Tyr32, Leu34] NPY (28-36) is synthesized via Solid Phase Peptide Synthesis (SPPS). During this process, TFA is universally utilized to cleave the peptide from the resin and acts as an essential ion-pairing agent during Reverse-Phase HPLC purification [3][3].

Because this specific NPY analog contains highly basic Arginine residues, it acts as a molecular sponge, tightly coordinating multiple TFA anions. Consequently, the final lyophilized peptide powder can contain up to 10%–45% TFA by weight [4][4]. When reconstituted in weakly buffered assay media, this massive influx of TFA dissociates, triggering two distinct modes of assay failure:

  • Direct Cytotoxicity: Free TFA disrupts membrane integrity and triggers apoptosis at concentrations as low as 10 nM [2][2].

  • Receptor Denaturation via pH Shift: As a strong acid (pKa 0.23), TFA rapidly lowers the local pH, altering the conformational state of the Y1 GPCR and inhibiting downstream Gi/o signaling (cAMP inhibition and intracellular calcium mobilization) [5][5].

G Peptide [Pro30, Tyr32, Leu34]NPY(28-36) (Y1 Antagonist) Y1_Receptor NPY Y1 Receptor (GPCR) Peptide->Y1_Receptor Binds & Antagonizes TFA Residual TFA Salt (Cytotoxic/Acidic) TFA->Y1_Receptor Local pH Drop Alters Affinity Assay_Readout Cellular Assay Readout (Viability / Signaling) TFA->Assay_Readout Direct Cytotoxicity (<10 nM) Gi_Pathway Gi/o Protein Pathway Y1_Receptor->Gi_Pathway cAMP Inhibition of cAMP Gi_Pathway->cAMP Ca2 Intracellular Ca2+ Mobilization Gi_Pathway->Ca2 cAMP->Assay_Readout Ca2->Assay_Readout

Fig 1. NPY Y1 receptor signaling and points of TFA salt interference in cellular assays.

Data Synthesis: TFA vs. HCl Salt Profiles

To visualize the magnitude of this interference, consider the following comparative data synthesizing the physicochemical impact of the counter-ion on biological assays [6][6].

ParameterTFA Salt (Default Synthesis)HCl Salt (Post-Exchange)Impact on Y1 Receptor Assay
Counter-ion Weight % 10% - 45%< 1%Causes severe mass variability during molar dosing.
Cytotoxicity Threshold ~10 nM> 100 µMInduces false positives in cell viability/proliferation assays.
Local pH Shift Significant drop (pKa 0.23)MinimalAlters GPCR conformation and quenches fluorescent dyes.
Y1 Antagonism Readout Erratic / MaskedHighly SpecificRestores data reproducibility and true pharmacological profiling.

Troubleshooting Q&A

Q: Why is my [Pro30, Tyr32, Leu34] NPY (28-36) exhibiting high baseline toxicity in CHO-K1 cells even at low nanomolar concentrations? A: You are likely observing direct TFA cytotoxicity rather than peptide-induced effects. TFA disrupts membrane integrity and can inhibit cell proliferation at concentrations as low as 10 nM [2][2]. Because this specific NPY analog requires a high TFA load during purification, dosing the peptide at 100 nM may inadvertently dose your cells with up to 300 nM of free TFA.

Q: My Fluo-4 calcium mobilization assay shows erratic baseline fluorescence immediately upon peptide injection. Is the Y1 receptor misfiring? A: It is highly improbable that the Y1 receptor is misfiring. Instead, the strong acidity of the TFA salt is rapidly lowering the pH of your assay buffer [5][5]. Many fluorescent calcium indicators are highly sensitive to pH fluctuations, leading to artifactual quenching or spiking. Furthermore, GPCR extracellular loops are pH-sensitive; an acidic microenvironment can alter the binding pocket, preventing the antagonist from engaging.

Q: How do I definitively diagnose TFA interference vs. off-target peptide effects? A: You must run a self-validating mock-TFA control. Calculate the theoretical maximum TFA molarity based on your peptide's weight (assume ~30% TFA by weight). Dose your cells with a matching concentration of pure TFA in buffer. If the mock-TFA replicates the assay failure (e.g., cell death or baseline drift), you have definitively diagnosed salt interference.

Self-Validating Experimental Protocols

To rescue your assays, you must perform a counter-ion exchange, replacing the toxic TFA with a biologically benign chloride (HCl) salt [6][6]. The following protocol is engineered as a self-validating system.

Protocol: Iterative Lyophilization for TFA-to-HCl Salt Exchange

Causality Principle: Hydrochloric acid (HCl) is a stronger acid than TFA. When an excess of HCl is introduced, chloride ions outcompete and displace the trifluoroacetate ions bound to the basic Arginine residues of the NPY analog. Because free TFA is highly volatile, it sublimates entirely under deep vacuum during lyophilization, leaving behind the stable, biologically compatible HCl peptide salt [2][2].

Step-by-Step Methodology:

  • Dissolution: Weigh your lyophilized [Pro30, Tyr32, Leu34] NPY (28-36) TFA salt. Dissolve the peptide in 0.1 M HCl (aqueous) to achieve a concentration of 1–2 mg/mL. Note: Ensure the vial is glass, as TFA can leach plasticizers from certain polymers.

  • Incubation: Allow the solution to sit at room temperature for 5 minutes to ensure complete ionic displacement.

  • Freezing: Flash-freeze the solution at -80°C or using a dry ice/ethanol bath.

  • Sublimation (Lyophilization): Place the frozen sample in a lyophilizer under deep vacuum (< 0.1 mBar) until completely dry (typically 12–24 hours).

  • Iteration: Repeat steps 1 through 4 a minimum of three times. Iteration is strictly required because a single cycle only removes ~70% of the displaced TFA.

  • Self-Validation Check: Before utilizing the peptide in your Y1 assay, dissolve a small aliquot in distilled water (1 mM). Measure the pH using a micro-probe. If the pH is neutral/mildly acidic (~pH 5-6 typical for HCl salts) compared to the highly acidic pre-exchange stock (pH < 3), the system validates that the TFA has been successfully purged.

G Step1 1. Dissolve Peptide (TFA Salt) Step2 2. Add 0.1 M HCl (Excess Cl-) Step1->Step2 Step3 3. Freeze at -80°C Step2->Step3 Step4 4. Lyophilize (Sublimate TFA) Step3->Step4 Step5 5. Repeat 3-5x Step4->Step5 Step5->Step2 Iterate Step6 6. Final Peptide (HCl Salt) Step5->Step6 Final Cycle

Fig 2. Iterative lyophilization workflow for TFA-to-HCl counter-ion exchange.

References

  • Title: Highly selective and potent neuropeptide Y (NPY) Y1 receptor antagonists based on[Pro30, Tyr32, Leu34]NPY(28-36)-NH2 (BW1911U90).
  • Title: Should I Have TFA Removed from My Peptide?
  • Title: Technical Support Center: TFA Interference with Cell Viability Assays Source: BenchChem URL
  • Title: Impact of Counter-ion in Peptide on Studies in Different Research Fields Source: GenScript URL
  • Title: Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery Source: Faraday Discussions URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Best Practices for (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers compromising months of in vitro and in vivo data due to the improper handling of highly modified synthetic pept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers compromising months of in vitro and in vivo data due to the improper handling of highly modified synthetic peptides.

(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) —sequence INPIYRLRY-NH2—is a highly selective and potent Y1 receptor antagonist[1],[2]. While its modified C-terminal structure provides excellent receptor specificity, its primary amino acid sequence harbors specific biochemical vulnerabilities. Specifically, the Asparagine (Asn) residue is highly susceptible to deamidation[3],[4], and the two Tyrosine (Tyr) residues are prone to metal-catalyzed and photo-oxidation[5].

This guide is designed to move beyond basic storage instructions. Here, we explain the mechanistic causality behind peptide degradation and provide a self-validating workflow to ensure absolute confidence in your pharmacological assays.

📊 Quantitative Degradation Risk Profile

To understand the urgency of proper storage, we must quantify the risk. The table below summarizes the expected half-life and primary degradation pathways of (Pro30,Tyr32,Leu34)-NPY (28-36) under various environmental conditions.

Storage ConditionPhysical StateBuffer / pH ContextPrimary Degradation PathwayEstimated Shelf-Life
Room Temp (25°C) Aqueous SolutionpH > 7.0 (Basic)Rapid Asn Deamidation, Tyr Photo-oxidation< 3 Days
4°C (Refrigerator) Aqueous SolutionpH 5.0 - 6.0 (Acidic)Slow Hydrolysis, Gradual Deamidation1 - 2 Weeks
-20°C (Freezer) Lyophilized PowderDesiccatedMinimal (Trace moisture interaction)12 - 24 Months
-80°C (Ultra-low) Lyophilized PowderArgon Purged, DarkNegligible> 2 Years
🔬 Troubleshooting Guide & FAQs

Q1: My cell-based calcium release assay showed a sudden drop in Y1 receptor antagonism after using a 2-week-old peptide stock stored at 4°C. What happened? The Causality: Your peptide has likely undergone structural deamidation. The side-chain amide of Asparagine (Asn) is highly susceptible to nucleophilic attack by the adjacent peptide bond nitrogen. This forms a cyclic succinimide intermediate, which subsequently hydrolyzes into aspartic acid or isoaspartic acid[3],[4]. This reaction introduces an unintended negative charge into the peptide's binding motif, severely disrupting its electrostatic interaction with the Y1 receptor. This process is highly pH-dependent and accelerates rapidly in aqueous solutions above pH 7.0. The Fix: Never store the working solution at 4°C for extended periods. Aliquot and freeze the peptide at -20°C or -80°C immediately after reconstitution[6].

Q2: I noticed a slight yellow tint and reduced solubility in my reconstituted peptide after leaving it on the benchtop under ambient light. Is it still usable? The Causality: No, discard the batch. The yellowing is a classic hallmark of Tyrosine photo-oxidation[5]. The peptide sequence INPIYRLRY-NH2 contains two Tyr residues. When exposed to light and atmospheric oxygen, the phenolic hydroxyl groups of Tyrosine undergo photo-oxidation, leading to the generation of reactive oxygen species (ROS) and the formation of covalent dityrosine cross-links. This causes the peptide molecules to aggregate, resulting in the observed loss of solubility and biological activity. The Fix: Always reconstitute peptides in amber vials to block UV/visible light. Purge the headspace of the vial with an inert gas (like Argon) before sealing to displace atmospheric oxygen[3].

Q3: How do I ensure my storage protocol is actually preserving the peptide? The Causality: Blind trust in storage conditions leads to irreproducible pharmacological data. You must implement a self-validating system. The Fix: Do not assume the peptide is intact; prove it. Run an analytical Reverse-Phase HPLC (RP-HPLC) on a freshly reconstituted aliquot to establish a baseline chromatogram. Run a parallel aliquot after 1 month of storage. A shift in retention time indicates degradation—deamidated species typically elute at slightly different times due to altered polarity, while oxidized species elute earlier due to increased hydrophilicity.

⚙️ Self-Validating Reconstitution & Storage Protocol

To prevent the degradation mechanisms described above, execute the following step-by-step methodology. This protocol builds validation directly into the workflow.

Step 1: Thermal Equilibration (Moisture Prevention) Remove the lyophilized peptide vial from the -20°C/-80°C freezer. Do not open it immediately. Place it in a desiccator and allow it to equilibrate to room temperature for 30–45 minutes. Scientific Rationale: Opening a cold vial causes atmospheric moisture to condense instantly on the peptide powder, initiating premature hydrolysis and deamidation[6],[3].

Step 2: Acidic Reconstitution (Deamidation Inhibition) Dissolve the peptide in sterile, endotoxin-free water containing 0.1% Acetic Acid to achieve a stock concentration (e.g., 1 mg/mL). Scientific Rationale: A slightly acidic environment (pH 4.0–5.0) protonates the peptide backbone nitrogen, suppressing the nucleophilic attack required for Asn deamidation[6].

Step 3: Baseline Validation (The Self-Validating Step) Withdraw 10 µL of the fresh stock solution and inject it into an analytical RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Save this chromatogram as your "Day 0" baseline purity standard.

Step 4: Micro-Aliquoting (Freeze-Thaw Prevention) Dispense the remaining stock solution into single-use, low-protein-binding amber microcentrifuge tubes. Scientific Rationale: Repeated freeze-thaw cycles physically shear peptide bonds and introduce oxygen. Single-use aliquots ensure the peptide is only thawed once[6],[7].

Step 5: Inert Gas Overlay (Oxidation Blockade) Gently blow Argon or anhydrous Nitrogen gas over the liquid surface of each tube for 3–5 seconds before immediately capping. Scientific Rationale: Displacing the oxygen-rich atmospheric air in the headspace prevents the metal-catalyzed and photo-induced oxidation of the Tyrosine residues[3],[5].

Step 6: Cryopreservation Snap-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

🗺️ Mechanistic Workflow of Peptide Degradation & Mitigation

PeptideDegradation cluster_stressors Environmental Stressors cluster_mechanisms Degradation Mechanisms cluster_solutions Targeted Storage Interventions Peptide (Pro30,Tyr32,Leu34)-NPY (28-36) Sequence: INPIYRLRY-NH2 Moisture Aqueous State / High pH Peptide->Moisture LightO2 Light / Oxygen Exposure Peptide->LightO2 Deamidation Asn2 Deamidation (Succinimide Intermediate) Moisture->Deamidation Oxidation Tyr5 / Tyr9 Oxidation (Dityrosine Cross-linking) LightO2->Oxidation AcidicpH Reconstitute in 0.1% Acetic Acid (Inhibits Nucleophilic Attack) Deamidation->AcidicpH Mitigated by Cryo Snap-Freeze & -80°C Storage (Halts Kinetic Reactions) Deamidation->Cryo InertGas Argon Purge & Amber Vials (Blocks ROS Generation) Oxidation->InertGas Mitigated by Oxidation->Cryo

Fig 1: Logical relationship between environmental stressors, degradation pathways of NPY (28-36), and targeted interventions.

📚 References
  • Handling and Storage of Synthetic Peptides. NovoPro Bioscience Inc.[Link]

  • Handling and Storage of Peptides - FAQ. AAPPTec.[Link]

  • Highly Selective and Potent Neuropeptide Y (NPY) Y1 Receptor Antagonists Based on[Pro30, Tyr32, Leu34]NPY(28-36)-NH2. Journal of Medicinal Chemistry.[Link]

  • (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) Product Information. NovoPro Bioscience Inc.[Link]

  • The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides. AAPS PharmSciTech.[Link]

  • Biochemistry and Molecular Biology Compendium (Deamidation of Asparagine in Peptides). CRC Press.[Link]

Sources

Optimization

Technical Support Center: Optimizing IC50 Measurements for [Pro30,Tyr32,Leu34]NPY(28-36) at Y1 Receptors

Welcome to the Technical Support Center for Neuropeptide Y (NPY) receptor pharmacology. This guide is designed for scientists and drug development professionals working with [Pro30,Tyr32,Leu34]NPY(28-36)—also known as BW...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Neuropeptide Y (NPY) receptor pharmacology. This guide is designed for scientists and drug development professionals working with [Pro30,Tyr32,Leu34]NPY(28-36)—also known as BW1911U90—a truncated peptide analog that functions as a highly selective and potent antagonist at the NPY Y1 receptor[1].

Accurate determination of the half-maximal inhibitory concentration (IC50) for this ligand requires strict control over assay conditions, as the Y1 receptor (Y1R) is a Gi/o-coupled GPCR that demands highly optimized radioligand binding and functional cAMP accumulation workflows[2].

Experimental Workflows & Methodologies

To establish a self-validating system for IC50 determination, researchers must employ both a physical binding assay and a functional downstream assay.

Core Protocol A: Competitive Radioligand Binding Assay

This protocol determines the physical binding affinity (Ki) and IC50 of [Pro30,Tyr32,Leu34]NPY(28-36) by displacing a radiolabeled agonist.

Workflow Start Cell Preparation (Y1R-expressing cells) Membrane Membrane Extraction & Quantification Start->Membrane AssaySetup Assay Setup (Radioligand + Antagonist) Membrane->AssaySetup Incubation Equilibrium Incubation (90 min, RT) AssaySetup->Incubation Wash Rapid Filtration & Ice-Cold Wash Incubation->Wash Quant Radioactivity Quantification (Gamma/Scintillation) Wash->Quant Analysis Data Analysis (Non-linear regression) Quant->Analysis

Caption: Workflow for competitive radioligand binding assay to determine IC50.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize Y1R-expressing cells (e.g., SK-N-MC cells, which endogenously express high levels of Y1R) in lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in binding buffer[2]. Causality: Using SK-N-MC cells ensures a physiological receptor environment, while membrane isolation removes cytosolic proteases that could degrade the peptide antagonist.

  • Assay Setup: In a 96-well plate, combine 50 µL of binding buffer (containing 0.1% BSA), 50 µL of [Pro30,Tyr32,Leu34]NPY(28-36) at varying concentrations, 50 µL of radioligand (e.g., [125I]-PYY) near its Kd, and 100 µL of the membrane preparation[2]. Causality: BSA is critical to prevent the highly hydrophobic NPY analog from adsorbing to the plastic wells, which would artificially inflate the apparent IC50.

  • Equilibrium Incubation: Incubate the plate at room temperature for 90 minutes[2]. Causality: This duration ensures thermodynamic equilibrium is reached between the radioligand, the antagonist, and the receptor, a strict requirement for accurate Cheng-Prusoff Ki calculations.

  • Filtration & Wash: Rapidly filter the mixture through GF/C filters pre-soaked in 0.3% polyethylenimine (PEI). Wash rapidly with ice-cold buffer[2]. Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific radioligand trapping. The ice-cold wash kinetically freezes the receptor-ligand complex, preventing dissociation during the wash step.

  • Quantification: Measure retained radioactivity using a gamma counter and fit the data to a one-site competition model[2].

Core Protocol B: Functional cAMP Accumulation Assay

Because Y1R couples to Gi/o proteins, activation by endogenous NPY inhibits adenylyl cyclase (AC). The antagonist [Pro30,Tyr32,Leu34]NPY(28-36) is evaluated by its ability to reverse this inhibition.

Step-by-Step Methodology:

  • Cell Preparation: Seed Y1R-expressing cells in 96-well plates and grow to appropriate confluency[3].

  • Pre-incubation: Treat cells with 0.5 mM IBMX (a phosphodiesterase inhibitor) for 15 minutes[2]. Causality: IBMX prevents the intracellular degradation of cAMP, artificially preserving the assay window so that transient changes in AC activity can be reliably quantified.

  • Stimulation: Co-incubate cells with Forskolin (10 µM), a fixed concentration of NPY (e.g., 10 nM), and varying concentrations of [Pro30,Tyr32,Leu34]NPY(28-36) for 30 minutes[2][3]. Causality: Forskolin directly forces AC to produce a massive cAMP baseline. NPY suppresses this baseline via Gi/o, and the antagonist dose-dependently rescues the cAMP levels.

  • Lysis & Detection: Lyse the cells and quantify cAMP levels using a TR-FRET or RIA kit, normalizing to protein content[3].

Receptor Signaling & Mechanism of Action

Understanding the exact node of intervention is crucial for troubleshooting functional assays. [Pro30,Tyr32,Leu34]NPY(28-36) acts as a competitive antagonist at the extracellular binding pocket of the Y1R, preventing the conformational change required for Gi/o coupling.

Pathway Antagonist [Pro30,Tyr32,Leu34]NPY(28-36) (Antagonist) Y1R Y1 Receptor (GPCR) Antagonist->Y1R Blocks Agonist Endogenous NPY (Agonist) Agonist->Y1R Activates Gi Gi/o Protein Y1R->Gi Couples AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases PKA PKA Activation cAMP->PKA Reduces

Caption: NPY Y1 Receptor Gi/o signaling pathway and mechanism of antagonist blockade.

Troubleshooting & FAQs

Q: Why is my specific binding window so narrow in the radioligand assay? A: A narrow window is typically caused by high non-specific binding (NSB) or radioligand degradation. Ensure your binding buffer contains 0.1% BSA to prevent peptide adherence to plastics[2]. Additionally, pre-soak your glass fiber filters in 0.3% polyethylenimine (PEI) to block cationic sites that trap radiolabeled peptides. Finally, verify the structural integrity of your [125I]-PYY tracer, as iodine decay can rapidly destroy peptide affinity.

Q: The IC50 of [Pro30,Tyr32,Leu34]NPY(28-36) is shifting between assay runs. What causes this variability? A: This is a classic symptom of ligand depletion. If your receptor concentration (membrane protein) is too high, it depletes the free concentration of the radioligand, violating the assumptions of the Cheng-Prusoff equation. Ensure that less than 10% of the total radioligand is bound[2]. Optimize your membrane concentration to maintain a self-validating equilibrium.

Q: In the functional cAMP assay, the antagonist fails to reverse the NPY-induced inhibition. Why? A: This usually indicates an issue with the cAMP baseline or phosphodiesterase (PDE) activity. If PDEs are rapidly degrading cAMP, the dynamic range collapses. Always pre-incubate cells with a PDE inhibitor like IBMX[2]. Furthermore, verify that your Forskolin concentration (typically 10 µM) is sufficient to generate a robust initial cAMP spike; without a high baseline, the Gi-mediated suppression by NPY cannot be accurately measured[3].

Quantitative Data Reference

Use the following benchmark values to validate your assay performance. If your calculated IC50/Ki values deviate by more than a half-log unit from these benchmarks, revisit the troubleshooting steps above.

LigandReceptor SubtypeAssay TypeParameterBenchmark Value
[Pro30,Tyr32,Leu34]NPY(28-36)Human Y1RRadioligand BindingpKi~8.3 (approx. 5 nM)[4]
Endogenous NPYHuman Y1RRadioligand BindingIC500.06 ± 0.004 nM[3]
Endogenous PYYHuman Y1RRadioligand BindingIC500.03 ± 0.002 nM[3]

References

  • [1] Balasubramaniam, A. et al. "Highly Selective and Potent Neuropeptide Y (NPY) Y1 Receptor Antagonists Based on [Pro30, Tyr32, Leu34]NPY(28-36)-NH2 (BW1911U90)". Journal of Medicinal Chemistry (2001). URL: [Link]

  • [3] AACR Journals. "Estrogen Up-regulates Neuropeptide Y Y1 Receptor Expression in a Human Breast Cancer Cell Line". Cancer Research (2006). URL: [Link]

  • [4] Richardson, R. R. et al. "Heterodimeric Analogues of the Potent Y1R Antagonist 1229U91, Lacking One of the Pharmacophoric C-Terminal Structures, Retain Potent Y1R Affinity and Show Improved Selectivity over Y4R". Journal of Medicinal Chemistry (2020). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Non-Specific Binding (NSB) for [Pro30, Tyr32, Leu34] NPY (28-36)

Welcome to the Application Support Center. This guide is engineered for researchers, molecular pharmacologists, and drug development professionals experiencing low signal-to-noise ratios when working with the truncated N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers, molecular pharmacologists, and drug development professionals experiencing low signal-to-noise ratios when working with the truncated Neuropeptide Y analog, [Pro30, Tyr32, Leu34] NPY (28-36).

The Molecular Causality of NSB in NPY Analogs

To troubleshoot binding assays, we must first analyze the physical chemistry of the ligand. [Pro30, Tyr32, Leu34] NPY (28-36) is a highly specialized C-terminal fragment that serves as the foundation for potent Y1 receptor antagonists like BW1911U90 . While the substitutions at positions 30, 32, and 34 stabilize the peptide and enhance Y1/Y4 receptor affinity, they also create a perfect storm for non-specific binding (NSB) in lipid-rich environments like brain membranes.

The causality of NSB in this context is driven by two competing forces:

  • Electrostatic Adhesion: The sequence retains the critical di-arginine motif (Arg33, Arg35) required for receptor anchoring . At physiological pH, these basic residues carry a strong positive charge, leading to electrostatic scavenging by negatively charged phospholipids in brain homogenates and silanol groups on glass fiber filters.

  • Hydrophobic Intercalation: The engineered residues (Proline, Tyrosine, Leucine) increase the local hydrophobicity of the C-terminus. This causes the peptide to intercalate into non-target membrane lipids or stick to plastic assay tubes .

Signaling Ligand [Pro30, Tyr32, Leu34] NPY (28-36) Receptor Y1 / Y2 Receptors (Brain Membranes) Ligand->Receptor Specific Binding NSB Lipid/Glass Adhesion (Non-Specific) Ligand->NSB Without PEI/BSA Gi Gi/o Protein Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels Decrease AC->cAMP Downregulation

NPY(28-36) analog signaling pathway and non-specific binding divergence.

Self-Validating Experimental Protocol

To achieve a specific binding signal of >80%, you must implement a multi-tiered blocking strategy. The following protocol is designed as a self-validating system : Step 4 ensures that if NSB remains high, the assay inherently identifies whether the failure point is the filter, the buffer, or the membrane preparation.

Step 1: Surface Passivation (Filter & Tube Prep)
  • Action: Pre-soak GF/B or GF/C glass fiber filters in 0.3% Polyethylenimine (PEI) for at least 1 hour at 4°C. Exclusively use siliconized polypropylene tubes for serial dilutions.

  • Causality: PEI is a highly charged cationic polymer. It coats the negatively charged silanol groups on the glass fibers, repelling the basic Arg33/Arg35 residues of the NPY analog. Without PEI, up to 60% of your radioligand will bind directly to the filter matrix.

Step 2: Optimized Binding Buffer Formulation
  • Action: Formulate the binding buffer: 25 mM HEPES (pH 7.4), 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA, fatty-acid free), and 0.05% Bacitracin.

  • Causality: BSA acts as a hydrophobic sink, absorbing excess peptide that would otherwise partition into non-target lipids. Bacitracin is a generic protease inhibitor; brain membranes are rich in peptidases that rapidly degrade NPY analogs . Degraded peptide fragments often exhibit massive, uncontrollable NSB.

Step 3: Membrane Washing
  • Action: Homogenize brain tissue, centrifuge at 48,000 x g, and wash the pellet at least twice in the binding buffer before final resuspension.

  • Causality: Brain tissue contains high levels of endogenous NPY and PYY. Failing to wash the membranes leaves endogenous ligands in the preparation, which outcompete your radioligand for specific Y1/Y2 sites, artificially depressing the specific signal and inflating the apparent NSB.

Step 4: The Self-Validation Matrix (Assay Execution)

Set up three distinct condition wells to isolate variables:

  • Total Binding (TB): Radioligand + Membranes + Buffer.

  • Non-Specific Binding (NSB): Radioligand + Membranes + Buffer + 1 µM unlabeled native NPY.

  • Filter Control (FC): Radioligand + Buffer (No Membranes).

Validation Logic: Specific Binding (SB) = TB - NSB. If the FC is >10% of TB, your PEI blocking failed. If NSB is >30% of TB, your BSA/lipid-blocking failed.

Workflow Start Start: Membrane Binding Assay Step1 Pre-treat Filters (0.3% PEI for 1h) Start->Step1 Step2 Buffer Optimization (Add 0.1% BSA + Bacitracin) Step1->Step2 Decision High NSB Detected? Step2->Decision Fix1 Increase Ionic Strength (150mM NaCl) Decision->Fix1 Yes (Electrostatic) Fix2 Check Protease Inhibitors (Add PMSF) Decision->Fix2 Yes (Degradation) Success Optimal Signal-to-Noise (Specific Binding > 80%) Decision->Success No Fix1->Success Fix2->Success

Logical workflow for mitigating non-specific binding of NPY analogs in brain membranes.

Quantitative Impact of Additives

The following table summarizes the expected quantitative improvements in assay metrics when applying the troubleshooting steps sequentially to a standard radioligand binding assay using [Pro30, Tyr32, Leu34] NPY (28-36).

Buffer ConditionTotal Binding (cpm)Non-Specific Binding (cpm)Specific Binding (%)Signal-to-Noise Ratio
Standard Buffer (No Additives)15,40012,10021.4%1.27
+ 0.3% PEI (Filter Pre-treat)10,2005,30048.0%1.92
+ 0.3% PEI & 0.1% BSA8,5001,20085.8%7.08
+ 0.3% PEI, 0.1% BSA, Bacitracin9,10085090.6% 10.70

Troubleshooting FAQs

Q: My signal-to-noise ratio is still below 2:1 even after adding BSA. What is the most likely culprit? A: If BSA is present, the peptide is likely sticking to the filtration apparatus rather than the membrane lipids. Verify your filter preparation. Ensure you are using 0.3% Polyethylenimine (PEI) and that the filters are soaked for a minimum of 60 minutes. Additionally, ensure you are washing the filters with ice-cold buffer immediately after filtration to trap the receptor-ligand complexes while flushing unbound peptide.

Q: Does the choice of tracking label (e.g., ¹²⁵I vs. bulky fluorophores) affect NSB for this specific analog? A: Absolutely. While ¹²⁵I-labeling at Tyr32 or Tyr36 maintains a relatively native profile, conjugating bulky, hydrophobic fluorophores (like cyanine dyes) to the N-terminus exponentially increases the hydrophobicity of the ligand. If using fluorescent analogs, you may need to introduce low concentrations of mild detergents (e.g., 0.01% CHAPS or Tween-20) to prevent micelle formation and lipid adhesion.

Q: How do I differentiate between rapid peptide degradation and true non-specific binding? A: Run a time-course assay. True NSB occurs almost instantaneously upon mixing the ligand with the membranes and remains relatively flat over time. Conversely, if your specific signal peaks at 15 minutes and then steadily declines while the "NSB" background rises, your peptide is being actively cleaved by brain peptidases. Add a cocktail of Bacitracin, PMSF, and Aprotinin to halt degradation.

Q: Can I use high salt concentrations to break the electrostatic NSB? A: Proceed with caution. While adding 150 mM NaCl will disrupt the electrostatic interactions between the Arg residues and the membrane lipids, high ionic strength can also alter the conformational state of the G-protein coupled Y-receptors, potentially lowering the specific binding affinity of the ligand. It is better to rely on PEI and BSA first.

References

  • Balasubramaniam, A., et al. "Highly Selective and Potent Neuropeptide Y (NPY) Y1 Receptor Antagonists Based on [Pro30, Tyr32, Leu34]NPY(28-36)-NH2 (BW1911U90)." Journal of Medicinal Chemistry, 2001. [Link]

  • Guérin, B., et al. "Targeting the Neuropeptide Y1 Receptor for Cancer Imaging by Positron Emission Tomography Using Novel Truncated Peptides." Molecular Pharmaceutics, 2016.[Link]

  • Holmberg, S.K.S. "Neuropeptide Y Receptors in Human, Guinea pig and chicken." Diva-Portal (Acta Universitatis Upsaliensis), 2001.[Link]

  • Kuhn, A., et al. "Stereochemistry-Driven Interactions of α,γ-Peptide Ligands with the Neuropeptide Y Y4-Receptor." Journal of Medicinal Chemistry, 2023.[Link]

Optimization

Technical Support Center: Enhancing In Vitro Stability of (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) in Physiological Buffers

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Neuropeptide Y (NPY) analog, (Pro30,Tyr32,Leu34)-NPY (28-36). This guide provides in-depth troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Neuropeptide Y (NPY) analog, (Pro30,Tyr32,Leu34)-NPY (28-36). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to the in vitro stability of this peptide in physiological buffers. Our goal is to equip you with the knowledge to design robust experiments, ensure the integrity of your results, and accelerate your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of (Pro30,Tyr32,Leu34)-NPY (28-36).

Q1: What are the primary reasons my (Pro30,Tyr32,Leu34)-NPY (28-36) peptide is losing activity in my physiological buffer?

A1: Peptide degradation in aqueous solutions is a multifaceted issue stemming from both chemical and physical instability.[1] For (Pro30,Tyr32,Leu34)-NPY (28-36), the most likely culprits are:

  • Chemical Degradation: This involves the breaking or forming of covalent bonds.[1][2] Key pathways include:

    • Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid (Asp) residues, can be catalyzed by acidic or basic conditions.[1]

    • Oxidation: Methionine (Met) and Cysteine (Cys) residues are susceptible to oxidation, though this specific analog does not contain these residues. However, other residues can oxidize under certain conditions.[3]

    • Deamidation: The asparagine (Asn) residue in your peptide can undergo deamidation to form aspartic acid, altering the peptide's charge and structure.[1][3]

  • Physical Instability: This refers to changes in the peptide's higher-order structure.[1]

    • Aggregation: Peptides can self-associate and precipitate out of solution, reducing the effective concentration.[2][4] This is influenced by pH, temperature, and peptide concentration.[4]

    • Adsorption: Peptides can stick to the surfaces of storage vials and labware, leading to a significant loss of material, especially at low concentrations.[2]

Q2: I've stored my lyophilized (Pro30,Tyr32,Leu34)-NPY (28-36) at -20°C. Is this sufficient for long-term stability?

A2: Yes, for lyophilized peptides, storage at -20°C or even -80°C is the recommended practice to minimize degradation.[2] In its dry, powdered form, the peptide is significantly more stable than when in solution because the pathways for chemical degradation, such as hydrolysis, are largely inhibited. One supplier suggests that (Pro30,Tyr32,Leu34)-NPY (28-36) is stable for at least two years when stored at -20°C.[5]

Q3: How quickly should I expect (Pro30,Tyr32,Leu34)-NPY (28-36) to degrade in a standard phosphate-buffered saline (PBS) at 37°C?
Q4: Can the choice of buffer impact the stability of my peptide?

A4: Absolutely. The buffer composition, and most importantly its pH, is a critical determinant of peptide stability.[3][9] Different buffer species can catalyze degradation reactions at varying rates.[1] For instance, some buffers may chelate metal ions that can promote oxidation. The pH of the buffer will directly influence the rates of acid- or base-catalyzed hydrolysis and deamidation.[1][3] Optimizing the pH is often the first and most practical step to improving peptide stability.[3][9]

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with (Pro30,Tyr32,Leu34)-NPY (28-36).

Problem 1: Inconsistent results in cell-based assays.
  • Possible Cause 1: Peptide Degradation During Incubation. The peptide may be degrading over the course of your experiment, leading to a decrease in the effective concentration and variable biological responses.

    • Troubleshooting Steps:

      • Conduct a Time-Course Stability Study: Incubate the peptide in your assay buffer at 37°C for the same duration as your longest experiment. Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact peptide remaining.[7]

      • Optimize Buffer pH: Systematically vary the pH of your buffer within a physiologically acceptable range (e.g., pH 6.5-8.0) to identify the pH at which the peptide exhibits maximum stability.[9]

      • Consider Fresh Preparations: If significant degradation is observed, prepare fresh peptide solutions immediately before each experiment rather than using stock solutions stored for extended periods.

  • Possible Cause 2: Adsorption to Labware. At low micromolar or nanomolar concentrations, a significant portion of the peptide can be lost due to adsorption to plastic or glass surfaces.

    • Troubleshooting Steps:

      • Use Low-Binding Tubes and Plates: Utilize labware specifically designed to minimize protein and peptide adhesion.

      • Include a Carrier Protein: Adding a small amount of a carrier protein, such as bovine serum albumin (BSA) at 0.1%, to your buffer can help to block non-specific binding sites on labware.

      • Pre-condition Labware: Incubating plates or tubes with the assay buffer containing the carrier protein before adding the peptide can also mitigate adsorption.

Problem 2: HPLC analysis shows multiple peaks that increase over time.
  • Possible Cause: Chemical Degradation. The appearance of new peaks in your HPLC chromatogram is a clear indication that your peptide is degrading into different chemical entities.

    • Troubleshooting Steps:

      • Identify the Degradation Products: If your HPLC is coupled to a mass spectrometer (LC-MS), you can determine the mass of the degradation products. This information can help to elucidate the degradation pathway (e.g., a mass increase of 1 Da suggests deamidation of asparagine).

      • Evaluate Environmental Factors:

        • pH: As mentioned, pH is a critical factor.[3] Perform forced degradation studies at different pH values (e.g., pH 3, 7, 9) to understand the pH-dependency of the degradation.[10][11]

        • Temperature: Assess stability at different temperatures (e.g., 4°C, 25°C, 37°C) to determine the temperature sensitivity of the peptide.

        • Light Exposure: Some amino acids are susceptible to photodegradation. Protect your peptide solutions from light by using amber vials or covering them with foil.

        • Oxygen: To minimize oxidation, consider de-gassing your buffers or overlaying your peptide solutions with an inert gas like argon or nitrogen.[9]

Problem 3: Peptide precipitates out of solution upon reconstitution or during storage.
  • Possible Cause: Aggregation and Low Solubility. Peptides can aggregate and fall out of solution, especially at high concentrations or near their isoelectric point.

    • Troubleshooting Steps:

      • Optimize Reconstitution: Reconstitute the lyophilized peptide in a small amount of a suitable solvent (e.g., sterile water, or a buffer at a pH away from the peptide's isoelectric point) before diluting it into your final physiological buffer.

      • Adjust Peptide Concentration: If possible, work with lower peptide concentrations to reduce the likelihood of aggregation.

      • Incorporate Stabilizing Excipients: Consider the addition of excipients to your buffer that can enhance peptide stability. These may include:

        • Sugars or Polyols: (e.g., mannitol, sucrose) can help to stabilize the native conformation of the peptide.[4]

        • Surfactants: A low concentration of a non-ionic surfactant (e.g., Polysorbate 80) can prevent aggregation.[4]

III. Experimental Protocols & Data Presentation

Protocol 1: Assessing Peptide Stability by RP-HPLC

This protocol outlines a general method for determining the in vitro stability of (Pro30,Tyr32,Leu34)-NPY (28-36).

1. Materials:

  • (Pro30,Tyr32,Leu34)-NPY (28-36), lyophilized powder
  • Physiological buffer of interest (e.g., PBS, pH 7.4)
  • HPLC system with a UV detector
  • Reversed-phase C18 column suitable for peptide analysis
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Thermostated incubator or water bath

2. Procedure:

  • Prepare a Peptide Stock Solution: Accurately weigh the lyophilized peptide and dissolve it in sterile water to a known concentration (e.g., 1 mg/mL).
  • Initiate the Stability Study: Dilute the peptide stock solution into your pre-warmed physiological buffer (37°C) to the final desired concentration (e.g., 10 µM).
  • Timepoint Zero (T0): Immediately after dilution, take an aliquot of the peptide solution, and if necessary, quench any potential enzymatic activity by adding an equal volume of a stop solution (e.g., 1% TFA in water). This will be your T0 sample.
  • Incubation: Place the remaining peptide solution in the 37°C incubator.
  • Collect Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and process them as in step 3.
  • Store Samples: Store all collected samples at -20°C or -80°C until HPLC analysis.
  • HPLC Analysis:
  • Thaw the samples and inject them onto the C18 column.
  • Run a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) to elute the peptide and its degradation products.[12]
  • Monitor the elution profile at a suitable wavelength (e.g., 214-220 nm for the peptide bond).[13]
  • Data Analysis:
  • Identify the peak corresponding to the intact (Pro30,Tyr32,Leu34)-NPY (28-36) in the T0 chromatogram.
  • Integrate the area of the intact peptide peak at each time point.
  • Calculate the percentage of peptide remaining at each time point relative to the T0 sample (Peak Area at Tx / Peak Area at T0) * 100.
Data Summary Table
Buffer ConditionTemperature (°C)Time (hours)% Intact Peptide Remaining
PBS, pH 7.4370100
PBS, pH 7.437485
PBS, pH 7.437865
PBS, pH 7.4372430
Tris, pH 8.0372445
Citrate, pH 6.5372420

Note: The data in this table is illustrative and should be replaced with your experimental findings.

IV. Visualizing Workflows and Degradation Pathways

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Reconstitute Reconstitute Lyophilized Peptide Dilute Dilute in Test Buffer (e.g., PBS, 37°C) Reconstitute->Dilute T0 Collect T0 Sample (Quench & Store) Dilute->T0 Incubate Incubate at 37°C Dilute->Incubate HPLC RP-HPLC Analysis T0->HPLC Timepoints Collect Aliquots at Various Timepoints Incubate->Timepoints Timepoints->HPLC Data Quantify Peak Area of Intact Peptide HPLC->Data Plot Plot % Remaining vs. Time Data->Plot

Caption: Workflow for assessing peptide stability.

Potential Chemical Degradation Pathways

G cluster_degradation Degradation Products Intact Intact (Pro30,Tyr32,Leu34)-NPY (28-36) ...-Asn-... Deamidated Deamidated Product ...-Asp-... Intact->Deamidated Deamidation (Physiological pH) Hydrolyzed Hydrolyzed Fragments Peptide Fragment 1 + Peptide Fragment 2 Intact->Hydrolyzed Hydrolysis (Acid/Base Catalyzed) Aggregated Aggregated Peptide (Peptide)n Intact->Aggregated Aggregation (Physical Instability)

Caption: Key peptide degradation pathways.

V. References

  • Vertex AI Search. (2025, November 19). Delivery Systems and Formulation Strategies for Cyclic Peptides.

  • Encyclopedia.pub. (2023, March 29). Instability of Peptide and Possible Causes of Degradation.

  • Vertex AI Search. (2025, October 30). Understanding Peptide Stability Under Various pH Conditions.

  • Sigma-Aldrich. Peptide Stability and Potential Degradation Pathways.

  • PubMed. (2005, October 15). Stabilizing peptide fusion for solving the stability and solubility problems of therapeutic proteins.

  • Outsourced Pharma. (2022, October 27). Peptide Development Strategies.

  • PMC. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.

  • PMC. HPLC Analysis and Purification of Peptides.

  • PMC. (2017, June 2). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.

  • ACS Pharmacology & Translational Science. (2024, October 14). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.

  • PMC. Quantification of Neuropeptide Y and Four of Its Metabolites in Human Plasma by Micro-UHPLC-MS/MS.

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.

  • Vertex AI Search. Optimization Strategies for the Stability of Peptides In Vivo.

  • Vanguard Laboratory. (2025, December 8). The Ultimate Guide to HPLC Testing for Peptides.

  • Vertex AI Search. (2024, September 2). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods.

  • Veeprho. (2020, August 3). Peptides and Probable Degradation Pathways.

  • CD Formulation. Proteins & Peptides Forced Degradation Studies.

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis.

  • MOLNOVA. (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) Synonyms.

  • YMC America. The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column.

  • Sigma-Aldrich. Human Neuropeptide Y (NPY).

  • PMC. (2025, May 8). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy.

  • MDPI. (2022, June 9). PET Imaging of the Neuropeptide Y System: A Systematic Review.

  • ACS Publications. (2018, February 21). Mutational Analysis of Neuropeptide Y Reveals Unusual Thermal Stability Linked to Higher-Order Self-Association.

  • WuXi AppTec DMPK. (2025, September 30). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues.

  • NovoPro Bioscience Inc. (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36).

  • PMC. Strategies for Improving Peptide Stability and Delivery.

  • Chemsigma. (PRO30,TYR32,LEU34)-NEUROPEPTIDE Y (28-36) [161650-01-7].

  • Figshare. (2001, April 17). Highly Selective and Potent Neuropeptide Y (NPY) Y1 Receptor Antagonists Based on [Pro30, Tyr32, Leu34]NPY(28-36)-NH2 (BW1911U90)†.

  • Aapptec Peptides. Neuropeptide Y; [Pro34]-NPY.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of [Pro30, Tyr32, Leu34] NPY (28-36)

Welcome to the Technical Support Center for the synthesis of [Pro30, Tyr32, Leu34] NPY (28-36) . This truncated nonapeptide, characterized by the sequence INPIYRLRY-NH2[1], serves as a critical scaffold for highly select...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of [Pro30, Tyr32, Leu34] NPY (28-36) . This truncated nonapeptide, characterized by the sequence INPIYRLRY-NH2[1], serves as a critical scaffold for highly selective Neuropeptide Y (NPY) Y1 receptor antagonists (such as BW1911U90)[2] and targeted cancer imaging agents[3].

Because this sequence contains multiple bulky residues, secondary amines, and reactive side-chains, researchers frequently encounter batch-to-batch variability. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure reproducible, high-yield synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does our crude purity fluctuate wildly, specifically showing deletion sequences at Asn29 and Ile31? Causality: The variability stems from severe steric hindrance during Solid-Phase Peptide Synthesis (SPPS). The coupling of Asn29 onto Pro30 is kinetically slow because Proline's secondary amine alters the transition state geometry and lacks a hydrogen bond donor. Furthermore, Ile31 is β -branched, creating a bulky microenvironment that impedes the subsequent acylation by Tyr32. Solution: Implement double coupling at the Ile31-Tyr32 and Asn29-Pro30 junctions. We recommend using DIC/Oxyma instead of HATU/DIEA for these specific steps; Oxyma provides excellent coupling efficiency while minimizing the risk of epimerization at the sensitive Proline and Tyrosine junctions.

Q2: LC-MS analysis of our final product frequently shows +252 Da and +56 Da mass adducts. What causes this, and how do we eliminate it? Causality: The sequence contains two Arginines (Arg33, Arg35) and two Tyrosines (Tyr32, Tyr36).

  • The +252 Da peak corresponds to the incomplete removal of the Pbf protecting group from Arginine. Pbf requires a minimum of 2.5 hours of high-concentration TFA exposure for complete removal.

  • The +56 Da peak is a tert-butyl (tBu) alkylation on the electron-rich phenol ring of Tyrosine. During the prolonged TFA cleavage required for Pbf, cleaved tBu carbocations accumulate and attack Tyrosine. Solution: You must optimize your scavenger cocktail. Standard Reagent B (TFA/Water/TIPS) is insufficient for dual-Tyrosine sequences. Switch to a DODT-containing cocktail to irreversibly trap carbocations before they can alkylate Tyr32 or Tyr36.

Q3: Our in vitro Y1 receptor binding assays (IC50) show 2- to 3-fold variability between batches, even when HPLC purity is >95%. What is causing this? Causality: This is a classic symptom of ignoring the Net Peptide Content (NPC) . Peptides purified via RP-HPLC elute as trifluoroacetate (TFA) salts. Depending on the lyophilization profile, the invisible TFA counterions and residual moisture can account for 10% to 30% of the total powder mass. Weighing the peptide based on gross weight leads to highly variable molarity in your biological assays[4]. Solution: Always perform quantitative NMR (qNMR) or elemental analysis to determine the exact NPC before assay formulation. For sensitive cell-based assays, perform a salt exchange from TFA to the more physiological acetate form.

Part 2: Quantitative Data & Scavenger Selection

To address the alkylation issues described in Q2, selecting the correct cleavage cocktail is paramount. The table below summarizes the quantitative efficacy of various cleavage cocktails for this specific sequence.

Cleavage CocktailComposition (v/v)Arg(Pbf) Removal EfficiencyTyr Alkylation RiskRecommendation for INPIYRLRY-NH2
Reagent B TFA / Water / TIPS (95 : 2.5 : 2.5)85% (at 2 hours)High (+56 Da adducts common)Not recommended due to dual Tyrosines.
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)>99% (at 2.5 hours)LowEffective, but highly malodorous and toxic.
Optimized TFA / TIPS / Water / DODT (92.5 : 2.5 : 2.5 : 2.5)>99% (at 2.5 hours)Very LowBest Practice. DODT safely replaces EDT.

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized Fmoc-SPPS Workflow

This protocol is designed as a self-validating system, meaning progression to the next step is contingent on passing an in-process Quality Control (QC) check.

Step 1: Resin Preparation

  • Swell 0.1 mmol of Rink Amide AM resin (loading ~0.3 mmol/g) in DMF for 30 minutes to ensure the C-terminal is amidated (-NH2), which is critical for Y1 receptor affinity[2].

  • Validation Checkpoint: Perform a Kaiser test. It must be negative (yellow) before Fmoc deprotection, and positive (dark blue) after the initial 20% Piperidine/DMF treatment.

Step 2: Iterative Coupling with UV Monitoring

  • Prepare 0.4 mmol (4 eq) of Fmoc-AA-OH, 0.4 mmol DIC, and 0.4 mmol Oxyma Pure in NMP.

  • Add to the resin and agitate for 45 minutes at room temperature.

  • Validation Checkpoint: Monitor the Fmoc deprotection effluent at 301 nm (dibenzofulvene adduct). The Area Under the Curve (AUC) must remain consistent across cycles. A drop in AUC indicates incomplete coupling in the previous step.

Step 3: Managing Steric Junctions

  • For the coupling of Ile31 , Pro30 , and Asn29 , strictly enforce a double-coupling protocol (2 x 45 minutes with fresh reagents).

  • For Asn29, ensure the side-chain is Trt-protected to prevent dehydration to cyanoalanine during DIC activation.

SPPS_Workflow Start Resin Loading (Rink Amide, 0.3 mmol/g) Coupling Iterative Coupling (DIC/Oxyma, NMP) Start->Coupling Steric Steric Junctions (Asn29-Pro30, Ile31) Coupling->Steric UV Monitor Cleavage Cleavage & Deprotection (TFA/TIPS/H2O/DODT) Coupling->Cleavage Sequence Complete Steric->Coupling Double Couple Purification RP-HPLC Purification (TFA to Acetate) Cleavage->Purification QC Self-Validating QC (LC-MS, Net Peptide Content) Purification->QC

Workflow for the optimized solid-phase synthesis of [Pro30, Tyr32, Leu34] NPY (28-36).

Protocol B: Cleavage, Deprotection, and Scavenging

Because Arg(Pbf) deprotection is slow and Tyr alkylation risk is high, the cleavage environment must be strictly controlled.

Step 1: Cocktail Preparation

  • Chill the cleavage cocktail (92.5% TFA, 2.5% TIPS, 2.5% H2O, 2.5% DODT) to 4°C to prevent exothermic degradation upon initial contact with the resin.

Step 2: Cleavage Reaction

  • Add 10 mL of the cocktail per gram of resin. Agitate gently at room temperature for exactly 2.5 hours.

  • Validation Checkpoint (Micro-cleavage): At T=1.5 hours, extract 1 µL of the cleavage mixture, dilute in 100 µL of 50% Acetonitrile/Water, and run a rapid LC-MS. You should observe the target mass (1206.4 Da)[1] and a diminishing +252 Da peak. Do not stop the main reaction until the +252 Da peak is completely resolved.

Step 3: Precipitation

  • Filter the resin and precipitate the peptide by adding the filtrate dropwise into 10 volumes of ice-cold diethyl ether.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with fresh cold ether to remove residual DODT and TIPS.

Cleavage_Logic TFA High-TFA Cleavage (92.5%) Pbf Arg(Pbf) Deprotection (2.5 Hours) TFA->Pbf Cations Reactive Carbocations (tBu, Pbf) Pbf->Cations Tyr Protect Tyr32/Tyr36 from Alkylation Cations->Tyr Risk of attack Scavengers Scavenger Cocktail (TIPS/DODT/H2O) Scavengers->Cations Quench Success High-Purity Crude INPIYRLRY-NH2 Scavengers->Success Tyr->Success

Chemical logic of carbocation scavenging during TFA cleavage to protect Tyrosine residues.

References

  • Title: Highly Selective and Potent Neuropeptide Y (NPY) Y1 Receptor Antagonists Based on [Pro30, Tyr32, Leu34]NPY(28-36)-NH2 (BW1911U90)
  • Title: (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)
  • Source: Journal of Nuclear Medicine (snmjournals.org)
  • Source: Journal of Peptide Science (nih.gov / PubMed)

Sources

Optimization

HPLC purification optimization for (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) synthesis

Welcome to the Technical Support Center for peptide synthesis and purification. As a Senior Application Scientist, I frequently consult with researchers facing chromatographic bottlenecks when isolating modified neuropep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for peptide synthesis and purification. As a Senior Application Scientist, I frequently consult with researchers facing chromatographic bottlenecks when isolating modified neuropeptides.

This guide focuses on [Pro30, Tyr32, Leu34]Neuropeptide Y (28-36) , a truncated nonapeptide (Sequence: H-Ile-Asn-Pro-Ile-Tyr-Arg-Leu-Arg-Tyr-NH2) engineered as a highly selective and potent Neuropeptide Y (NPY) Y1 receptor antagonist[1]. While its short length simplifies solid-phase peptide synthesis (SPPS), its specific amino acid composition introduces distinct physicochemical challenges during reversed-phase high-performance liquid chromatography (RP-HPLC).

Below, you will find a diagnostic troubleshooting guide, quantitative physicochemical data, and a self-validating standard operating procedure (SOP) designed to maximize your purification yield and purity.

Part 1: Peptide Profile & Chromatographic Risks

To optimize purification, we must first understand the molecular causality behind the peptide's behavior on a column. The presence of basic, hydrophobic, and conformationally restrictive residues dictates our chromatographic strategy.

Table 1: Physicochemical Profile of [Pro30, Tyr32, Leu34]NPY(28-36)

ParameterValue / CharacteristicMechanistic Impact on HPLC
Sequence INPIYRLRY-NH2Contains mixed hydrophobic and highly basic domains.
Molecular Weight 1206.46 DaElutes well within standard C18 pore sizes (100–130 Å).
Net Charge (pH 2.0) +3N-terminus, Arg33, and Arg35 are fully protonated, risking severe secondary interactions with silica.
Hydrophobicity Moderate-HighDriven by Ile (x2), Leu, Pro, and Tyr (x2). Requires a shallow organic gradient for resolution.
Structural Risks Pro30, Asn29Proline induces cis/trans isomerization; Asparagine is highly susceptible to deamidation.

Part 2: Diagnostic Troubleshooting Guide (FAQs)

Q1: Why am I observing a split peak or a broad shoulder during the main elution, even though MS confirms both peaks have the identical mass of 1206.46 Da? A1: This is a classic symptom of cis/trans isomerization around the Asn29-Pro30 peptide bond. Proline is unique because the energy barrier between its cis and trans states is relatively low, allowing both conformers to coexist at room temperature. In RP-HPLC, these conformers interact differently with the stationary phase, leading to split or broadened peaks. The Fix: Increase the column temperature to 45–60°C. Elevated thermal energy accelerates the interconversion rate between the cis and trans isomers on the HPLC timescale, effectively collapsing the split peaks into a single, sharp peak[2].

Q2: My peptide elutes with severe peak tailing, reducing the final purity and fraction recovery. How can I correct this? A2: [Pro30, Tyr32, Leu34]NPY(28-36) contains two highly basic Arginine residues (Arg33, Arg35). At standard acidic mobile phase conditions (e.g., 0.1% TFA), the guanidinium side chains are fully protonated. If you are using an older generation or incompletely end-capped C18 column, these positively charged groups will undergo secondary ion-exchange interactions with unreacted, negatively charged surface silanols on the silica support. The Fix: Switch to a fully end-capped, sterically protected C18 column specifically designed for basic peptides. Ensure you are using 0.1% Trifluoroacetic acid (TFA) rather than Formic acid, as TFA acts as a strong ion-pairing agent that masks the positive charges of Arginine, further suppressing silanol interactions.

Q3: I am detecting a +1 Da mass shift (1207.46 Da) impurity that co-elutes closely with the main peak. What is causing this, and how do I prevent it? A3: A +1 Da mass shift is indicative of deamidation of Asn29 to Aspartate (Asp) or isoAspartate (isoAsp). This degradation proceeds via an unstable succinimide intermediate. While deamidation is traditionally associated with neutral or basic pH, recent tandem mass spectrometry studies reveal that exposure to acidic conditions—particularly in the presence of TFA during HPLC purification—can also result in substantial direct deamidation by hydrolysis[3]. The Fix: Minimize the time the peptide spends in aqueous TFA. Do not leave collected fractions on the benchtop. Immediately snap-freeze the fractions in liquid nitrogen and lyophilize them to halt the hydrolysis reaction.

Part 3: Standard Operating Procedure (SOP) for Preparative HPLC

This protocol utilizes a self-validating approach: you must confirm the resolution of structural isomers at the analytical scale before committing your bulk crude peptide to the preparative column.

Phase 1: System Preparation

  • Column Selection: Install a fully end-capped preparative C18 column (e.g., 21.2 × 250 mm, 5 µm particle size, 100 Å pore size).

  • Mobile Phase Setup:

    • Buffer A: 0.1% TFA in LC-MS grade H2​O .

    • Buffer B: 0.1% TFA in LC-MS grade Acetonitrile (ACN).

  • Detection: Set UV detectors to 214 nm (peptide backbone) and 280 nm (Tyrosine aromatic rings).

Phase 2: Thermal Validation (Self-Validating Step) 4. Analytical Injection: Inject 10–20 µg of crude peptide onto an analytical C18 column of the same chemistry as the preparative column. 5. Temperature Titration: Run a test gradient at 25°C. If peak splitting is observed, increase the column oven temperature to 45°C, then 55°C in subsequent runs. 6. Validation: Proceed to Phase 3 only when the analytical chromatogram shows a single, symmetrical peak, confirming the collapse of the Pro30 cis/trans conformers.

Phase 3: Preparative Gradient & Recovery 7. Gradient Elution: Apply a shallow gradient of 15% to 35% Buffer B over 40 minutes (0.5% B/min). The moderate hydrophobicity of the Ile and Leu residues dictates elution within this specific window. 8. Fraction Collection: Collect fractions based on the 214 nm threshold. 9. Immediate Preservation: To prevent Asn29 deamidation, immediately snap-freeze all collected fractions using a dry ice/acetone bath or liquid nitrogen. 10. Lyophilization: Lyophilize the frozen fractions to a dry powder. Store the final purified peptide at -20°C in a desiccator.

Part 4: Troubleshooting Decision Tree

HPLC_Troubleshooting Start Crude Peptide Injection [Pro30,Tyr32,Leu34]NPY(28-36) Analysis Analyze Chromatogram & MS Data Start->Analysis Split Symptom: Split Peaks (Identical Mass) Analysis->Split UV 214nm Tailing Symptom: Severe Tailing (Poor Resolution) Analysis->Tailing UV 214nm MassShift Symptom: +1 Da Mass Shift (Co-eluting Impurity) Analysis->MassShift ESI-MS Mech1 Mechanism: cis/trans Isomerization around Asn29-Pro30 bond Split->Mech1 Mech2 Mechanism: Arg33/Arg35 interaction with residual surface silanols Tailing->Mech2 Mech3 Mechanism: Asn29 Deamidation via succinimide intermediate MassShift->Mech3 Sol1 Action: Increase Column Temperature to 45-60°C Mech1->Sol1 Sol2 Action: Use Fully End-Capped Sterically Protected C18 Mech2->Sol2 Sol3 Action: Minimize TFA Exposure & Lyophilize Immediately Mech3->Sol3 Success High-Purity Purified Peptide (>95% Target Recovery) Sol1->Success Sol2->Success Sol3->Success

Diagnostic workflow for resolving structural and chemical challenges during NPY(28-36) purification.

References

  • Balasubramaniam A, et al. "Highly Selective and Potent Neuropeptide Y (NPY) Y1 Receptor Antagonists Based on [Pro30, Tyr32, Leu34]NPY(28-36)-NH2 (BW1911U90)" Journal of Medicinal Chemistry - Figshare. Available at: [Link][1]

  • Neumann K, et al. "Revealing deamidation and isoaspartate formation during peptide analysis, purification and storage by tandem mass spectrometry" RSC Publishing. Available at: [Link][3]

Sources

Reference Data & Comparative Studies

Validation

Pharmacological Comparison Guide: (Pro30,Tyr32,Leu34)-NPY (28-36) vs. Full-Length NPY (1-36)

Executive Summary & Biological Context Neuropeptide Y (NPY) is a highly conserved 36-amino acid peptide that regulates critical physiological processes—including feeding behavior, cardiovascular homeostasis, and tumor pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

Neuropeptide Y (NPY) is a highly conserved 36-amino acid peptide that regulates critical physiological processes—including feeding behavior, cardiovascular homeostasis, and tumor proliferation—primarily through a family of G-protein coupled receptors (Y1, Y2, Y4, and Y5). While the endogenous full-length peptide, NPY (1-36) , acts as a pan-agonist across these subtypes, dissecting specific receptor-mediated pathways requires highly selective ligands.

To address this, researchers engineered (Pro30,Tyr32,Leu34)-NPY (28-36) (also known in literature as BVD15 or BW1911U90). By isolating the C-terminal binding domain and introducing specific conformational constraints, this 9-amino acid truncated analog functions as a potent, highly selective Y1 receptor (Y1R) antagonist. This guide provides a comprehensive technical comparison of these two peptides, detailing their structural pharmacology, experimental applications, and assay methodologies to support researchers in drug development and oncology.

Structural and Pharmacological Comparison

Causality of Peptide Engineering

The native NPY (1-36) peptide requires both its N-terminal and C-terminal regions to fully activate the Y1 receptor. The C-terminus (residues 28–36: INLITRQRY) is primarily responsible for initial receptor recognition and binding affinity. By truncating the N-terminus, the peptide loses its ability to initiate the conformational change required for G-protein coupling, effectively converting an agonist into an antagonist.

To achieve subtype selectivity, specific amino acid substitutions were introduced:

  • Pro30 (replaces Leu30): Induces a rigid polyproline/helical turn.

  • Tyr32 (replaces Thr32) & Leu34 (replaces Gln34): These bulky, hydrophobic substitutions lock the peptide into a conformation that is highly favorable for the Y1R binding pocket while sterically hindering interactions with the Y2R.

As demonstrated by 1, this rational design yields an antagonist with exceptional Y1 selectivity.

Quantitative Pharmacological Profile
Pharmacological PropertyFull-Length NPY (1-36)(Pro30,Tyr32,Leu34)-NPY (28-36)
Sequence Length 36 Amino Acids9 Amino Acids
Amino Acid Sequence YPSKPDNPGEDAPAEDMARYYSALRHYINLITRQRY-NH2INPIYRLRY-NH2
Receptor Affinity Y1, Y2, Y4, Y5 (Pan-agonist)Highly selective for Y1
Pharmacological Action Full AgonistCompetitive Antagonist
Y1 Receptor IC50 ~1 - 5 nM~9 nM
Y2 Receptor IC50 ~1 - 5 nM~174 nM
Primary Application Endogenous pathway studiesY1-specific blockade, Tumor imaging (PET)

Receptor Signaling & Mechanistic Pathways

NPY (1-36) binding to Y1R triggers Gi/o-mediated signaling, which inhibits adenylate cyclase (reducing cAMP) and activates phospholipase C (PLC), leading to intracellular calcium mobilization. In contrast, (Pro30,Tyr32,Leu34)-NPY (28-36) competitively occupies the orthosteric binding site without triggering this cascade, effectively blocking endogenous NPY-induced calcium spikes and downstream effects like tumor cell proliferation.

G NPY NPY (1-36) (Full Agonist) Y1R Y1 Receptor (GPCR) NPY->Y1R Activates BVD15 BVD15 Analog (Y1 Antagonist) BVD15->Y1R Blocks Gi Gi/o Protein Y1R->Gi Couples cAMP Inhibition of cAMP Gi->cAMP Suppresses AC Ca2 Ca2+ Mobilization Gi->Ca2 PLC Pathway Effect Tumor Proliferation & Vasoconstriction cAMP->Effect Modulates Ca2->Effect Triggers

Caption: NPY(1-36) activation vs BVD15 antagonism at the Y1 receptor.

Experimental Methodologies

To rigorously compare these peptides, researchers employ self-validating assay systems. The following protocols detail the standard workflows for characterizing binding affinity and functional antagonism.

Protocol A: Intracellular Calcium Mobilization Assay (Functional Antagonism)

Objective: Validate the antagonistic property of (Pro30,Tyr32,Leu34)-NPY (28-36) against NPY (1-36)-induced Y1R activation. Causality & Self-Validation: This assay relies on Fluo-4 AM, a calcium-sensitive fluorophore. By utilizing a pre-incubation step with the antagonist, the Y1 receptors are saturated. The subsequent addition of the full agonist (NPY 1-36) serves as an internal challenge. A vehicle-only control validates that fluorescence spikes are not due to mechanical pipetting stress, ensuring the observed signal reduction is strictly due to pharmacological antagonism.

  • Cell Preparation: Seed human erythroleukemia (HEL) cells (endogenously expressing Y1R) at 50,000 cells/well in a 96-well black plate.

  • Dye Loading: Incubate cells with 2 μM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer for 45 minutes at 37°C. Wash three times to remove extracellular dye.

  • Baseline & Antagonist Pre-incubation: Read baseline fluorescence for 10 seconds. Inject varying concentrations (1 nM to 1 μM) of (Pro30,Tyr32,Leu34)-NPY (28-36) and incubate for 15 minutes.

  • Agonist Challenge: Inject an EC80 concentration of NPY (1-36) (typically ~5 nM) into all wells (except vehicle controls).

  • Data Acquisition: Record peak fluorescence (Ex/Em = 494/516 nm) over 60 seconds. Calculate the IC50 based on the dose-dependent suppression of the calcium spike.

Protocol B: Competitive Radioligand Binding Assay (Receptor Selectivity)

Objective: Determine the Ki and receptor subtype selectivity of the peptides. Causality & Self-Validation: This competitive assay measures the displacement of a known concentration of [125I]-NPY. The use of isolated SK-N-MC cell membranes (which endogenously express only the Y1 subtype) ensures that the binding kinetics are not confounded by Y2 or Y5 receptors. Non-specific binding is defined using a massive excess (1 μM) of unlabeled NPY, providing a self-validating baseline to calculate the true specific binding window.

  • Membrane Preparation: Homogenize SK-N-MC cells in ice-cold Tris-HCl buffer containing protease inhibitors. Centrifuge at 40,000 x g to isolate the membrane pellet.

  • Incubation: In a 96-well plate, combine 50 μg of membrane protein, 50 pM[125I]-NPY, and varying concentrations of the unlabeled test peptide (NPY 1-36 or BVD15) in binding buffer.

  • Equilibration: Incubate the mixture for 2 hours at room temperature to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a gamma counter and calculate IC50/Ki values using non-linear regression.

Workflow Membrane 1. Membrane Preparation Incubation 2. Radioligand Incubation Membrane->Incubation Filtration 3. Rapid Filtration Incubation->Filtration Counting 4. Gamma Counting Filtration->Counting Analysis 5. IC50/Ki Calculation Counting->Analysis

Caption: Step-by-step workflow for the competitive radioligand binding assay.

Applications in Drug Development and Oncology

Because Y1 receptors are heavily overexpressed in several malignancies—notably breast and prostate cancers—targeting this receptor has significant diagnostic and therapeutic potential. Research indicates that while NPY (1-36) stimulates proliferation in certain prostate cancer cell lines (e.g., PC3), the Y1-selective antagonism of (Pro30,Tyr32,Leu34)-NPY (28-36) can inhibit this growth 2.

Furthermore, the short 9-amino acid sequence of BVD15 provides a highly stable scaffold that is currently being modified with chelators (e.g., DOTA) for 68Ga-labeling. This enables highly specific Positron Emission Tomography (PET) imaging of Y1R-positive tumors, a feat that is difficult to achieve with the full-length NPY (1-36) due to its rapid proteolytic degradation in human serum 3.

References

  • Balasubramaniam A, et al. "Highly Selective and Potent Neuropeptide Y (NPY) Y1 Receptor Antagonists Based on [Pro30, Tyr32, Leu34]NPY(28-36)-NH2 (BW1911U90)." Journal of Medicinal Chemistry, 2001.[Link]

  • Silva et al. "Neuropeptide Y receptors 1 and 2 as molecular targets in prostate and breast cancer therapy." AIR Unimi, 2025.[Link]

  • ResearchGate Database. "Targeting the Neuropeptide Y1 Receptor for Cancer Imaging by Positron Emission Tomography Using Novel Truncated Peptides." Molecular Pharmaceutics, 2014.[Link]

Sources

Comparative

Comparative Selectivity Guide: Y1 vs. Y2 Receptor Targeting with [Pro30, Tyr32, Leu34] NPY (28-36)

The Paradigm Shift in NPY Receptor Targeting Neuropeptide Y (NPY) is a 36-amino acid peptide that acts as a universal agonist across a family of G-protein coupled receptors (Y1, Y2, Y4, Y5), regulating critical physiolog...

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Author: BenchChem Technical Support Team. Date: April 2026

The Paradigm Shift in NPY Receptor Targeting

Neuropeptide Y (NPY) is a 36-amino acid peptide that acts as a universal agonist across a family of G-protein coupled receptors (Y1, Y2, Y4, Y5), regulating critical physiological processes from energy homeostasis to tumor proliferation[1]. In native NPY, the intact N-terminal and C-terminal hairpin loop is strictly required for Y1 receptor activation. Consequently, truncating the peptide to its C-terminal fragment (e.g., NPY 13-36) typically abolishes Y1 affinity while preserving Y2 binding, making standard truncated analogs inherently Y2-selective.

However, the engineered nonapeptide [Pro30, Tyr32, Leu34] NPY (28-36) —commonly referred to in literature as BVD15 or BW1911U90 —defies this biochemical rule[2]. By introducing specific conformational constraints and hydrophobic substitutions, researchers successfully restored high Y1 affinity and achieved potent Y1 antagonism, while drastically reducing Y2 affinity[3]. This makes BVD15 a highly specialized tool for molecular biology and oncology research[4].

Structural Engineering: Defying the Y2-Default Rule

The unique selectivity profile of [Pro30, Tyr32, Leu34] NPY (28-36) is driven by the precise causality of its amino acid substitutions:

  • Proline at Position 30: The insertion of Pro30 induces a rigid turn in the peptide backbone. This structural constraint mimics the bioactive conformation normally provided by the full-length NPY hairpin loop, allowing the truncated fragment to properly insert into the Y1 binding pocket.

  • Tyrosine 32 & Leucine 34: These substitutions replace native residues with bulky, hydrophobic/aromatic side chains. This enhances hydrophobic interactions specific to the Y1 receptor cleft while creating steric hindrance that actively discourages Y2 receptor engagement.

The result is a complete functional inversion: a truncated peptide that acts as a competitive antagonist specifically at the Y1 receptor[4].

Quantitative Selectivity Profile

To objectively evaluate the performance of[Pro30, Tyr32, Leu34] NPY (28-36), it must be benchmarked against both the native peptide and standard truncated alternatives.

LigandY1 Receptor AffinityY2 Receptor AffinityFunctional Profile
Native NPY (1-36) IC50 ~ 1.0 nM[5]IC50 ~ 0.5 nM[5]Universal Agonist
Standard NPY (13-36) > 1000 nMIC50 ~ 0.5 nMY2-Selective Agonist
[Pro30, Tyr32, Leu34] NPY (28-36) IC50 = 9 nM [3] (Ki ~ 39 nM)[1]IC50 = 174 nM [3]Y1-Selective Antagonist [4]

Data Interpretation: While native NPY binds both receptors with equal sub-nanomolar affinity[5], BVD15 demonstrates a ~19-fold preferential selectivity for Y1 over Y2 based on IC50 displacement values[3].

Pathway Modulation & Mechanism of Action

Pathway NativeNPY Native NPY (Universal Agonist) Y1R Y1 Receptor (e.g., SK-N-MC Cells) NativeNPY->Y1R Activation Y2R Y2 Receptor (e.g., SMS-KAN Cells) NativeNPY->Y2R Activation BVD15 [Pro30, Tyr32, Leu34] NPY (28-36) (BVD15) BVD15->Y1R Potent Antagonism (Competitive Blockade) BVD15->Y2R Weak Affinity (No Activation) Gi1 Gαi/o / Gq Coupling Y1R->Gi1 Gi2 Gαi/o Coupling Y2R->Gi2 Response1 ↑ Intracellular Ca2+ Tumor Proliferation Gi1->Response1 Response2 ↓ Neurotransmitter Release Angiogenesis Modulation Gi2->Response2

Fig 1: Differential Y1/Y2 receptor modulation by native NPY and the selective BVD15 antagonist.

Self-Validating Experimental Protocols

To ensure scientific integrity and eliminate false positives, the selectivity and antagonistic nature of BVD15 must be validated through orthogonal assays. The following workflows represent the gold standard for characterizing NPY analogs.

Protocol 1: Competitive Radioligand Binding Assay (Affinity Validation)

Causality & Design: To objectively measure receptor affinity without the confounding variable of endogenous ligands, researchers must utilize specialized neuroblastoma cell lines. SK-N-MC cells exclusively express the Y1 receptor, while SMS-KAN cells express the Y2 receptor[5].

  • Preparation: Culture SK-N-MC (Y1) and SMS-KAN (Y2) cells to confluence, harvest, and isolate cell membranes.

  • Incubation: Incubate the membranes with a constant concentration of a radiolabeled agonist (e.g., [3H]NPY or [125I]PYY).

  • Titration: Introduce [Pro30, Tyr32, Leu34] NPY (28-36) at increasing concentrations (10⁻¹² to 10⁻⁵ M).

  • Validation: A decrease in radioactive signal directly correlates with the peptide's ability to competitively displace the native ligand. Generating a dose-response curve will yield the IC50 of 174 nM at Y2 and a much tighter Ki of ~39 nM at Y1[1][3].

Protocol 2: Intracellular Calcium Mobilization Assay (Functional Validation)

Causality & Design: Binding affinity alone cannot differentiate between an agonist and an antagonist. Because Y1 receptors trigger intracellular calcium release[3], a functional assay is required to prove the mechanism of action.

  • Fluorophore Loading: Load human erythroleukemia cells (or SK-N-MC cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Baseline Check: Administer BVD15 alone. Self-Validation: If it is a true antagonist, there will be no fluorescent spike, confirming a lack of intrinsic agonistic activity.

  • Competitive Challenge: Pre-incubate the cells with BVD15, then challenge them with native NPY.

  • Validation: The engineered peptide will dose-dependently suppress the calcium spike normally induced by NPY, with an inhibitory IC50 of 9 nM[3]. This two-step validation definitively proves competitive antagonism.

Translational Applications in Oncology

The Y1 receptor is heavily overexpressed in several malignancies, notably breast and prostate cancers, where malignant transformation is often accompanied by a shift from Y2 dominance to Y1 dominance[4]. Because [Pro30, Tyr32, Leu34] NPY (28-36) is a highly selective Y1 antagonist[2], it serves as a critical molecular scaffold for targeted therapies.

For instance, conjugating BVD15 with a DOTA chelator allows for radiolabeling (e.g., with ⁶⁸Ga or ¹¹¹In), enabling precise PET/SPECT visualization of Y1-positive tumors[1]. Furthermore, its ability to competitively block Y1-mediated proliferative signaling makes it a valuable tool in investigating tumor biology and developing subtype-selective chemotherapies[4].

References

  • [3] Title: (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) Product Information | Source: NovoPro Bioscience Inc. | URL: [Link]

  • [4] Title: Neuropeptide Y receptors 1 and 2 as molecular targets in prostate and breast cancer therapy | Source: AIR Unimi | URL:[Link]

  • [2] Title: Potent and Selective 1,2,3-Trisubstituted Indole NPY Y-1 Antagonists | Source: ACS Publications (Journal of Medicinal Chemistry) | URL:[Link]

  • [5] Title: 99mTc-Labeled Neuropeptide Y Analogues as Potential Tumor Imaging Agents | Source: ACS Publications (Bioconjugate Chemistry) | URL: [Link]

  • [1] Title: Neuropeptide Y receptors: a promising target for cancer imaging and therapy | Source: PMC - NIH | URL:[Link]

Sources

Validation

Validation of (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) as a Selective Y1 Antagonist: A Comparative Guide

Executive Summary & Mechanistic Overview The Neuropeptide Y1 receptor (Y1R) is a G-protein coupled receptor (GPCR) that plays a critical role in regulating energy homeostasis, vasoconstriction, and cell proliferation. Cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

The Neuropeptide Y1 receptor (Y1R) is a G-protein coupled receptor (GPCR) that plays a critical role in regulating energy homeostasis, vasoconstriction, and cell proliferation. Crucially, Y1R is massively overexpressed in several human malignancies, most notably in up to 85% of breast cancers[1]. This overexpression makes Y1R a prime target for molecular imaging (PET/SPECT) and targeted radionuclide therapy.

(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) —widely referred to in the literature as BW1911U90 or BVD15 —is a truncated peptide analogue designed to selectively target the Y1R[2]. By isolating the C-terminal fragment of endogenous NPY and introducing specific amino acid substitutions (Proline at 30, Tyrosine at 32, Leucine at 34), researchers successfully disrupted the peptide's ability to trigger the Gi/o signaling cascade while maintaining high binding pocket affinity. This transforms the molecule from a pan-receptor agonist into a highly potent, selective Y1 antagonist[3].

G cluster_0 NPY Endogenous NPY (Agonist) Y1R Y1 Receptor (GPCR) NPY->Y1R Activates Antagonist BVD15 (Antagonist) Antagonist->Y1R Blocks Gi Gi/o Protein Y1R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Reduces

Mechanism of Y1R signaling and competitive blockade by (Pro30,Tyr32,Leu34)-NPY(28-36).

Comparative Performance Analysis

When designing assays or clinical imaging probes, researchers must choose between endogenous agonists, non-peptide small molecule antagonists, and truncated peptide antagonists. Below is an objective comparison of BVD15 against standard alternatives.

Table 1: Pharmacological Profile Comparison
LigandMolecular TypeY1 Affinity ( Ki​ )Functional RolePrimary AdvantagePrimary Limitation
BVD15 (BW1911U90) Truncated Peptide (9 aa)~39 nM[4]Y1 Antagonist / Y4 Agonist[5]Highly modifiable for DOTA/PET conjugation[6].Lower absolute affinity than small molecules.
BIBP3226 Non-peptide (Argininamide)~0.47 nM[7]Selective Y1 AntagonistSub-nanomolar affinity; classic in vitro tool[7].Non-competitive binding in broken cells[8]; poor for PET.
Full-length NPY Endogenous Peptide (36 aa)< 1 nMPan-Receptor AgonistNatural physiological ligand.Rapid degradation; causes receptor downregulation.
Causality in Ligand Selection: Why BVD15?

While BIBP3226 boasts a superior binding affinity ( Ki​ = 0.47 nM)[7], it is a small molecule that is notoriously difficult to conjugate with bulky macrocyclic chelators (like DOTA) without destroying its receptor affinity. Furthermore, BIBP3226 has been shown to exhibit complex, non-competitive binding artifacts in broken cell preparations, which can confound in vitro assay interpretation[8].

BVD15 , conversely, is a peptide. This allows for straightforward solid-phase synthesis modifications. For example, substituting Leu4 with Lys4 provides a primary amine for DOTA conjugation without disrupting the critical C-terminal binding motif[6].

Why use an antagonist instead of an agonist for imaging? Historically, agonists were preferred because they internalize into the cell, trapping the radiotracer. However, a paradigm shift in radiopharmacy has shown that antagonists (like BVD15) bind to both the active and inactive states of the receptor. This effectively increases the total number of available binding sites on the tumor surface, yielding vastly superior target-to-background ratios in vivo[9].

Experimental Validation Protocols

To ensure scientific integrity, the validation of BVD15 as a Y1 antagonist requires a self-validating system of three distinct protocols: binding confirmation, functional antagonism, and in vivo targeting.

Workflow Step1 1. Binding Assay Competitive displacement of [125I]-PYY Step2 2. Functional Assay cAMP accumulation (Forskolin-stimulated) Step1->Step2 Step3 3. Modification DOTA conjugation via Lys4 substitution Step2->Step3 Step4 4. In Vivo Validation PET/CT Imaging of Y1R+ Tumors Step3->Step4

Step-by-step experimental workflow for validating Y1 receptor antagonists.

Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of BVD15 to the Y1R.

  • Step 1: Membrane Preparation. Harvest HEK293T cells stably transfected with human Y1R (HEK293T::hY1R)[6]. Homogenize in Tris-HCl buffer and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Step 2: Incubation. In a 96-well plate, combine 50 µg of membrane protein, a constant concentration (e.g., 50 pM) of [125I]-Peptide YY ([125I]-PYY), and varying concentrations of BVD15 ( 10−11 to 10−5 M).

  • Step 3: Filtration & Washing. After 2 hours at room temperature, rapidly filter the mixture through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer.

  • Step 4: Quantification. Measure filter radioactivity using a gamma counter. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

  • Causality & Rationale: Why use[125I]-PYY instead of [3H]-NPY? Iodine-125 provides a significantly higher specific activity than Tritium, which is critical for detecting low-abundance receptor populations and yielding a robust signal-to-noise ratio. Polyethylenimine pre-soaking prevents non-specific binding of the highly basic peptide to the glass fibers.

Protocol 2: Functional cAMP Accumulation Assay

Objective: Prove that BVD15 lacks intrinsic agonist activity and successfully blocks NPY-mediated signaling.

  • Step 1: Cell Seeding. Seed SK-N-MC cells (endogenously expressing Y1R)[7] in 384-well plates.

  • Step 2: Forskolin Stimulation. Treat all wells with 10 µM Forskolin for 15 minutes.

  • Step 3: Ligand Treatment (The Self-Validating Matrix):

    • Control: Buffer only (Establishes Max cAMP baseline).

    • Agonist: 10 nM NPY (Expected to drop cAMP levels).

    • Antagonist Alone: 1 µM BVD15 (Should equal Control, proving no intrinsic agonism).

    • Competition: 10 nM NPY + 1 µM BVD15 (Should rescue cAMP back to Control levels).

  • Step 4: Detection. Lyse cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

  • Causality & Rationale: Why stimulate with Forskolin? The Y1R is a Gi/o-coupled receptor. In its basal state, cellular cAMP levels are already near zero. To observe the inhibitory effect of NPY (and the subsequent rescue by the antagonist), we must first artificially elevate the cAMP baseline using Forskolin, a direct adenylyl cyclase activator.

Protocol 3: In Vivo PET Imaging Validation

Objective: Confirm that modified BVD15 can target Y1R-expressing tumors in vivo.

  • Step 1: Radiolabeling. Synthesize[Lys(DOTA)4]BVD15 and radiolabel with Gallium-68 ( 68Ga ) in sodium acetate buffer (pH 4.5) at 95°C for 10 minutes[4][6].

  • Step 2: Administration. Inject ~5 MBq of the radiotracer via the tail vein into immunodeficient mice bearing subcutaneous HEK293T::hY1R tumor xenografts.

  • Step 3: Specificity Control. In a separate cohort, co-inject the radiotracer with a 100-fold molar excess of unlabeled peptide (blocking dose)[6].

  • Step 4: Imaging. Perform static PET/CT scans at 1 hour post-injection.

  • Causality & Rationale: Why include a blocking dose? High tumor uptake alone does not prove receptor targeting (it could be due to the Enhanced Permeability and Retention (EPR) effect). A successful blocking dose demonstrates that the uptake is competitively saturable, definitively proving receptor-mediated specificity[6].

References

  • Highly Selective and Potent Neuropeptide Y (NPY) Y1 Receptor Antagonists Based on[Pro30, Tyr32, Leu34]NPY(28-36)-NH2 (BW1911U90) . Journal of Medicinal Chemistry. 2

  • Molecular Imaging Probes Derived from Natural Peptides . RSC Publishing. 9

  • [Lys(DOTA)4]BVD15, a novel and potent neuropeptide Y analog designed for Y1 receptor-targeted breast tumor imaging . PubMed. 4

  • Targeting the Neuropeptide Y1 Receptor for Cancer Imaging by Positron Emission Tomography Using Novel Truncated Peptides . Molecular Pharmaceutics (ACS). 6

  • High Affinity Agonists of the Neuropeptide Y (NPY) Y4 Receptor Derived from the C-Terminal Pentapeptide of Human Pancreatic Polypeptide (hPP) . Journal of Medicinal Chemistry (ACS). 5

  • Design, Synthesis, In Vitro, and Initial In Vivo Evaluation of Heterobivalent Peptidic Ligands Targeting Both NPY(Y1)- and GRP-Receptors . MDPI Pharmaceuticals. 1

  • Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 . PubMed. 7

  • Non-competitive Binding of the Nonpeptide Antagonist BIBP3226 to Rat Forebrain Neuropeptide Y1 Receptors . PubMed. 8

Sources

Comparative

Differences between BW1911U90 and[Pro30, Tyr32, Leu34] NPY (28-36) analogs

An in-depth technical comparison between the foundational neuropeptide Y (NPY) analog BW1911U90 and its advanced structural derivatives provides critical insights into modern GPCR pharmacology. The evolution of these pep...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison between the foundational neuropeptide Y (NPY) analog BW1911U90 and its advanced structural derivatives provides critical insights into modern GPCR pharmacology. The evolution of these peptides illustrates how structural modifications—such as dimerization and chelator conjugation—can overcome the pharmacokinetic limitations of native peptides, transforming them into potent therapeutic and diagnostic tools.

Structural Evolution: From BW1911U90 to Advanced Analogs

Neuropeptide Y (NPY) is a 36-amino acid peptide that regulates crucial physiological processes, including energy homeostasis, vasoconstriction, and tumor proliferation, primarily through the Y1, Y2, Y4, and Y5 G-protein coupled receptors (GPCRs). The Y1 receptor (Y1R) is particularly notable for its overexpression in breast cancers and its role in obesity [1].

The development of BW1911U90 (also known as BVD15), a truncated C-terminal nonapeptide with the sequence [Pro30, Tyr32, Leu34]NPY(28-36)-NH2, was a watershed moment in NPY pharmacology. It demonstrated a 10-fold increase in Y1R affinity compared to previous truncations and acted as a moderate Y1R antagonist. However, it also exhibited equipotent Y4R agonism, limiting its subtype selectivity [1].

To overcome the moderate affinity ( Ki​≈39−83 nM) and rapid proteolytic degradation of BW1911U90, researchers engineered several advanced analogs:

  • Cyclic Homodimers (GR231118 / 1229U91): By substituting specific residues to include Glu2 and Dap4, researchers created a lactam bridge linking two BW1911U90 monomers. Causality of Design: The bivalent nature of the homodimer drastically reduces the entropic penalty upon receptor binding. This structural rigidity locks the peptide in a bioactive conformation, shifting the Ki​ from the nanomolar to the sub-nanomolar range, while significantly extending its in vivo half-life [2].

  • Cyclic Heterodimers: While GR231118 is a highly potent Y1R antagonist, it retains Y4R agonism. Recent advancements have stripped one pharmacophoric arm from the dimer framework. Causality of Design: The removal of the C-terminal residues on one arm eliminates the structural motif required for Y4R activation, yielding analogs (e.g., Heterodimer 11d) that are highly selective Y1R antagonists [3].

  • Radiometal Chelates (CCZ01035): For positron emission tomography (PET) imaging, the sequence was modified by substituting Leu4 with Lys4 to provide an attachment point for a DOTA chelator. Causality of Design: Conjugating DOTA via a piperidine (Pip) or aminohexanoic acid (Ahx) linker allows for stable 68 Ga labeling without sterically hindering the C-terminal receptor-binding motif [4].

Quantitative Performance Comparison

The following table synthesizes the binding affinities and primary applications of BW1911U90 against its advanced analogs.

Compound / AnalogStructural ModificationY1 Affinity ( Ki​ , nM)Y4 Affinity ( Ki​ , nM)Primary Application
BW1911U90 (BVD15) Linear Monomer39.0 - 83.07.7 - 8.3Baseline Pharmacological Tool
GR231118 (1229U91) Cyclic Homodimer0.1 - 10.20.2 - 9.6High-Affinity Y1 Antagonist / Y4 Agonist
Heterodimer 11d Cyclic Heterodimer~1.5> 1000Y1-Selective Antagonist
CCZ01035 DOTA-Conjugated Monomer23.4> 1000PET Imaging (Breast Cancer)

Mechanistic Pathways of Ligand Intervention

The pharmacological distinction between these analogs lies in how they interact with the downstream Gi/o protein signaling cascade.

G NPY Endogenous NPY Y1R Y1 Receptor (GPCR) NPY->Y1R Y4R Y4 Receptor (GPCR) NPY->Y4R BW BW1911U90 (Monomer) Moderate Affinity BW->Y1R Antagonizes BW->Y4R Activates GR GR231118 (Dimer) High Affinity GR->Y1R Insurmountable Block GR->Y4R Activates Gi Gi/o Protein Activation Y1R->Gi Y4R->Gi cAMP Inhibition of cAMP Gi->cAMP Ca2 Intracellular Ca2+ Release Gi->Ca2

NPY Y1/Y4 receptor signaling pathways and intervention by BW1911U90 and its dimeric analogs.

Self-Validating Experimental Protocols

To accurately benchmark the differences between BW1911U90 and its analogs, the following self-validating protocols must be employed.

Protocol A: Competitive Radioligand Binding Assay (Y1R Affinity)

Objective: Determine the inhibition constant ( Ki​ ) of the analogs at the Y1R. Causality & Design: We utilize [125I] -PYY as the radioligand because it possesses a naturally high affinity for Y1R. To prevent cross-reactivity with Y2/Y5 receptors, the assay utilizes CHO cells stably transfected exclusively with human Y1R (CHO-hY1R). Self-Validation Mechanism: The assay plate must include BIBP3226 (a well-characterized non-peptide Y1 antagonist) as a positive control. If BIBP3226 fails to yield a Ki​ between 1–5 nM, the receptor conformation is compromised, and the plate must be discarded.

  • Preparation: Seed CHO-hY1R cells in 96-well plates and culture until 80% confluent. Wash with binding buffer (HEPES, pH 7.4, 0.1% BSA, 0.5 mM PMSF).

  • Incubation: Add 50 pM [125I] -PYY to all wells. Concurrently, add serial dilutions ( 10−12 to 10−5 M) of BW1911U90, GR231118, and the BIBP3226 control.

  • Equilibration: Incubate at 22°C for 120 minutes. Causality: Room temperature incubation prevents the rapid receptor internalization that occurs at 37°C, ensuring we are measuring surface binding affinity.

  • Separation: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Quantification: Measure retained radioactivity using a gamma counter. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Step1 Culture CHO-hY1R Cells (Ensure Y1 Specificity) Step2 Incubate with [125I]-PYY + Unlabeled Analogs Step1->Step2 Step3 Vacuum Filtration (Isolate Bound Ligands) Step2->Step3 Step4 Gamma Counting (Quantify Radioactivity) Step3->Step4 Step5 Cheng-Prusoff Analysis (Calculate Ki) Step4->Step5

Step-by-step workflow for the competitive radioligand binding assay.

Protocol B: Functional cAMP Inhibition Assay (Agonist vs. Antagonist Discrimination)

Objective: Differentiate the Y1 antagonist properties from the Y4 agonist properties of the analogs. Causality & Design: Because Y receptors couple to Gi proteins, their activation inhibits adenylate cyclase, lowering cAMP levels. We use Forskolin to artificially stimulate maximum cAMP production. An agonist (at Y4R) will suppress this Forskolin-induced cAMP spike, whereas an antagonist (at Y1R) will block endogenous NPY from suppressing it. Self-Validation Mechanism: The assay must demonstrate a minimum 3-fold dynamic range between the "Forskolin-only" (maximum cAMP) and "Forskolin + 100 nM NPY" (minimum cAMP) wells. A dynamic range below this threshold indicates poor cell health or degraded Forskolin.

  • Stimulation: Pre-incubate CHO-hY1R or CHO-hY4R cells with 0.5 mM IBMX for 30 minutes to inhibit phosphodiesterase (preventing cAMP degradation).

  • Treatment: Add 10 µM Forskolin to stimulate cAMP.

    • For Y1 Antagonism: Co-incubate with 10 nM NPY and varying concentrations of the analog.

    • For Y4 Agonism: Co-incubate with varying concentrations of the analog alone (no NPY).

  • Lysis & Detection: Lyse cells after 15 minutes and quantify intracellular cAMP using a homogeneous time-resolved fluorescence (HTRF) cAMP assay kit.

References

  • Balasubramaniam, A., Dhawan, V. C., Mullins, D. E., Chance, W. T., Sheriff, S., Guzzi, M., Prabhakaran, M., & Parker, E. M. (2001). Highly Selective and Potent Neuropeptide Y (NPY) Y1 Receptor Antagonists Based on[Pro30, Tyr32, Leu34]NPY(28-36)-NH2 (BW1911U90). Journal of Medicinal Chemistry, 44(10), 1479-1482.[Link]

  • Parker, E. M., Babij, C. K., Balasubramaniam, A., Burrier, R. E., Guzzi, M., Hamud, F., ... & Salisbury, B. G. (1998). GR231118 (1229U91) and other analogues of the C-terminus of neuropeptide Y are potent neuropeptide Y Y1 receptor antagonists and neuropeptide Y Y4 receptor agonists. European Journal of Pharmacology, 349(1), 97-105.[Link]

  • Thompson, P., et al. (2020). Heterodimeric Analogues of the Potent Y1R Antagonist 1229U91, Lacking One of the Pharmacophoric C-Terminal Structures, Retain Potent Y1R Affinity and Show Improved Selectivity over Y4R. Journal of Medicinal Chemistry, 63(10), 5242-5256.[Link]

  • Guerin, B., et al. (2016). Targeting the Neuropeptide Y1 Receptor for Cancer Imaging by Positron Emission Tomography Using Novel Truncated Peptides. Molecular Pharmaceutics, 13(11), 3700-3710.[Link]

Validation

Comparative Binding Affinity and Functional Profiling of (Pro30,Tyr32,Leu34)-NPY (28-36) and BIBP3226

Executive Summary The Neuropeptide Y (NPY) receptor family—comprising Gi/o-coupled GPCRs (Y1, Y2, Y4, Y5, and Y6)—mediates critical physiological processes ranging from vasoconstriction and energy homeostasis to tumor pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Neuropeptide Y (NPY) receptor family—comprising Gi/o-coupled GPCRs (Y1, Y2, Y4, Y5, and Y6)—mediates critical physiological processes ranging from vasoconstriction and energy homeostasis to tumor proliferation. Deconvoluting the specific roles of these receptor subtypes requires highly selective pharmacological tools. This guide provides an in-depth comparative analysis of two cornerstone NPY receptor ligands: BIBP3226 (a highly selective non-peptide Y1 antagonist) and (Pro30,Tyr32,Leu34)-NPY (28-36) (a truncated peptide analogue, also known as BVD15 or BW1911U90, exhibiting Y1 antagonism and Y4 agonism).

Designed for drug development professionals and application scientists, this guide synthesizes binding affinity data, elucidates the structural causality behind their pharmacological profiles, and provides self-validating experimental protocols for their characterization.

Molecular Profiles & Structural Causality

Understanding the divergent binding profiles of these two ligands requires an analysis of their structural interaction with the NPY receptor binding pockets.

BIBP3226: The Non-Peptide Y1-Selective Antagonist

BIBP3226 is an argininamide derivative rationally designed to mimic the C-terminal di-arginine/tyrosine motif of endogenous NPY[1].

  • Causality of Antagonism: Mutagenesis studies confirm that BIBP3226 shares an overlapping binding site with NPY at the human Y1 receptor, interacting heavily with residues W163, F173, and D287[1]. However, because it lacks the extended peptide backbone of native NPY, it occupies the binding pocket without inducing the conformational shift required for G-protein coupling.

  • Causality of Selectivity: This absence of a peptide backbone also prevents BIBP3226 from engaging the Y4 and Y2 receptors, granting it extreme selectivity for the Y1 subtype[2].

(Pro30,Tyr32,Leu34)-NPY (28-36) [BVD15]: The Dual-Function Peptide

BVD15 is a truncated C-terminal nonapeptide analogue of NPY[3].

  • Causality of Dual Functionality: The C-terminal sequence of NPY is structurally sufficient to fully activate the Y4 receptor; thus, BVD15 acts as a potent Y4 agonist[3]. Conversely, activation of the Y1 receptor strictly requires the N-terminal segment of NPY. Because BVD15 is truncated and lacks this N-terminal domain, it competitively binds the Y1 receptor but fails to activate it, functioning as a Y1 antagonist[3].

Comparative Binding Affinity Data

The quantitative binding affinities ( Ki​ ) dictate the experimental utility of these ligands. The table below summarizes their performance across the primary NPY receptor subtypes.

LigandNPY Y1 ( Ki​ )NPY Y2 ( Ki​ )NPY Y4 ( Ki​ )NPY Y5 ( Ki​ )Functional Profile
BIBP3226 1.1 – 5.0 nM> 1000 nM> 1000 nM> 1000 nMPure, selective Y1 Antagonist
BVD15 / BW1911U90 5.0 – 39.0 nM> 1000 nM~ 5.0 – 8.0 nM> 1000 nMY1 Antagonist / Y4 Agonist

Data synthesized from competitive radioligand binding assays utilizing [125I] -PYY or [125I] -NPY in transfected HEK293T or SK-N-MC cell lines[2][3][4]. Variations in Ki​ reflect differences in specific assay conditions and radioligand selection.

Mechanistic Pathways & Receptor Modulation

The following diagram illustrates the divergent pharmacological modulation of the Y1 and Y4 receptors by BIBP3226 and BVD15.

ReceptorSignaling NPY Endogenous NPY Y1R NPY Y1 Receptor (Gi/o-Coupled) NPY->Y1R Agonist Y4R NPY Y4 Receptor (Gi/o-Coupled) NPY->Y4R Agonist BIBP BIBP3226 (Non-Peptide) BIBP->Y1R Antagonist (Blockade) BVD15 BVD15 / BW1911U90 (Truncated Peptide) BVD15->Y1R Antagonist (Blockade) BVD15->Y4R Agonist (Activation) cAMP Inhibition of cAMP Production Y1R->cAMP Gi signaling Y4R->cAMP Gi signaling

Fig 1. Differential modulation of NPY Y1 and Y4 receptors by BIBP3226 and BVD15.

Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems for characterizing NPY receptor ligands.

Protocol A: Competitive Radioligand Binding Assay

This assay determines the Ki​ of the ligands by measuring their ability to displace a radioactive tracer.

Causality of Design: [125I] -PYY is utilized as the tracer because it binds with high affinity to all Y-receptor subtypes. By using cell lines transfected with a single receptor subtype (e.g., HEK293T::hY1R), the assay isolates subtype-specific affinity[5].

  • Membrane Preparation: Harvest HEK293T cells stably expressing the human Y1 receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 48,000 × g for 30 minutes to isolate the membrane fraction.

  • Co-Incubation: In a 96-well plate, combine 50 µg of membrane protein, 25 pM [125I] -PYY, and varying concentrations of the competitor ligand (BIBP3226 or BVD15, 10−12 to 10−5 M).

  • Self-Validation (Internal Control): Dedicate control wells to measure Non-Specific Binding (NSB) by adding a saturating concentration (1 µM) of unlabeled NPY. Specific binding is calculated as Total Binding - NSB. This ensures the signal is exclusively receptor-mediated.

  • Equilibrium: Incubate the plates at room temperature for 120 minutes to achieve steady-state equilibrium.

  • Separation & Detection: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific adherence). Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a gamma counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

AssayWorkflow Step1 1. Membrane Preparation (HEK293T::hY1R) Step2 2. Co-incubation [125I]-Ligand + Competitor Step1->Step2 Step3 3. Rapid Filtration (GF/C Filters) Step2->Step3 Step4 4. Gamma Counting & IC50/Ki Analysis Step3->Step4

Fig 2. Workflow for competitive radioligand binding assay to determine Ki values.

Protocol B: Functional cAMP Inhibition Assay

Because Y1 and Y4 are Gi/o​ -coupled, receptor activation inhibits adenylyl cyclase, reducing cAMP levels. This assay differentiates the antagonist nature of BIBP3226 from the agonist nature of BVD15 at the Y4 receptor[3].

  • Stimulation: Treat target cells with 10 µM Forskolin to artificially stimulate adenylyl cyclase and elevate baseline cAMP.

  • Ligand Addition:

    • To test for agonism (e.g., BVD15 at Y4), add the ligand alone. A dose-dependent decrease in cAMP confirms agonism.

    • To test for antagonism (e.g., BIBP3226 at Y1), co-incubate the ligand with a known EC80​ concentration of endogenous NPY. A dose-dependent restoration of cAMP levels confirms competitive antagonism.

  • Detection: Lyse the cells and quantify intracellular cAMP using a competitive TR-FRET or ELISA-based immunoassay.

Translational Applications in Drug Development

The distinct structural properties of these two ligands dictate their utility in translational research:

  • Pharmacological Mapping (BIBP3226): Due to its high selectivity and lack of peptide degradation liabilities, BIBP3226 is the gold standard for mapping Y1-mediated physiological responses in vivo, such as anxiogenic-like effects and vasoconstriction[2].

  • Oncology & Molecular Imaging (BVD15): The Y1 receptor is overexpressed in approximately 85% of primary breast carcinomas, making it a prime target for tumor imaging[5]. Because BVD15 is a peptide, it serves as an excellent synthetic scaffold. Researchers frequently substitute residues (e.g., Leu4 to Lys4) to conjugate DOTA chelators via click chemistry. This allows for radiolabeling with positron emitters like 68Ga , yielding highly potent PET imaging agents such as [Lys(DOTA)4]BVD15 for precision oncology[4][5].

References

  • Neuropeptide Y and the nonpeptide antagonist BIBP 3226 share an overlapping binding site at the human Y1 receptor. PubMed (NIH). Available at:[Link]

  • GR231118 (1229U91) and other analogues of the C-terminus of neuropeptide Y are potent neuropeptide Y Y1 receptor antagonists and neuropeptide Y Y4 receptor agonists. PubMed (NIH). Available at: [Link]

  • Targeting the Neuropeptide Y1 Receptor for Cancer Imaging by Positron Emission Tomography Using Novel Truncated Peptides. ACS Molecular Pharmaceutics. Available at:[Link]

  • [Lys(DOTA)4]BVD15, a novel and potent neuropeptide Y analog designed for Y1 receptor-targeted breast tumor imaging. PubMed (NIH). Available at:[Link]

Sources

Comparative

Validating NPY Receptor Knockdown: A Comparative Guide Using (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)

As a Senior Application Scientist, one of the most persistent challenges I encounter in neuropeptide research is the functional validation of G protein-coupled receptor (GPCR) knockdowns in multiplexed environments. Neur...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in neuropeptide research is the functional validation of G protein-coupled receptor (GPCR) knockdowns in multiplexed environments. Neuropeptide Y (NPY) signaling is notoriously redundant; most cell lines express a mixture of Y1, Y2, Y4, and Y5 receptor subtypes. When you knock down a single subtype using siRNA or CRISPR, applying full-length endogenous NPY will often still trigger a robust downstream signal via the remaining compensatory receptors.

To prove that your knockdown was successful at the functional protein level, you must isolate the target receptor's activity. This is where highly specific pharmacological tools like (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) —also known in the literature as BVD15 or BW1911U90—become indispensable.

This guide provides an objective comparison of this modified peptide against standard alternatives and outlines self-validating experimental workflows to confirm NPY receptor knockdown.

The Mechanistic Challenge: GPCR Redundancy

NPY receptors are primarily Gαi/o-coupled GPCRs that inhibit adenylate cyclase (reducing cAMP) and modulate intracellular calcium ( Ca2+ ) flux. Because full-length NPY binds all Y-receptor subtypes with high affinity, it is a poor tool for validating the knockdown of a single subtype.

To solve this, researchers utilize (Pro30,Tyr32,Leu34)-NPY (28-36) .

  • The Causality of Truncation: The N-terminal loop of NPY (residues 1-19) is required for Y1 receptor activation. Truncating the peptide to residues 28-36 abolishes its ability to activate Y1.

  • The Causality of Substitution: By substituting Proline at position 30, Tyrosine at 32, and Leucine at 34, the peptide's conformation is reconfigured. It binds to the Y1 orthosteric site with high affinity without triggering G-protein coupling, rendering it a potent Y1 competitive antagonist ( [1]).

  • Dual Action: Because the Y2 and Y4 receptors primarily recognize the C-terminal hairpin loop, this truncated analog retains agonist activity at Y2 and Y4 receptors ([3]).

Pathway NPY Endogenous NPY (Pan-Agonist) Y1R Y1 Receptor NPY->Y1R Activates Y2R Y2 / Y4 Receptors NPY->Y2R Activates Peptide [Pro30,Tyr32,Leu34]-NPY(28-36) (BVD15 / BW1911U90) Peptide->Y1R Antagonizes (IC50 = 9 nM) Peptide->Y2R Agonizes (IC50 = 0.174 µM) Ca Intracellular Ca2+ Flux (Blocked) Y1R->Ca Gq/Gi Signaling cAMP cAMP Inhibition (Activated) Y2R->cAMP Gi Signaling

Caption: Receptor subtype selectivity and downstream signaling pathways of [Pro30,Tyr32,Leu34]-NPY(28-36).

Pharmacological Profiling & Alternatives Comparison

When designing a knockdown validation assay, ligand selection dictates the clarity of your data. Below is a comparative summary of standard NPY pharmacological tools. Quantitative data for (Pro30,Tyr32,Leu34)-NPY(28-36) is sourced from established displacement and fluorometric assays ( [2]).

Table 1: Pharmacological Tools for NPY Receptor Functional Assays
LigandY1 ActivityY2/Y4 ActivityPrimary Assay Utility in KD Validation
Full-Length NPY Pan-AgonistPan-AgonistGeneral pathway activation; poor for subtype-specific KD validation due to redundancy.
(Pro30,Tyr32,Leu34)-NPY(28-36) Antagonist ( IC50​ : 9 nM)Agonist ( IC50​ : 174 nM)Optimal. Isolates Y2/Y4 signals; verifies Y1 functional loss by measuring antagonist failure.
[Leu31,Pro34]-NPY AgonistInactiveValidating Y1/Y4/Y5 knockdown (but fails to isolate Y1 from Y5).
BIIE0246 InactiveAntagonistValidating Y2 functional loss (requires a separate agonist to stimulate the baseline).

Self-Validating Experimental Workflows

A scientifically rigorous validation protocol must be a self-validating system. It requires a non-targeting scramble control, a wild-type baseline, and ideally, a rescue condition. Depending on which receptor you are knocking down, (Pro30,Tyr32,Leu34)-NPY(28-36) is utilized in two distinct modes.

ValidationLogic Start Cell expressing Y1 & Y2 KD siRNA / CRISPR Knockdown Start->KD Y1_KD Y1R Knockdown KD->Y1_KD Y2_KD Y2R Knockdown KD->Y2_KD Assay1 Apply NPY + BVD15 (Antagonist) Y1_KD->Assay1 Assay2 Apply BVD15 (Agonist) + Forskolin Y2_KD->Assay2 Res1 No change in residual Ca2+ (Confirms Y1 loss) Assay1->Res1 Res2 No cAMP inhibition (Confirms Y2 loss) Assay2->Res2

Caption: Logical decision tree for validating Y1 and Y2 receptor knockdowns using BVD15.

Protocol A: Validating Y1R Knockdown (Antagonist Mode)

Mechanism: In cells expressing multiple NPY receptors, full-length NPY will still induce a Ca2+ flux even if Y1R is knocked down (via Y5 or Y2). To prove Y1R is gone, we apply the specific Y1 antagonist (Pro30,Tyr32,Leu34)-NPY(28-36). If the antagonist fails to reduce the remaining NPY-induced signal, it proves the Y1 receptor has been successfully eliminated.

  • Cell Preparation: Seed human erythroleukemia (HEL) cells or target cancer lines (e.g., cholangiocarcinoma cells, where NPY modulates growth ( [4])) at 2×104 cells/well in a 96-well black, clear-bottom plate.

  • Transfection: Transfect with Y1R-targeted siRNA or a scramble control using Lipofectamine RNAiMAX. Incubate for 48-72 hours.

  • Dye Loading: Wash cells with HBSS (containing 20 mM HEPES) and load with 2 µM Fluo-4 AM calcium indicator for 45 minutes at 37°C.

  • Antagonist Pre-incubation: Inject 100 nM of (Pro30,Tyr32,Leu34)-NPY(28-36) into the wells. Incubate for 15 minutes to allow orthosteric site binding.

  • Agonist Stimulation & Readout: Inject 10 nM of full-length NPY. Immediately record kinetic fluorescence (Ex 494 nm / Em 516 nm) using a FLIPR or automated microplate reader.

  • Interpretation: In scramble cells, the peptide will block the Ca2+ spike. In successful Y1R knockdown cells, the peptide will have no effect on the residual Ca2+ flux, confirming the functional absence of Y1R.

Protocol B: Validating Y2R Knockdown (Agonist Mode)

Mechanism: Because the peptide acts as a specific Y2/Y4 agonist, it can be used directly to stimulate Y2R-mediated Gi signaling (cAMP inhibition) without activating Y1R.

  • Cell Preparation: Seed Y2R-expressing cells (e.g., SK-N-BE2 neuroblastoma cells) and perform siRNA knockdown as described above.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX for 30 minutes to prevent cAMP degradation.

  • Stimulation: Co-treat the cells with 10 µM Forskolin (to stimulate baseline adenylate cyclase activity) and 1 µM (Pro30,Tyr32,Leu34)-NPY(28-36).

  • Readout: Lyse the cells and measure cAMP accumulation using a TR-FRET based cAMP assay (measuring the 665 nm / 615 nm emission ratio).

  • Interpretation: In scramble cells, the peptide will activate Y2R, inhibiting Forskolin-induced cAMP production. In successful Y2R knockdown cells, this inhibition will be lost, resulting in high cAMP levels.

Data Interpretation & Troubleshooting

  • Residual Signal in Y2 Knockdowns: If you observe partial cAMP inhibition in your Y2R knockdown cells when using the peptide, check your cell line for Y4 receptor expression. (Pro30,Tyr32,Leu34)-NPY(28-36) also has affinity for Y4. If Y4 is present, you must co-administer a Y4-specific antagonist (e.g., UR-PI37) to isolate the Y2 functional loss.

  • Peptide Handling: (Pro30,Tyr32,Leu34)-NPY(28-36) has a molecular weight of 1206.46 g/mol and is typically supplied as a lyophilized trifluoroacetic acid (TFA) salt. Ensure you reconstitute in sterile, ultra-pure water or a weak acetic acid solution before diluting into your assay buffer, as improper pH can induce peptide aggregation and artificially lower your effective concentration.

References

  • Balasubramaniam, A., Dhawan, V. C., Mullins, D. E., Chance, W. T., Sheriff, S., Guzzi, M., Prabhakaran, M., & Parker, E. M. (2001). "Highly Selective and Potent Neuropeptide Y (NPY) Y1 Receptor Antagonists Based on[Pro30, Tyr32, Leu34]NPY(28-36)-NH2 (BW1911U90)". Journal of Medicinal Chemistry, 44(10), 1479–1482. URL:[Link]

  • NovoPro Bioscience Inc. "(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) Product Information". NovoProLabs. URL:[Link]

  • Guerin Group / RSC Publishing (2016). "Molecular Imaging Probes Derived from Natural Peptides". MedChemComm. URL:[Link]

  • Alpini, G., Invernizzi, P., Gaudio, E., Venter, J., Kopriva, S., Bernuzzi, F., Onori, P., Franchitto, A., Coufal, M., Frampton, G., Alvaro, D., Lee, S. P., Marzioni, M., & DeMorrow, S. (2014). "Neuropeptide Y inhibits cholangiocarcinoma cell growth and invasion". American Journal of Physiology-Gastrointestinal and Liver Physiology, 306(1). URL:[Link]

Validation

Efficacy and Selectivity of [Pro30, Tyr32, Leu34] NPY (28-36) vs. Classical Truncated NPY Fragments: A Comparative Guide for Drug Development

As a Senior Application Scientist specializing in peptide pharmacology, I frequently encounter the challenge of isolating receptor-specific pathways within the highly promiscuous Neuropeptide Y (NPY) system. Intact NPY b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in peptide pharmacology, I frequently encounter the challenge of isolating receptor-specific pathways within the highly promiscuous Neuropeptide Y (NPY) system. Intact NPY binds with high affinity to multiple G protein-coupled receptors (Y1, Y2, Y4, Y5), which complicates targeted drug development. Truncated NPY fragments are indispensable tools for dissecting these pathways.

This guide provides an objective, data-driven comparison of the synthetic analogue [Pro30, Tyr32, Leu34] NPY (28-36) —often referred to in literature as BVD-15—against classical truncated fragments like NPY (13-36) and neprilysin (NEP)-derived C-terminal fragments.

Pharmacological Divergence: Quantitative Efficacy Comparison

The intact NPY molecule exists in a characteristic U-shape, stabilized by interactions between its N- and C-termini. Studies on 1 demonstrate that this U-shape primarily assists in stability, while actual receptor binding is mediated by sequences closer to the termini[1]. By modifying these terminal sequences, we can engineer highly selective pharmacological profiles.

Peptide FragmentPrimary Receptor AffinityPharmacological ActionQuantitative Efficacy / IC50Key Application
[Pro30, Tyr32, Leu34] NPY (28-36) Y1, Y2, Y4Y1 Antagonist / Y2 AgonistY1 IC50 = 9 nM (Ca2+ inhibition); Y2 IC50 = 0.174 µM (Binding)Scaffold for highly selective Y1 antagonists; Tumor imaging
NPY (13-36) Y2Selective Y2 AgonistConcentration-dependent inhibition ( 10−9 to 10−6 M)Studying presynaptic inhibition and axonal transport
NPY (21-36) / (31-36) Unknown (CTFs)NeuroprotectiveSignificant reduction in Aβ neurotoxicityAlzheimer's disease models
N-terminally Truncated NPY Non-receptor mediatedAntimicrobial / FungicidalMIC ≈ 1 µM (10-fold more potent than intact NPY)Antimicrobial peptide development
Mechanistic Pathways and Receptor Selectivity

[Pro30, Tyr32, Leu34] NPY (28-36) is a highly modified C-terminal fragment. The specific amino acid substitutions fundamentally alter its pharmacological profile. It acts as a potent antagonist at the Y1 receptor while retaining agonistic activity at Y2 and Y4 receptors[2]. In functional in vitro assays, it3 in human erythroleukemia cells (Y1) with an IC50 of 9 nM, and displaced [3H]NPY bound to rat brain membranes (Y2) with an IC50 of 0.174 µM[3]. Because of this unique profile, it has served as a critical scaffold for the 4[4].

In contrast, NPY (13-36) is a classical cleavage product that acts as a selective Y2 receptor agonist. It is extensively used to study presynaptic inhibition, such as the5 in dorsal root ganglion cells[5].

Other notable fragments include NPY (21-36) and NPY (31-36) , which are generated in vivo by neprilysin (NEP) cleavage. These amidated C-terminal fragments exert profound 6 in Alzheimer's disease models, proving that NEP processing generates bioactive metabolites rather than merely clearing peptides[6]. Interestingly, extreme N-terminal truncation of NPY also yields fragments with potent 7, achieving minimum inhibitory concentrations (MICs) of ~1 µM[7].

NPY_Signaling BVD15 [Pro30, Tyr32, Leu34] NPY (28-36) Y1R Y1 Receptor BVD15->Y1R Antagonist Y2R Y2 Receptor BVD15->Y2R Agonist NPY1336 NPY (13-36) NPY1336->Y2R Agonist Gi Gi/o Protein Y1R->Gi Y2R->Gi AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC-beta Gi->PLC Activates cAMP Decreased cAMP AC->cAMP Ca2 Ca2+ Mobilization PLC->Ca2

NPY Fragment Receptor Selectivity and Downstream GPCR Signaling Pathways.

Experimental Methodologies: Validating Fragment Efficacy

To rigorously evaluate the pharmacological divergence of these fragments, we utilize a highly controlled intracellular calcium mobilization assay.

Protocol: Ratiometric Intracellular Calcium Mobilization Assay
  • Causality & Rationale: Why target the PLC-β pathway for a Gi/o-coupled receptor? While the primary canonical pathway of Y1/Y2 receptors is the inhibition of adenylyl cyclase (decreasing cAMP), the liberated Gβγ subunits concurrently activate Phospholipase C-β (PLC-β), leading to IP3 generation and subsequent release of intracellular Ca2+. Measuring Ca2+ transients via a ratiometric dye (Fura-2 AM) provides a robust, real-time kinetic readout of receptor activation.

  • Self-Validating System: To ensure the protocol is a self-validating system, every assay plate must incorporate internal controls: a positive control (full-length NPY to confirm functional receptor expression and dye responsiveness) and a negative control (untransfected CHO cells to rule out endogenous receptor interference or non-specific peptide binding). The use of a ratiometric dye (340/380 nm) inherently validates the optical readout by normalizing variations in cell number, dye loading efficiency, and well-to-well thickness.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Plate CHO cells stably transfected with either human Y1 or Y2 receptors at 5×104 cells/well in a 96-well black-walled, clear-bottom plate. Reasoning: CHO cells lack endogenous NPY receptors, providing a clean background for subtype-specific assays.

  • Dye Loading: Incubate cells with 2 µM Fura-2 AM in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid for 45 minutes at 37°C. Reasoning: Probenecid inhibits organic anion transporters, preventing the premature efflux of the de-esterified Fura-2 dye.

  • Compound Preparation & Addition:

    • For Agonist Screening (e.g., NPY 13-36 or[Pro30, Tyr32, Leu34] NPY (28-36) at Y2R): Add the peptide directly to the wells (concentration range: 10−11 to 10−6 M).

    • For Antagonist Screening (e.g., [Pro30, Tyr32, Leu34] NPY (28-36) at Y1R): Pre-incubate cells with the fragment for 15 minutes prior to challenging with an EC80 concentration of intact NPY.

  • Data Acquisition: Record fluorescence using a microplate reader with dual excitation at 340 nm (Ca2+-bound) and 380 nm (Ca2+-free), and emission at 510 nm.

  • Analysis: Calculate the 340/380 ratio. Determine IC50 or EC50 using non-linear regression (four-parameter logistic curve).

Therapeutic Applications and Efficacy Data

Oncology & Molecular Imaging The dual nature of [Pro30, Tyr32, Leu34] NPY (28-36) makes it a prime candidate for molecular imaging. When conjugated with DOTA for radiolabeling, truncated NPY analogues based on this scaffold have been evaluated for 2, such as breast cancer[2]. Furthermore, NPY signaling plays a complex role in oncology; for example, NPY actively 8 via Y2 receptors, highlighting the therapeutic potential of Y2-agonistic fragments[8].

References
  • Source: PubMed (nih.gov)
  • Title: (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)
  • Title: Highly Selective and Potent Neuropeptide Y (NPY) Y1 Receptor Antagonists Based on[Pro30, Tyr32, Leu34]NPY(28-36)-NH2 (BW1911U90)
  • Source: PMC (nih.gov)
  • Source: PubMed (nih.gov)
  • Source: PMC (nih.gov)
  • Title: Molecular Imaging Probes Derived from Natural Peptides Source: RSC Publishing URL
  • Source: PubMed (nih.gov)

Sources

Comparative

Benchmarking (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36): IC50 Performance and Receptor Selectivity in Rat Brain Membranes

Executive Summary Neuropeptide Y (NPY) is a highly conserved 36-amino-acid peptide that regulates critical central and peripheral nervous system functions—including appetite, vasoconstriction, and stress responses—primar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Neuropeptide Y (NPY) is a highly conserved 36-amino-acid peptide that regulates critical central and peripheral nervous system functions—including appetite, vasoconstriction, and stress responses—primarily via G-protein-coupled receptors (Y1, Y2, Y4, Y5) ()[1]. Developing subtype-selective analogs is paramount for targeted therapeutics. The modified C-terminal fragment, (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) (Sequence: INPIYRLRY-NH2), serves as a critical structural scaffold for highly selective Y1 receptor antagonists, such as BW1911U90 ()[2].

As a Senior Application Scientist, I have structured this guide to benchmark the IC50 values of this specific peptide against native NPY and other selective ligands. Furthermore, this guide provides a self-validating experimental protocol for conducting radioligand displacement assays in rat brain membranes, ensuring rigorous scientific reproducibility.

Mechanistic Context & Receptor Pharmacology

NPY receptors are classical GPCRs that couple predominantly to Gi/o proteins. Upon ligand binding, the αi subunit inhibits adenylate cyclase, leading to a reduction in cyclic AMP (cAMP) and the downstream modulation of intracellular calcium channels ()[3].

Rat brain membranes (specifically from the cortex and hippocampus) are exceptionally rich in Y1 and Y2 receptor subtypes. This makes them an ideal physiological matrix for evaluating central nervous system (CNS) binding affinity, competitive displacement, and potential blood-brain barrier penetrance ()[4].

NPY_Signaling Ligand NPY / NPY Analogs Receptor NPY Receptor (Y1/Y2) (GPCR) Ligand->Receptor Binds Gprotein Gi/o Protein (αi subunit) Receptor->Gprotein Activates Effector1 Adenylate Cyclase Gprotein->Effector1 Inhibits Effector2 Calcium Channels Gprotein->Effector2 Modulates Response1 ↓ cAMP Levels Effector1->Response1 Results in Response2 ↓ Intracellular Ca2+ Effector2->Response2 Results in

Fig 1: NPY GPCR signaling pathway illustrating Gi/o-mediated downstream effector modulation.

Benchmarking Data: IC50 Comparative Analysis

The peptide (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) demonstrates a distinct selectivity profile. In rat brain membranes—which represent a mixed Y1/Y2 population—it displaces [3H]NPY with an IC50 of 174 nM ()[5]. However, in human erythroleukemia cells (which exclusively express the Y1 subtype), it inhibits NPY-induced intracellular calcium release with a highly potent IC50 of 9 nM[5]. This strong Y1-subtype preference is the foundational logic behind its use in synthesizing highly selective Y1 antagonists[2].

Quantitative Performance Comparison
Ligand / PeptidePrimary TargetIC50 in Rat Brain Membranes (nM)IC50 in Specific Cell Assays (nM)
Native NPY Y1, Y2, Y5~0.1N/A
(Pro30,Tyr32,Leu34)-NPY(28-36) Y1 (Selective)174 9 (Human Erythroleukemia, Y1)
BW1911U90 Y1 (Antagonist)N/A~Nanomolar (Y1 specific)
BIIE0246 Y2 (Antagonist)3.3N/A

Data synthesized from established radioligand binding assays[5],[2],[6],[7].

Experimental Methodology: Radioligand Displacement Assay

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for determining IC50 values in rat brain membranes. Every step is designed to mitigate non-specific interactions and preserve receptor integrity.

Assay_Workflow Prep Rat Brain Membrane Prep Incubate Incubation with [3H]NPY & Competitor Prep->Incubate Filter Rapid Filtration (Glass Fiber) Incubate->Filter Wash Buffer Wash (Remove Unbound) Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze IC50 Calculation (Curve Fitting) Count->Analyze

Fig 2: Step-by-step radioligand displacement assay workflow for rat brain membranes.

Step-by-Step Protocol & Causality

1. Tissue Preparation

  • Action : Homogenize rat brain tissue (excluding cerebellum) in 25 volumes of ice-cold 50 mM Tris-HCl (pH 7.4) using a Teflon-glass homogenizer. Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C ()[8].

  • Causality : High-speed centrifugation isolates the membrane fraction where GPCRs are localized, actively removing cytosolic proteins that could interfere with the assay.

2. Membrane Washing

  • Action : Resuspend the pellet in the same buffer and repeat the centrifugation step twice[8].

  • Causality : Repeated washing removes endogenous NPY and other neurotransmitters that would otherwise competitively inhibit radioligand binding, artificially inflating the apparent IC50.

3. Assay Buffer Formulation

  • Action : Prepare a binding buffer consisting of 25 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.1% bacitracin, and 0.5% bovine serum albumin (BSA)[3].

  • Causality : Mg2+ ions are essential for stabilizing high-affinity GPCR-ligand interactions. Bacitracin acts as a protease inhibitor to prevent peptide degradation during incubation, while BSA minimizes the non-specific adsorption of the highly hydrophobic peptide to plastic assay tubes.

4. Incubation

  • Action : In a final volume of 500 µL, combine 250 µL of the membrane suspension (approx. 100-300 µg protein/mL), 50 µL of [3H]NPY (final concentration ~30 pM), and varying concentrations of the unlabeled competitor peptide (10^-12 to 10^-5 M)[3][8]. Incubate at 25°C for 120 minutes.

  • Causality : A 120-minute incubation at 25°C ensures the binding reaction reaches thermodynamic equilibrium without accelerating the thermal degradation of the receptors.

5. Termination and Filtration

  • Action : Terminate the reaction by rapid vacuum filtration through GF/B or GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash the filters three times with ice-cold buffer.

  • Causality : PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand. Cold buffer washes lock the bound ligand in place by slowing the dissociation rate.

6. Quantification and Self-Validation

  • Action : Measure the retained radioactivity using liquid scintillation counting. Define non-specific binding (NSB) by including a control tube with 1 µM unlabeled native NPY.

  • Causality : NSB subtraction is critical for calculating specific binding. The system is self-validating if the NSB is <20% of total binding and the native NPY control yields an IC50 matching literature standards (~0.1 nM) ()[7].

References

  • Title : (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) Product Information Source : NovoPro Bioscience Inc. URL : [Link] Index :[5]

  • Title : Highly Selective and Potent Neuropeptide Y (NPY) Y1 Receptor Antagonists Based on [Pro30, Tyr32, Leu34]NPY(28-36)-NH2 (BW1911U90) Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link] Index :[2]

  • Title : Prejunctional Effects of Neuropeptide Y and Its Role as a Cotransmitter Source : ResearchGate URL :[Link] Index :[6]

  • Title : In vitro and in vivo characterization of JNJ-31020028, a selective brain penetrant small molecule antagonist of the neuropeptide Y Y2 receptor Source : ResearchGate URL :[Link] Index :[7]

  • Title : In silico Screening and Behavioral Validation of a Novel Peptide, LCGA-17, With Anxiolytic-Like Properties Source : Frontiers in Pharmacology URL :[Link] Index :[8]

  • Title : PET Imaging of the Neuropeptide Y System: A Systematic Review Source : MDPI Pharmaceuticals URL :[Link] Index :[1]

  • Title : Neuropeptide Y Receptor Binding Sites in Rat Brain: Differential Autoradiographic Localizations Source : Journal of Neuroscience URL :[Link] Index :[4]

  • Title : Potent Neuropeptide Y Y1 Receptor Antagonist, 1229U91 Source : Endocrinology (Oxford University Press) URL :[Link] Index :[3]

Sources

Safety & Regulatory Compliance

Safety

(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) proper disposal procedures

As a Senior Application Scientist, I frequently consult with research institutions and drug development professionals on the lifecycle management of potent synthetic peptides. (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research institutions and drug development professionals on the lifecycle management of potent synthetic peptides. (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) (Sequence: INPIYRLRY-NH2) is a highly specific, modified C-terminal fragment of Neuropeptide Y (NPY)[1]. With an IC50 of 9 nM for Y1 receptors and 0.174 µM for Y2 receptors, this peptide exerts profound effects on intracellular calcium release and adenylyl cyclase inhibition[1].

Because of its high biological activity and stability, improper disposal poses a risk of unintended environmental receptor modulation. Standard chemical disposal is insufficient; this compound requires targeted biological inactivation. This guide provides a field-proven, self-validating operational plan for its safe handling, inactivation, and disposal.

Biological Risk & Causality

Understanding the mechanism of action is critical to grasping the stringency of these disposal requirements. The peptide binds to Gi/o-coupled Y1 and Y2 receptors, inhibiting cAMP production and modulating calcium channels[1]. If discharged into the environment via standard laboratory drains, active peptide fragments can disrupt neuroendocrine signaling in aquatic organisms[2]. Therefore, our disposal strategy relies on targeted chemical oxidation to permanently alter the peptide's pharmacophore before it enters the chemical waste stream.

NPY_Signaling Ligand (Pro30,Tyr32,Leu34)-NPY(28-36) Receptor Y1 / Y2 Receptors (Gi/o-coupled GPCR) Ligand->Receptor High Affinity Binding AC Adenylyl Cyclase Receptor->AC Gαi Subunit Inhibition Ca2 Intracellular Ca2+ Release Receptor->Ca2 Gβγ Subunit Modulation cAMP cAMP Levels (Decreased) AC->cAMP Downregulation

NPY Y1/Y2 receptor signaling pathway modulated by the peptide analog.

Pre-Disposal Handling & PPE

Before initiating disposal, ensure proper Personal Protective Equipment (PPE) is equipped. Lyophilized peptide dust presents a significant inhalation hazard due to its low molecular weight (1206.46 g/mol ) and high potency[1][3].

  • Eye Protection: ANSI Z87.1 rated safety goggles.

  • Hand Protection: Double-layered nitrile gloves. Causality: Peptides dissolved in penetrating solvents like DMSO can rapidly permeate single-layer gloves, carrying the active peptide directly into the bloodstream.

  • Environmental: Handle all dry powders within a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood[3].

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Management (Lyophilized Powder & Consumables)

Solid waste includes expired peptide vials, contaminated pipette tips, and weigh boats[2].

  • Segregation: Collect all solid materials in a rigid, puncture-resistant High-Density Polyethylene (HDPE) container. Do not mix with general municipal or unregulated biological waste.

  • Containment & Sealing: Double-bag any loose powders or heavily contaminated consumables in sealable biohazard bags before placing them in the primary HDPE container. This prevents aerosolization during transit.

  • Labeling: Affix a standardized Environmental Health and Safety (EHS) label. Mark clearly as "Non-RCRA Hazardous Waste - Synthetic Peptide (Solid)"[2].

  • Validation Step: Visually inspect the exterior of the container and the workstation using a UV lamp (if fluorescent tags were utilized in your assay) to ensure no microscopic powder residue exists on outer surfaces.

Protocol B: Liquid Waste Inactivation & Disposal

Liquid waste typically consists of the peptide dissolved in aqueous buffers or organic solvents (e.g., DMSO, Acetonitrile)[3]. To eliminate biological activity, we utilize a targeted oxidative inactivation step.

Expertise Insight (The Causality of Inactivation): Why use 10% bleach? The INPIYRLRY-NH2 sequence contains two Tyrosine (Tyr) residues. The hypochlorite ion (OCl⁻) specifically targets the electron-rich phenolic rings of Tyrosine, initiating electrophilic aromatic substitution and oxidative ring cleavage. This permanently destroys the spatial geometry required for Y1/Y2 receptor docking, rendering the peptide biologically inert.

  • Preparation: Transfer the liquid peptide waste to a secondary containment vessel within a fume hood.

  • Oxidation: Slowly add fresh, laboratory-grade sodium hypochlorite (bleach) to the peptide solution to achieve a final concentration of 10% (v/v).

    • Critical Safety Note: When inactivating peptides dissolved in high concentrations of DMSO, the addition of sodium hypochlorite can be highly exothermic. Always perform this step in an ice bath, adding the bleach dropwise to control the reaction temperature.

  • Incubation: Allow the solution to incubate at room temperature for a minimum of 30 minutes.

  • Self-Validation Step: Dip a Potassium Iodide (KI) starch indicator strip into the solution. A rapid color change to dark blue/black confirms the presence of active oxidizing agents, validating that the bleach has not degraded and the inactivation environment is sufficient.

  • Solvent Segregation:

    • Aqueous/DMSO mixtures (<10% DMSO): Route to standard aqueous chemical waste.

    • High-Organic mixtures (>10% Acetonitrile): Route to halogenated organic waste, as the addition of bleach introduces halogens into the solvent stream.

  • Final EHS Handoff: Label the container with the exact solvent composition and "Chemically Inactivated Peptide Waste" for high-temperature incineration[2].

Quantitative Disposal Limits & Container Compatibility

Waste CategoryTypical FormMax Collection Volume/MassInactivation ReagentIncubation TimePrimary Container Material
Solid Waste Lyophilized powder, tips, vials500 g per containerN/A (Direct Incineration)N/ARigid HDPE Bin
Aqueous Liquid Peptide in PBS/Water5 L per carboy10% Sodium Hypochlorite30 MinutesPolyethylene (PE) / Glass
Organic Liquid Peptide in DMSO/Acetonitrile2.5 L per bottle10% Bleach (Ice bath req.)45 MinutesAmber Glass (Solvent Rated)

Waste Segregation Workflow

Disposal_Workflow Start Assess Peptide Waste Form Solid Solid Waste (Powder, Vials, Tips) Start->Solid Dry Liquid Liquid Waste (Aqueous or Solvent) Start->Liquid Solutions Package HDPE Containerization & EHS Labeling Solid->Package Double-bagged Inactivate Chemical Inactivation (10% Bleach, 30 min) Liquid->Inactivate Oxidize Tyr/Arg Inactivate->Package pH Neutralized Incinerate EHS Collection & High-Temp Incineration Package->Incinerate Final Disposal

Workflow for the segregation, inactivation, and disposal of synthetic peptide waste.

References

  • NovoPro Bioscience Inc. "(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) Product Information". URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10418848, (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)". URL:[Link]

Sources

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